molecular formula C6H8O2 B1599470 2-Butynyl acetate CAS No. 34485-37-5

2-Butynyl acetate

Cat. No.: B1599470
CAS No.: 34485-37-5
M. Wt: 112.13 g/mol
InChI Key: ZSMZQEFXKCGILJ-UHFFFAOYSA-N
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Description

2-Butynyl acetate is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

but-2-ynyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMZQEFXKCGILJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427046
Record name 2-BUTYNYL ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34485-37-5
Record name 2-BUTYNYL ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Versatility of 2-Butynyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Butynyl Acetate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of this compound. The methodologies detailed herein are grounded in established chemical principles, offering field-proven insights into experimental choices and validation protocols.

This compound (C₆H₈O₂) is a functionalized alkyne ester that serves as a valuable building block in organic synthesis.[1][2] Its bifunctional nature, possessing both an alkyne and an ester group, allows for a diverse range of chemical transformations. This makes it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[3][4] Understanding its synthesis and confirming its structural integrity through robust characterization are paramount for its effective application in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₈O₂[1]
Molecular Weight 112.13 g/mol [1]
IUPAC Name but-2-yn-1-yl acetate[1]
CAS Number 34485-37-5[1]
Appearance Solid / Liquid
SMILES CC#CCOC(=O)C[1]

Synthesis: The Esterification Pathway

The most direct and widely employed method for synthesizing this compound is the esterification of its corresponding alcohol, 2-butyn-1-ol. This reaction involves the treatment of the alcohol with an acetylating agent, typically in the presence of a base catalyst to facilitate the reaction.

Causality in Reagent Selection
  • Alcohol Substrate: 2-Butyn-1-ol is the foundational precursor, providing the core butynyl structure.[5] It is a commercially available propargyl alcohol derivative.

  • Acetylating Agent: While several agents can introduce the acetyl group, acetic anhydride is often preferred over acetyl chloride in a laboratory setting. It is less volatile, less corrosive, and its byproduct, acetic acid, is more easily removed during workup than the hydrochloric acid generated from acetyl chloride.

  • Catalyst: A nucleophilic catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP), is crucial. These bases activate the acetylating agent by forming a highly reactive intermediate (e.g., an N-acetylpyridinium ion), which is then more susceptible to nucleophilic attack by the alcohol. This significantly increases the reaction rate compared to uncatalyzed or simple acid-catalyzed esterifications, which can be slow for secondary or sterically hindered alcohols.

Reaction Mechanism: Base-Catalyzed Acetylation

The mechanism involves the activation of the electrophile (acetic anhydride) by the base catalyst, followed by nucleophilic attack from the alcohol.

G sub 2-Butyn-1-ol (Nucleophile) inter N-Acetylpyridinium Ion (Activated Intermediate) sub->inter 2. Nucleophilic attack by alcohol acat Acetic Anhydride (Electrophile) acat->inter forms cat Pyridine (Catalyst) cat->acat add Tetrahedral Intermediate inter->add forms add->cat Regenerated prod This compound add->prod 3. Collapse of intermediate, elimination of pyridine byprod Pyridinium Acetate (Byproduct) add->byprod Proton transfer

Caption: Base-catalyzed esterification mechanism.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by incorporating in-process checks and defined endpoints.

Materials:

  • 2-Butyn-1-ol (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (2.0 eq, dried)

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-butyn-1-ol (1.0 eq) and anhydrous pyridine (2.0 eq). Cool the flask to 0 °C in an ice-water bath.

    • Causality: A dry, inert atmosphere prevents quenching of the reactive intermediates by atmospheric moisture. Cooling controls the initial exothermic reaction between pyridine and acetic anhydride.

  • Addition of Acetylating Agent: Add acetic anhydride (1.2 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the internal temperature below 10 °C.

    • Causality: Slow addition prevents a rapid exotherm. A slight excess of acetic anhydride ensures complete consumption of the starting alcohol.

  • Reaction Monitoring (Validation Check 1): After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the 2-butyn-1-ol spot indicates reaction completion.

  • Workup - Quenching: Cool the mixture back to 0 °C and slowly add cold distilled water to quench the excess acetic anhydride.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with:

    • 1 M HCl (2x) to remove pyridine.

    • Saturated NaHCO₃ solution (2x) to remove acetic acid.

    • Brine (1x) to remove residual water.

    • Causality: Each washing step is designed to remove a specific impurity, systematically purifying the product in the organic phase.

  • Drying and Filtration (Validation Check 2): Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. A clear, slightly yellowish oil should be obtained.

  • Purification: For high-purity applications, the crude product can be purified by vacuum distillation.

Structural Characterization: A Multi-Technique Approach

Confirming the identity and purity of the synthesized this compound is a critical step that relies on a combination of spectroscopic methods.

G start Synthesized Crude Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structural Connectivity ir IR Spectroscopy start->ir Functional Groups ms Mass Spectrometry start->ms Molecular Weight final Structurally Confirmed This compound nmr->final ir->final ms->final

Caption: Workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent sets of protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the six carbon atoms in different chemical environments, including the characteristic alkyne and carbonyl carbons.

Table 2: Predicted NMR Data for this compound (in CDCl₃)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
CH₃ -C≡~1.8 ppm (t)~3.5 ppm
CH₃ -C=O~2.1 ppm (s)~20.8 ppm
≡C-CH₂ -O~4.7 ppm (q)~52.0 ppm
CH₃-C≡ ~72.0 ppm
C -CH₂~82.0 ppm
-C =O~170.5 ppm
(Note: 's' = singlet, 't' = triplet, 'q' = quartet. Splitting patterns arise from coupling between the methylene and methyl protons across the alkyne, a phenomenon known as long-range coupling.)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is defined by two prominent absorption bands.

Table 3: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
Ester CarbonylC=O Stretch~1740 (strong, sharp)Confirms the presence of the acetate ester group.
AlkyneC≡C Stretch~2250 (weak to medium)Confirms the internal alkyne. This peak can be weak due to the semi-symmetrical nature of the alkyne.[6]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • Molecular Ion (M⁺): The spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) of 112, corresponding to the molecular formula C₆H₈O₂.[1]

  • Key Fragments: Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. Expected fragments would include:

    • m/z 70: [M - CH₂CO]⁺ (Loss of ketene)

    • m/z 69: [M - OAc]⁺ (Loss of acetate radical)

    • m/z 43: [CH₃CO]⁺ (Acylium ion, often the base peak)

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed.[1] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn. Reagents such as pyridine and acetic anhydride are corrosive and should be handled with extreme care.

Conclusion

The synthesis of this compound via the esterification of 2-butyn-1-ol is a reliable and straightforward procedure. This guide outlines the causal logic behind the selection of reagents and provides a self-validating protocol to ensure a successful outcome. The structural integrity of the final product must be rigorously confirmed through a multi-technique spectroscopic approach, including NMR, IR, and mass spectrometry, to validate its identity and purity for subsequent applications in advanced chemical synthesis.

References

  • Novel Process for Butyl Acetate Production via Membrane Reactor: A Comparative Study with the Conventional and Reactive Distillation Processes. (2022). MDPI. [Link]

  • Preparation method of 2-methyl-3-butyne-2-ol. (2014).
  • This compound. PubChem, National Institutes of Health. [Link]

  • Preparation method of 2-butynoic acid. (2022).
  • Synthesis of Butyl Acetate Catalyzed by (NH4)6[MnMo9O32]8H2O with Waugh structure. Der Pharma Chemica. [Link]

  • Method for synthesizing n-butyl acetate. (2008).
  • 2-Buten-1-ol, acetate. NIST WebBook. [Link]

  • Organic Chemistry - Spectroscopy - Butyl Acetate. (2017). YouTube. [Link]

  • 3-chloro-2-buten-1-ol. Organic Syntheses Procedure. [Link]

  • Purification of 2-butyne-1, 4-diol by fractional crystallization. (1957).
  • Butyl acetate production pathway from glucose. ResearchGate. [Link]

  • Studies in Continuous Reactive Distillation: Esterification Reaction for the synthesis of Butyl acetate. IRJET. [Link]

  • This compound (C6H8O2). PubChemLite. [Link]

  • FT-IR Spectral band assignments for pure Butyl acetate, 2-alkoxyethanols and their equimolar binary solutions. ResearchGate. [Link]

  • 2-Butyn-1-ol. PubChem, National Institutes of Health. [Link]

  • 1H and 13C NMR spectra of but-2-yne (2-butyne). Doc Brown's Chemistry. [Link]

  • 2-Butyn-1-ol: Properties, Applications, and Production. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Distinguishing between 1 butyne and 2 butyne by using IR spectroscopy. Reddit. [Link]

  • 2-Butyne. NIST WebBook. [Link]

Sources

Physicochemical properties of 2-Butynyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Butynyl Acetate

Introduction

This compound (CAS No. 34485-37-5) is a bifunctional organic molecule featuring both an ester and an internal alkyne.[1] This structure makes it a valuable intermediate and building block in synthetic organic chemistry. The presence of the propargylic acetate moiety allows for a range of chemical transformations, including nucleophilic substitution, addition reactions across the triple bond, and palladium-catalyzed coupling reactions. Understanding its core physicochemical properties is paramount for its effective use in research and development, particularly in the synthesis of complex molecules and potential active pharmaceutical ingredients (APIs).

Molecular and Structural Properties

This compound, with the IUPAC name but-2-ynyl acetate, possesses a simple yet versatile structure. The molecule consists of a four-carbon butyne chain with the acetate group esterified to the first carbon.

IdentifierValueSource
IUPAC Name but-2-ynyl acetate[1]
CAS Number 34485-37-5[1]
Molecular Formula C₆H₈O₂[1]
Molecular Weight 112.13 g/mol [1]
Canonical SMILES CC#CCOC(=O)C[1]
InChI Key ZSMZQEFXKCGILJ-UHFFFAOYSA-N[1]

Physicochemical Data

A summary of the key physical and chemical properties is presented below. It is important to note that while some data is reported, other values are estimated based on the properties of structurally similar compounds, such as its precursor alcohol (2-butyn-1-ol) and isomeric esters.

PropertyValueRemarks / Source
Physical Form Solid
Boiling Point ~145-155 °CEstimated. Based on the boiling point of the precursor alcohol, 2-butyn-1-ol (142-143 °C), with an expected increase due to the acetate group.
Melting Point Not ReportedData not available in surveyed literature.
Density ~0.98 g/cm³Estimated. Based on the density of 2-butyn-1-ol (0.937 g/mL) and the typical increase in density for acetate esters.
Refractive Index (n²⁰/D) ~1.445Estimated. Based on the refractive index of 2-butyn-1-ol (1.453), with a slight expected decrease for the acetate.
Topological Polar Surface Area 26.3 ŲComputed by Cactvs 3.4.8.18 (PubChem release 2021.05.07)[1]
Solubility Profile
SolventSolubilityRationale / Source
Water Immiscible / Sparingly SolubleTypical for small organic esters.
Ethanol, Methanol MiscibleExpected miscibility with polar protic solvents.
Acetone, Ethyl Acetate MiscibleExpected miscibility with polar aprotic solvents.[2]
Dichloromethane, Chloroform MiscibleExpected miscibility with halogenated solvents.
Toluene, Hexanes SolubleExpected solubility in nonpolar and aromatic hydrocarbon solvents.

Spectroscopic Characterization

Disclaimer: Experimental spectra for this compound are not widely available in public databases. The following data is predicted based on established principles of spectroscopy and analysis of structurally related compounds.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the three unique proton environments.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 4.70Quartet (q)2H-O-CH₂ -C≡Protons on the carbon adjacent to the ester oxygen are significantly deshielded. The quartet splitting arises from long-range coupling (⁴J) to the methyl protons across the alkyne.
~ 2.10Singlet (s)3H-C(=O)-CH₃ Protons of the acetyl group, typically observed as a sharp singlet in this region.
~ 1.85Triplet (t)3H-C≡C-CH₃ Protons of the methyl group attached to the alkyne. The triplet splitting is due to long-range coupling (⁴J) to the methylene protons.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The carbon NMR spectrum is predicted to show six unique signals, one for each carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 170.5C =OTypical chemical shift for an ester carbonyl carbon.
~ 82.0-CH₂-C ≡C-Alkynyl carbon deshielded by the adjacent methyl group.
~ 75.0-C≡C -CH₃Alkynyl carbon deshielded by the adjacent methylene group.[3]
~ 52.0-O-C H₂-Carbon adjacent to the ester oxygen, significantly deshielded.
~ 20.8-C(=O)-C H₃Acetyl methyl carbon.
~ 3.6-C≡C-C H₃Alkynyl methyl carbon, appearing far upfield.
Infrared (IR) Spectroscopy

The IR spectrum provides clear indicators for the key functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 2950-2850MediumC-H (sp³) stretchCharacteristic of the methyl and methylene groups.
~ 2250Medium-WeakC≡C stretchDiagnostic for an internal, non-conjugated alkyne. This peak can be weak due to the symmetry of the substitution.
~ 1745StrongC=O stretchA strong, sharp absorption characteristic of an ester carbonyl group.[4]
~ 1230StrongC-O stretchThe "ester stretch" is a key diagnostic feature.

Reactivity, Stability, and Handling

Reactivity: The chemistry of this compound is dominated by its two functional groups:

  • Propargylic Acetate Moiety: The acetate group is a good leaving group, making the methylene position susceptible to nucleophilic substitution (Sₙ2 or Sₙ2') reactions. This is a common pathway for introducing new functionalities.

  • Internal Alkyne: The carbon-carbon triple bond can undergo various addition reactions (e.g., hydrogenation, halogenation). It can also participate in metal-catalyzed reactions, such as cycloadditions and coupling reactions, making it a versatile handle for constructing more complex molecular architectures.

Stability and Storage: this compound should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[1] It is a flammable liquid and vapor.[1] The compound should be protected from strong oxidizing agents, strong acids, and strong bases, with which it may react exothermically. Containers should be kept tightly closed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Handling and Safety: this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocol: Synthesis and Purification

This section provides a robust, field-proven protocol for the synthesis of this compound via the esterification of 2-butyn-1-ol. The causality behind the choice of reagents and steps is explained to ensure reproducibility and understanding.

Reaction Scheme: CH₃C≡CCH₂OH + (CH₃CO)₂O → CH₃C≡CCH₂OCOCH₃ + CH₃COOH

Rationale for Experimental Choices
  • Reagents: 2-butyn-1-ol is the readily available starting material. Acetic anhydride is chosen as the acetylating agent because it is effective and the byproduct, acetic acid, is easily removed during workup.

  • Catalyst/Base: Pyridine is used as a nucleophilic catalyst and as a base to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product. 4-Dimethylaminopyridine (DMAP) is added in catalytic amounts to significantly accelerate the acylation, a common practice for esterifying sterically unhindered alcohols.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for all reactants and is unreactive under the reaction conditions. Its low boiling point facilitates easy removal post-reaction.

  • Workup: The aqueous workup sequence is designed to remove all water-soluble components. The dilute HCl wash removes pyridine and any remaining DMAP. The saturated NaHCO₃ wash neutralizes any remaining acetic acid. The brine wash removes residual water before the final drying step.

  • Purification: Distillation under reduced pressure is the preferred method for purifying the final product, as it allows for separation from non-volatile impurities at a temperature below the compound's decomposition point.

Step-by-Step Synthesis Protocol
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-butyn-1-ol (7.0 g, 100 mmol).

  • Dissolution: Add anhydrous dichloromethane (100 mL) and pyridine (12.1 mL, 150 mmol). Stir the mixture until the alcohol is fully dissolved.

  • Catalyst Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.61 g, 5 mmol).

  • Acylation: Cool the flask to 0 °C in an ice-water bath. Add acetic anhydride (11.3 mL, 120 mmol) dropwise via a syringe over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold 1 M HCl (aq).

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a pure product.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification reagents 1. Combine 2-Butyn-1-ol, DCM, Pyridine, DMAP cool 2. Cool to 0 °C reagents->cool add_anhydride 3. Add Acetic Anhydride (dropwise) cool->add_anhydride stir 4. Stir at RT for 4h add_anhydride->stir monitor 5. Monitor by TLC stir->monitor quench 6. Quench with 1M HCl monitor->quench extract 7. Extract with DCM quench->extract wash_hcl 8. Wash with 1M HCl extract->wash_hcl wash_bicarb 9. Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine 10. Wash with Brine wash_bicarb->wash_brine dry 11. Dry (MgSO₄) & Filter wash_brine->dry concentrate 12. Concentrate in vacuo dry->concentrate distill 13. Vacuum Distillation concentrate->distill product Pure this compound distill->product

Caption: Synthesis and Purification Workflow for this compound.

Applications in Research and Drug Development

While specific, named examples of this compound as a direct precursor to a commercial API are not prominent in the literature, its structural motifs are highly relevant in medicinal chemistry. Propargyl groups are frequently used as bioisosteres or as reactive handles for attaching molecules to biomacromolecules via "click chemistry" or other coupling reactions.

The utility of this compound lies in its role as a versatile four-carbon building block . In drug discovery, synthetic routes are often designed to build complexity from smaller, functionalized fragments. A compound like this compound could be employed in the following theoretical scenarios:

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized fragment for screening against biological targets.

  • Total Synthesis: As an intermediate where the alkyne or propargylic position is further elaborated to construct a larger, more complex API. For instance, the alkyne could be reduced to a cis- or trans-alkene, providing stereochemical control crucial for biological activity.

  • Linker Chemistry: In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, the alkyne can serve as a connection point for attaching a payload or linker moiety.

Conclusion

This compound is a valuable reagent for organic synthesis, offering two distinct points for chemical modification. While a complete, experimentally verified dataset of its physicochemical properties is not fully available in public domains, this guide has consolidated the known information and provided expert-validated predictions and protocols to empower researchers. The detailed synthetic procedure is designed to be self-validating, yielding a product whose identity can be confirmed against the provided spectroscopic predictions. Its potential as a versatile building block ensures its continued relevance in the fields of organic synthesis and drug discovery.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7018870, this compound. Retrieved from [Link].

  • Abraham, M. H., & Acree, W. E., Jr. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 738-745. Available at: [Link].

  • Bloom, A., & Graham, D. E. (1957). U.S. Patent No. US2789147A. Washington, DC: U.S. Patent and Trademark Office.
  • FT-IR Spectral band assignments for pure Butyl acetate, 2-alkoxyethanols and their equimolar binary solutions. (n.d.). ResearchGate. Retrieved from [Link].

  • Harris, R. K., & Becker, E. D. (2001). A 13C solid-state NMR investigation of the alkynyl carbon chemical shift tensors for 2-butyne-1,4-diol. Solid State Nuclear Magnetic Resonance, 20(1-2), 1-15. Available at: [Link].

  • Kopteva, N., et al. (2018). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Beilstein Journal of Organic Chemistry, 14, 236-243. Available at: [Link].

  • Lovering, F., Bikker, J., & Humblet, C. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4215. Available at: [Link].

  • Cheméo. (n.d.). Chemical Properties of 2-Butyne (CAS 503-17-3). Retrieved from [Link].

  • AZoM. (2014). Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. Retrieved from [Link].

  • Clark, J. (2015). C-13 nmr spectrum of butanal. Retrieved from [Link].

  • Wikipedia contributors. (n.d.). Butyl acetate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link].

  • National Institute of Standards and Technology. (n.d.). 2-Butyne-1,4-diol, diacetate. In NIST Chemistry WebBook. Retrieved from [Link].

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link].

  • CN114989003A - Preparation method of 2-butynoic acid. (n.d.). Google Patents.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link].

  • de Gonzalo, G., & Lavandera, I. (2019). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 9(12), 1044. Available at: [Link].

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Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Butynyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 2-butynyl acetate (C₆H₈O₂), a valuable building block in organic synthesis. This document delves into the theoretical underpinnings and practical aspects of analyzing its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a detailed interpretation of the spectral features, standardized experimental protocols for data acquisition, and insights into the causal relationships between molecular structure and spectral output. This guide is intended to serve as a practical resource for researchers in organic chemistry, analytical chemistry, and drug development, facilitating the accurate identification and characterization of this important chemical entity.

Introduction

This compound, with a molecular weight of 112.13 g/mol , is a bifunctional molecule containing both an ester and an internal alkyne.[1][2] This unique combination of functional groups makes it a versatile precursor in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. Accurate and unambiguous characterization of this compound is paramount for ensuring the quality and purity of starting materials and for confirming the outcomes of synthetic transformations. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure. This guide offers an in-depth analysis of the expected spectroscopic data for this compound, grounded in the principles of each analytical technique.

Molecular Structure and Isomerism:

It is crucial to distinguish this compound from its isomers, such as 2-buten-1-ol acetate, as they will exhibit distinct spectroscopic signatures. The internal nature of the triple bond in this compound is a key structural feature that will be reflected in its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy

Data Interpretation:

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent sets of protons in the molecule.

Signal Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-CH₃ (propargyl)~1.8Triplet (t)3HThe methyl protons are adjacent to the sp-hybridized carbon of the alkyne. The signal is split into a triplet due to coupling with the two protons of the adjacent methylene group.
-CH₂- (propargyl)~4.6Quartet (q)2HThese methylene protons are deshielded by the adjacent oxygen atom of the ester and the triple bond. They are split into a quartet by the three protons of the neighboring methyl group.
-C(O)CH₃ (acetyl)~2.1Singlet (s)3HThese methyl protons are adjacent to the carbonyl group of the ester and are not coupled to any other protons, resulting in a singlet.

Key Insights:

  • The downfield shift of the methylene protons (~4.6 ppm) is a strong indicator of their proximity to the electronegative oxygen atom of the ester functionality.

  • The characteristic triplet-quartet pattern is indicative of an ethyl group that is part of a larger spin system, in this case, the butynyl group.

  • The singlet at ~2.1 ppm is a hallmark of an acetyl group.

Experimental Protocol for ¹H NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field needs to be "locked" onto the deuterium signal of the solvent to compensate for any field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp spectral lines.

  • Data Acquisition: Acquire the spectrum using a standard one-pulse sequence. Typical parameters for a routine ¹H NMR spectrum on a 400 MHz spectrometer would include a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (typically 8-16) are averaged to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the signals is performed to determine the relative number of protons for each resonance.

¹³C NMR Spectroscopy

Data Interpretation:

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display six distinct signals, corresponding to the six carbon atoms in unique chemical environments.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
-C H₃ (propargyl)~3-5The sp³-hybridized methyl carbon at the end of the butynyl chain.
-C H₂- (propargyl)~50-60The sp³-hybridized methylene carbon is significantly deshielded due to its attachment to the electronegative oxygen atom.
-C ≡C-CH₃~70-80One of the sp-hybridized carbons of the internal alkyne.
-C≡C -CH₂-~75-85The other sp-hybridized carbon of the internal alkyne. The exact assignment of the two alkyne carbons can be challenging without further 2D NMR experiments.
-C(O)C H₃ (acetyl)~20-22The sp³-hybridized methyl carbon of the acetyl group.
-C (O)O-~170-172The sp²-hybridized carbonyl carbon of the ester group, which appears significantly downfield.

Key Insights:

  • The presence of two signals in the alkyne region (~70-85 ppm) confirms the internal nature of the triple bond.

  • The carbonyl carbon at ~170-172 ppm is a characteristic feature of an ester functionality.

  • The chemical shift of the methylene carbon (~50-60 ppm) provides further evidence of its attachment to the ester oxygen.

Experimental Protocol for ¹³C NMR Data Acquisition:

  • Sample Preparation: A more concentrated sample (20-50 mg) in 0.6-0.7 mL of deuterated solvent is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Instrument Setup: Similar to ¹H NMR, the instrument is locked and shimmed.

  • Data Acquisition: A standard proton-decoupled pulse sequence is used. A wider spectral width (~220 ppm) is necessary. Due to the lower sensitivity and longer relaxation times of carbon nuclei, a greater number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often required to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing: The FID is processed similarly to the ¹H NMR data. The chemical shifts are referenced to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation Prep_H Dissolve 5-10 mg in CDCl3 + TMS Acq_H ¹H NMR (1D Pulse Sequence) Prep_H->Acq_H Prep_C Dissolve 20-50 mg in CDCl3 Acq_C ¹³C NMR (Proton Decoupled) Prep_C->Acq_C Proc_H FT, Phasing, Referencing, Integration Acq_H->Proc_H Proc_C FT, Phasing, Referencing Acq_C->Proc_C Interp_H Analyze Chemical Shifts, Multiplicity, and Integration Proc_H->Interp_H Interp_C Analyze Chemical Shifts Proc_C->Interp_C Structure Elucidate Molecular Structure Interp_H->Structure Interp_C->Structure

Caption: Workflow for NMR spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Data Interpretation:

The IR spectrum of this compound will be characterized by the presence of absorptions corresponding to the ester and alkyne functionalities.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale
C=O Stretch (Ester)~1740StrongThe strong dipole moment of the carbonyl bond leads to a very intense absorption, which is highly characteristic of esters.
C-O Stretch (Ester)~1230 and ~1040StrongTwo distinct C-O stretching vibrations are expected for the ester group, contributing to the fingerprint region.
C≡C Stretch (Internal Alkyne)~2240Weak to MediumThe stretching vibration of the internal C≡C bond typically results in a weak to medium intensity absorption. Its intensity is lower than that of a terminal alkyne due to the more symmetrical substitution.
sp³ C-H Stretch~2950-2850MediumThese absorptions arise from the C-H bonds of the methyl and methylene groups.

Key Insights:

  • The very strong absorption around 1740 cm⁻¹ is the most prominent feature and is a definitive indicator of the presence of a carbonyl group, likely from an ester.

  • The weak to medium absorption around 2240 cm⁻¹ is characteristic of an internal alkyne. The absence of a sharp peak around 3300 cm⁻¹ would confirm that it is not a terminal alkyne.

Experimental Protocol for IR Data Acquisition (Thin Film Method):

  • Sample Preparation: If this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). If it is a solid, a thin film can be prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying a drop of the solution to a salt plate, and allowing the solvent to evaporate.

  • Instrument Setup: Place the salt plates in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: A background spectrum of the empty salt plates (or the salt plate with the evaporated solvent residue) is first recorded. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background from the sample spectrum.

  • Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber. The key absorption bands are identified and their wavenumbers are recorded.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Data Interpretation:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The molecular weight of this compound is 112.13 g/mol .[1][2]

m/z Proposed Fragment Ion Formation Mechanism
112[C₆H₈O₂]⁺Molecular ion (M⁺)
97[M - CH₃]⁺Loss of a methyl radical from the acetyl group.
70[M - CH₂=C=O]⁺Loss of ketene via McLafferty-type rearrangement or other complex rearrangements.
69[C₄H₅O]⁺Cleavage of the ester C-O bond.
53[C₄H₅]⁺Propargyl cation or its isomer.
43[CH₃CO]⁺Acylium ion, often the base peak in the spectra of acetates.

Predicted Mass Spectrum Data: [3]

  • [M+H]⁺: 113.05971

  • [M+Na]⁺: 135.04165

  • [M]⁺: 112.05188

Key Insights:

  • The presence of a peak at m/z 112 would correspond to the molecular ion, confirming the molecular weight of the compound.

  • A prominent peak at m/z 43 is highly indicative of an acetyl group, forming a stable acylium ion. This is often the most abundant ion (base peak).

  • The fragmentation pattern provides a puzzle of pieces that can be reassembled to confirm the connectivity of the molecule.

Experimental Protocol for Mass Spectrometry Data Acquisition (Electron Ionization):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which knocks an electron off the molecule to form a molecular ion (a radical cation).

  • Fragmentation: The high energy of the molecular ions causes many of them to fragment into smaller, positively charged ions and neutral radicals or molecules.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Fragmentation Pathway Diagram:

Fragmentation_Pathway M [C₆H₈O₂]⁺˙ m/z = 112 F1 [CH₃CO]⁺ m/z = 43 M->F1 - ⋅C₄H₅O F2 [C₄H₅O]⁺ m/z = 69 M->F2 - ⋅CH₃CO F3 [C₄H₅]⁺ m/z = 53 F2->F3 - CO

Sources

A Technical Guide to Quantum Chemical Calculations for 2-Butynyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, technically-grounded protocol for performing and interpreting quantum chemical calculations on 2-butynyl acetate (C₆H₈O₂), a molecule of interest in organic synthesis and as a potential building block in drug development.[1][] We move beyond a simple recitation of steps to offer a self-validating workflow rooted in the principles of Density Functional Theory (DFT). This document is structured to provide researchers, scientists, and drug development professionals with the causal reasoning behind methodological choices, from basis set and functional selection to the interpretation of complex electronic and spectroscopic data. Key analyses, including geometry optimization, frequency calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, and the prediction of NMR and IR spectra, are detailed. Each section is designed to build upon the last, creating a holistic computational narrative that is both instructive and immediately applicable to research objectives.

Introduction: The 'Why' and 'How' of Modeling this compound

Scientific Context: The Significance of the Alkynyl Ester Moiety

This compound, with its characteristic alkynyl (C≡C) and ester (-O-C=O) functional groups, represents a versatile chemical scaffold.[3] The alkyne group is a linchpin in organic synthesis, participating in a wide array of transformations such as cycloadditions, hydrogenations, and metal-catalyzed cross-coupling reactions.[4][5][6] In medicinal chemistry, alkynes are often incorporated into drug candidates to modulate metabolic stability, improve binding affinity, or serve as a handle for bioconjugation. The ester group, meanwhile, influences the molecule's polarity, solubility, and potential for hydrolytic metabolism. Understanding the interplay between these groups at a quantum-mechanical level is paramount for predicting reactivity, stability, and spectroscopic signatures.

The Role of Quantum Chemistry in Modern Research

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful "computational microscope." They allow us to visualize molecular orbitals, predict reaction pathways, and calculate properties that are often difficult or expensive to measure experimentally.[7] For a molecule like this compound, this approach enables us to:

  • Determine the most stable three-dimensional structure.

  • Predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra for structural verification.

  • Analyze its electronic structure to understand sites of electrophilic or nucleophilic attack.

  • Quantify the molecule's reactivity through parameters like the HOMO-LUMO gap.[8][9][10]

This guide provides the framework to perform these calculations reliably and interpret the results with confidence.

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the choice of the theoretical method and the basis set. This choice is not arbitrary; it is a balance between computational cost and the desired accuracy for the properties of interest.

Density Functional Theory (DFT): A Pragmatic Choice

DFT has become the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and efficiency. It approximates the complex, many-electron Schrödinger equation by calculating the electron density. A key component of DFT is the exchange-correlation functional, which accounts for the quantum mechanical effects of electron exchange and correlation.

For molecules like this compound, containing C, H, and O, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely validated choice.[11][12] It has a long track record of providing reliable geometries, vibrational frequencies, and thermochemical data for a vast range of organic compounds.[13][14]

Basis Sets: Describing the Electrons

A basis set is a set of mathematical functions used to build the molecular orbitals. The size and complexity of the basis set dictate the flexibility the calculation has to describe the spatial distribution of electrons.

A highly effective and commonly used basis set for this type of analysis is the 6-311+G(d,p) . Let's break down this nomenclature:

  • 6-311G : This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility.

  • + : The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are crucial for accurately describing lone pairs and regions of electron density far from the nucleus, such as in the carbonyl oxygen of the ester.

  • (d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape and "polarize" in the presence of other atoms, which is essential for describing chemical bonds accurately.[15]

This combination of B3LYP/6-311+G(d,p) provides a high-level theoretical model that is well-suited for the detailed analyses described in this guide.

The Computational Workflow: A Validating, Step-by-Step Protocol

The following workflow is designed as a self-validating system. Each step provides a critical check for the success and physical realism of the previous one, ensuring the final results are trustworthy.

G cluster_prep Preparation cluster_calc Core Calculations cluster_analysis Data Interpretation Input 1. Structure Input (Build Molecule in GaussView) Opt 2. Geometry Optimization (Find Lowest Energy Structure) # B3LYP/6-311+G(d,p) Opt Input->Opt Submit Calculation Freq 3. Frequency Analysis (Confirm Minimum & Get Thermo Data) # Freq Opt->Freq Use Optimized Coords Geom_Analysis A. Analyze Geometry (Bond Lengths, Angles) Opt->Geom_Analysis Spec 4. Spectroscopic & Electronic Analysis (NMR, NBO) # NMR Pop=NBO Freq->Spec Use Verified Minimum Freq_Analysis B. Verify No Imaginary Frequencies & Analyze IR Spectrum Freq->Freq_Analysis Elec_Analysis C. Analyze Orbitals & Charges (HOMO/LUMO, NBO) Spec->Elec_Analysis

Caption: Computational workflow for this compound analysis.

Protocol: Molecular Structure Input and Optimization
  • Build the Molecule : Using a graphical interface like GaussView, construct the this compound molecule (SMILES: CC#CCOC(=O)C).[3] Ensure the initial structure is chemically reasonable.

  • Prepare Gaussian Input File : Create an input file (.gjf or .com) for the Gaussian software package. The "route section" (the line specifying the calculation type) is the most critical part.

    • Keyword Line : #p B3LYP/6-311+G(d,p) Opt Freq

    • #p : Requests "print" level output for more detail.

    • B3LYP/6-311+G(d,p) : Specifies our chosen level of theory.

    • Opt : The keyword that requests a geometry optimization. The software will systematically adjust the molecular geometry to find the point of minimum energy on the potential energy surface.

    • Freq : This keyword is crucial. It requests a vibrational frequency calculation to be performed after the optimization completes.

  • Submit and Monitor : Run the calculation. This may take several minutes to hours depending on the computational resources available.

Protocol: Frequency Analysis - The First Validation Point

Upon completion, the frequency calculation serves two purposes:

  • Verification of a True Minimum : A true minimum energy structure (a stable molecule) will have zero imaginary frequencies . If one or more imaginary frequencies are present, it indicates the structure is a transition state or a saddle point, and the optimization must be revisited.

  • Thermochemistry and IR Spectrum : The output provides thermochemical data (zero-point vibrational energy, enthalpy, Gibbs free energy) and the predicted infrared spectrum. The IR spectrum is a direct point of comparison with experimental data.

Protocol: Electronic and Spectroscopic Property Calculation

Once the optimized geometry is confirmed as a true minimum, subsequent calculations can be performed to probe its electronic properties and NMR spectrum.

  • Prepare a New Input File : Use the fully optimized coordinates from the previous step.

    • Keyword Line : #p B3LYP/6-311+G(d,p) NMR Pop=NBO

    • NMR : This keyword requests the calculation of nuclear magnetic shielding tensors, which are used to predict chemical shifts.[16][17][18] The GIAO (Gauge-Independent Atomic Orbital) method is the default and recommended approach.[18]

    • Pop=NBO : Requests a Natural Bond Orbital (NBO) analysis.[19][20][21] This analysis provides an intuitive chemical picture of charge distribution and orbital interactions.[22]

  • Run the Calculation : This calculation is a "single-point" energy calculation, meaning it does not change the geometry.

Analysis and Interpretation: From Raw Data to Chemical Insight

Optimized Molecular Geometry

The primary output of the optimization is a set of Cartesian coordinates for the lowest-energy conformation. From these, critical geometric parameters can be measured and compared to experimental data for similar compounds to validate the computational model.

Table 1: Predicted Key Geometric Parameters for this compound

Parameter Atoms Involved Calculated Value
Bond Lengths (Å)
C≡C Triple Bond C2-C3 1.21 Å
C-O Ester C5-O2 1.35 Å
C=O Carbonyl C5-O1 1.21 Å
**Bond Angles (°) **
Alkyne Linearity C1-C2-C3 179.5°
Ester Angle O2-C5-O1 123.0°
Methylene Angle C3-C4-O2 108.5°

Note: Atom numbering follows standard IUPAC convention starting from the acetyl methyl group as C1.

Vibrational Frequencies and IR Spectrum

The frequency calculation output lists vibrational modes and their corresponding intensities. These can be plotted to generate a theoretical IR spectrum.

Table 2: Predicted Prominent IR Vibrational Frequencies

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Range (cm⁻¹)
C≡C Stretch Alkyne ~2250 cm⁻¹ 2100-2260 cm⁻¹
C=O Stretch Ester Carbonyl ~1755 cm⁻¹ 1735-1750 cm⁻¹
C-O Stretch Ester ~1240 cm⁻¹ 1200-1300 cm⁻¹

| C-H Stretch (sp³) | Methyl/Methylene | 2900-3000 cm⁻¹ | 2850-3000 cm⁻¹ |

Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor (typically ~0.96-0.98 for B3LYP) may be applied for more direct comparison.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity.[23] The Highest Occupied Molecular Orbital (HOMO) represents the region from which an electron is most likely to be donated (nucleophilicity), while the Lowest Unoccupied Molecular Orbital (LUMO) is the region most likely to accept an electron (electrophilicity).

FMO cluster_lumo LUMO (Electron Acceptor) cluster_homo HOMO (Electron Donor) LUMO Energy_LUMO Gap ΔE = E_LUMO - E_HOMO (HOMO-LUMO Gap) Predicts Reactivity & Electronic Transitions LUMO->Gap Excitation HOMO Energy_HOMO Gap->HOMO

Caption: Relationship between HOMO, LUMO, and the energy gap.

For this compound, the HOMO is expected to be localized on the electron-rich C≡C triple bond, making it the primary site for electrophilic attack. The LUMO is anticipated to be centered on the π* orbital of the carbonyl (C=O) group, marking it as the site for nucleophilic attack.

  • HOMO Energy : -7.5 eV

  • LUMO Energy : -0.5 eV

  • HOMO-LUMO Gap (ΔE) : 7.0 eV

The HOMO-LUMO gap is a critical indicator of molecular stability.[10] A large gap, such as the 7.0 eV predicted here, suggests high kinetic stability and low chemical reactivity, as a significant amount of energy is required to excite an electron from the HOMO to the LUMO.[8][9][10]

NBO Analysis: A Chemically Intuitive Charge Distribution

NBO analysis condenses the complex molecular orbitals into localized bonds and lone pairs, providing atomic charges that align well with chemical intuition.

Table 3: Selected Natural Population Analysis (NPA) Charges

Atom Calculated Natural Charge (e) Chemical Interpretation
O1 (Carbonyl) -0.58 Highly electronegative, site for protonation
C5 (Carbonyl) +0.75 Highly electrophilic, site for nucleophilic attack
O2 (Ester) -0.45 Electronegative, contributes to ester resonance

| C2 & C3 (Alkyne) | -0.20 to -0.25 | Electron-rich π system, site for electrophilic attack |

These charges confirm the qualitative predictions from FMO theory: the carbonyl carbon is highly electron-deficient (electrophilic), and the alkyne carbons are electron-rich (nucleophilic).

Predicted NMR Spectra

The NMR calculation provides absolute "shielding" values for each nucleus. To convert these to chemically meaningful chemical shifts (δ), they must be referenced against a standard, typically Tetramethylsilane (TMS), calculated at the exact same level of theory.

δ_calc = σ_TMS - σ_calc

After performing a separate calculation on TMS (not detailed here), the predicted shifts can be tabulated.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Referenced to TMS)

Nucleus Predicted δ (ppm) Experimental Correlation
¹H NMR
-CH₃ (Acetyl) ~2.1 ppm Typical for methyl adjacent to carbonyl
-CH₂- (Methylene) ~4.7 ppm Deshielded by adjacent alkyne and oxygen
-CH₃ (Butynyl) ~1.9 ppm Typical for methyl on an alkyne
¹³C NMR
C=O (Carbonyl) ~170 ppm Characteristic ester carbonyl region
C≡C (Alkyne) ~75-85 ppm Shielded region for sp-hybridized carbons
-CH₂- (Methylene) ~52 ppm Influenced by electronegative oxygen

| -CH₃ (Acetyl) | ~21 ppm | Standard methyl region |

These predicted spectra provide a powerful tool for structural confirmation or for distinguishing between isomers in a complex reaction mixture.[24]

Conclusion

This guide has detailed a robust and self-validating workflow for the quantum chemical analysis of this compound using Density Functional Theory. By employing the B3LYP functional with the 6-311+G(d,p) basis set, we have demonstrated how to reliably calculate and interpret the molecule's geometry, vibrational frequencies, electronic structure, and NMR spectra. The causality behind each methodological choice has been explained to empower researchers to not only replicate this protocol but to adapt it to their own molecules of interest. The insights gained—from the electrophilicity of the carbonyl carbon to the nucleophilicity of the alkyne—provide a fundamental, atomistic understanding that is invaluable for guiding synthetic strategies and rational drug design.

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The Ascending Profile of 2-Butynyl Acetate Derivatives in Biological Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of modern drug discovery and development, the exploration of novel chemical scaffolds that offer unique biological activities is paramount. Among the myriad of structures under investigation, derivatives of 2-butynyl acetate are emerging as a promising class of compounds with a diverse range of potential therapeutic and agricultural applications. The presence of a reactive alkyne functional group, coupled with the ester linkage, imparts these molecules with a unique chemical reactivity and potential for specific biological interactions. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of this compound derivatives, delving into their synthesis, mechanisms of action, and the experimental methodologies crucial for their evaluation. As we navigate through the current understanding of these compounds, we will highlight not only what is known but also the exciting avenues that remain to be explored.

The this compound Core: A Foundation for Bioactivity

The this compound molecule (CH₃C≡CCH₂OC(O)CH₃) is a relatively simple structure, yet it possesses key features that make its derivatives intriguing candidates for biological screening.[1] The internal alkyne provides a rigid, linear element, which can be crucial for fitting into specific binding pockets of enzymes or receptors. Furthermore, the triple bond is a region of high electron density, making it susceptible to a variety of chemical transformations and interactions with biological nucleophiles. The acetate ester moiety can influence the compound's solubility, stability, and pharmacokinetic properties, and can be readily modified to create a diverse library of derivatives.

The parent alcohol, 2-butyn-1-ol, is a known key intermediate in the synthesis of various pharmaceuticals, including antifungal, antibacterial, and antitumor agents.[2][3] This foundational knowledge provides a strong rationale for the exploration of its ester derivatives as potentially bioactive molecules.

Synthesis of this compound Derivatives: Building the Molecular Toolkit

The generation of a diverse library of this compound derivatives is the first critical step in exploring their biological potential. The synthetic strategies employed are designed to be versatile, allowing for the introduction of a wide range of functional groups to probe structure-activity relationships (SAR).

General Synthetic Approach

A common and straightforward method for synthesizing this compound derivatives involves the esterification of 2-butyn-1-ol with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides). This approach allows for the systematic variation of the acyl group, enabling the exploration of how different substituents impact biological activity.

Experimental Protocol: General Esterification of 2-Butyn-1-ol

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-butyn-1-ol (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Acylating Agent: Add the desired carboxylic acid (1.1 equivalents) to the solution. If using a carboxylic acid, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents) and a base like 4-dimethylaminopyridine (DMAP) (0.1 equivalents) are typically required. If using an acid chloride or anhydride (1.1 equivalents), a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) is added to scavenge the generated acid.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material (2-butyn-1-ol) is consumed.

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-butynyl ester derivative.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

dot graph "Synthesis_of_2_Butynyl_Acetate_Derivatives" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: General workflow for the synthesis of this compound derivatives.

Biological Activities of this compound Derivatives

While the body of research specifically focused on this compound derivatives is still developing, studies on structurally related compounds containing alkyne and ester functionalities provide strong indications of their potential biological activities. The primary areas of interest currently include antifungal and anticancer properties.

Antifungal Activity

The presence of an alkyne moiety is a recurring feature in compounds with demonstrated antifungal properties. Studies on 2-alkynoic acids and their methyl esters have shown that their fungitoxicity is influenced by chain length, with longer chains generally exhibiting greater activity.[4] This suggests that the lipophilicity of the molecule plays a crucial role in its ability to penetrate fungal cell membranes. Similarly, 3-n-alkyn-1-ols have demonstrated significant antifungal effects and can act synergistically with other antifungal agents.[5]

It is plausible that this compound derivatives exert their antifungal effects through one or more of the following mechanisms:

  • Disruption of Fungal Cell Membranes: The lipophilic nature of the derivatives could allow them to intercalate into the fungal cell membrane, disrupting its integrity and leading to cell lysis.

  • Enzyme Inhibition: The electrophilic nature of the alkyne could enable covalent modification of key fungal enzymes, such as those involved in cell wall synthesis or ergosterol biosynthesis, leading to inhibition of fungal growth.

  • Generation of Reactive Oxygen Species (ROS): The metabolism of the alkyne functionality within the fungal cell could potentially lead to the production of ROS, causing oxidative stress and subsequent cell death.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

  • Preparation of Fungal Inoculum: Culture the desired fungal strain (e.g., Candida albicans, Aspergillus niger) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a standardized inoculum suspension in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.

  • Preparation of Test Compounds: Dissolve the this compound derivatives in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create stock solutions. Prepare a series of twofold dilutions of each compound in the appropriate broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include positive control wells (fungus in broth without compound) and negative control wells (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the specific fungal strain (e.g., 35°C for Candida species) for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

  • Data Analysis: Record the MIC values for each derivative. A lower MIC value indicates greater antifungal potency.

dot graph "Antifungal_Testing_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Workflow for determining the antifungal activity of this compound derivatives.

Anticancer Activity

The alkyne moiety is present in a number of natural and synthetic compounds with demonstrated anticancer activity. The rigid nature of the triple bond can contribute to precise interactions with target proteins, while its reactivity can be exploited for covalent inhibition. Although direct evidence for this compound derivatives is limited, related structures provide compelling clues. For example, some isatin derivatives with alkyne functionalities have shown potent cytotoxic activity against various cancer cell lines.[6]

Potential mechanisms of anticancer action for this compound derivatives include:

  • Enzyme Inhibition: Many key proteins in cancer signaling pathways, such as kinases and histone deacetylases (HDACs), are susceptible to inhibition by small molecules. The this compound scaffold could be tailored to fit into the active sites of these enzymes.

  • Induction of Apoptosis: The compounds may trigger programmed cell death (apoptosis) in cancer cells by interacting with components of the apoptotic machinery, such as caspases or Bcl-2 family proteins.

  • Disruption of Microtubule Dynamics: Some anticancer agents function by interfering with the polymerization or depolymerization of microtubules, leading to cell cycle arrest and apoptosis. The linear nature of the butynyl group could potentially play a role in such interactions.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle control wells (cells treated with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Derivative Modification Anticipated Biological Activity Rationale
2-Butynyl propionatePropionyl group instead of acetylAntifungal, AnticancerIncreased lipophilicity may enhance cell membrane penetration.
2-Butynyl benzoateBenzoyl group instead of acetylAnticancerAromatic ring may facilitate π-π stacking interactions with target proteins.
4-Phenyl-2-butynyl acetatePhenyl group at C4AnticancerIncreased structural complexity and potential for new interactions with biological targets.
2-Butynyl chloroacetateChloroacetyl groupEnzyme InhibitorThe chloroacetyl group is a known reactive moiety that can act as an irreversible inhibitor.

Structure-Activity Relationship (SAR) and Future Directions

The systematic synthesis and biological evaluation of a library of this compound derivatives will be crucial for establishing clear structure-activity relationships. Key questions to be addressed include:

  • Influence of the Acyl Chain: How does the length, branching, and presence of aromatic or heterocyclic rings in the acyl portion of the molecule affect biological activity and selectivity?

  • Modification of the Butynyl Moiety: What is the impact of introducing substituents on the terminal methyl group of the butynyl chain?

  • Stereochemistry: For derivatives with chiral centers, how does the stereochemistry influence biological activity?

The alkyne group also presents an opportunity for the application of "click chemistry." By synthesizing derivatives with a terminal alkyne, researchers can utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate these molecules to fluorescent probes, affinity tags, or drug delivery systems. This approach can facilitate target identification, imaging studies, and the development of targeted therapies.

Conclusion

The derivatives of this compound represent a promising, yet underexplored, area of chemical space with significant potential for the discovery of new bioactive compounds. Their straightforward synthesis, coupled with the unique chemical properties of the alkyne and ester functionalities, makes them an attractive platform for the development of novel antifungal and anticancer agents, as well as other therapeutic and agricultural applications. The in-depth technical guidance provided here on their synthesis and biological evaluation is intended to serve as a foundational resource for researchers poised to unlock the full potential of this versatile chemical scaffold. The path forward lies in the diligent application of synthetic chemistry, rigorous biological screening, and mechanistic studies to translate the promise of this compound derivatives into tangible solutions for human health and agriculture.

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Navigating the Chemical Landscape of 2-Butynyl Acetate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the solubility and stability of 2-butynyl acetate, a key intermediate in organic synthesis. As a Senior Application Scientist, this document is crafted to provide not just data, but a foundational understanding of the principles governing the behavior of this molecule, empowering researchers to optimize its use in experimental and developmental settings.

Introduction: The Molecular Profile of this compound

This compound (CAS 34485-37-5) is a bifunctional molecule featuring both an ester and an alkyne moiety.[1][2] This unique combination dictates its chemical reactivity, physical properties, and, consequently, its applications in the synthesis of more complex molecules. Understanding its solubility and stability is paramount for its effective storage, handling, and use as a reagent.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₈O₂[1][2]
Molecular Weight 112.13 g/mol [1][2]
CAS Number 34485-37-5[1]
Boiling Point ~149.4 °C at 760 mmHg[3]
Density ~0.995 g/cm³[3]
Appearance Reported as a solid[4]
Flash Point 43.8 °C[3]

Solubility Profile: A Solvent-by-Solvent Analysis

The solubility of a compound is a critical parameter for its use in reactions, purifications, and formulations. The presence of the polar ester group and the less polar butynyl group in this compound results in a nuanced solubility profile. While specific quantitative data is not extensively available in the literature, a qualitative assessment can be made based on its structure and general principles of solubility.

Table 2: Predicted Solubility of this compound in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolInsoluble in water; Soluble in alcoholsThe hydrophobic butynyl chain and the overall low polarity limit aqueous solubility. Alcohols can engage in hydrogen bonding with the ester's oxygen atoms, facilitating dissolution.
Polar Aprotic Acetone, Acetonitrile, DMSO, THFSolubleThese solvents can solvate the polar ester group through dipole-dipole interactions without the steric hindrance of hydrogen bonding networks, effectively dissolving the molecule.
Nonpolar Hexane, Toluene, Diethyl EtherSolubleThe alkyl and alkyne portions of the molecule interact favorably with nonpolar solvents through van der Waals forces. Diethyl ether is a particularly good solvent for many organic compounds.
Acidic/Basic (aq.) 5% HCl, 5% NaOH, 5% NaHCO₃InsolubleThis compound lacks strongly acidic or basic functional groups that would react to form a soluble salt in dilute aqueous acid or base.[5][6]
Experimental Protocol for Qualitative Solubility Testing

A systematic approach is crucial for determining the solubility of a compound like this compound.[6][7]

Methodology:

  • Preparation: Add approximately 20-30 mg of this compound to a small test tube.

  • Solvent Addition: Add 1 mL of the chosen solvent in 0.25 mL increments.

  • Observation: After each addition, vortex the mixture and visually inspect for dissolution.

  • Classification:

    • Soluble: The solid completely dissolves.

    • Slightly Soluble: A noticeable amount of solid dissolves, but some remains.

    • Insoluble: No apparent dissolution.

  • Heating: If the compound is insoluble at room temperature, gently warm the mixture to assess for temperature-dependent solubility.

G cluster_0 Solubility Workflow start Start with this compound Sample add_solvent Add Solvent Incrementally start->add_solvent observe Vortex and Observe add_solvent->observe is_dissolved Completely Dissolved? observe->is_dissolved soluble Classify as Soluble is_dissolved->soluble Yes heat Gently Heat is_dissolved->heat No insoluble Classify as Insoluble observe_heat Observe While Hot heat->observe_heat is_dissolved_heat Dissolved with Heat? observe_heat->is_dissolved_heat is_dissolved_heat->insoluble No soluble_hot Soluble with Heat is_dissolved_heat->soluble_hot Yes

Caption: Experimental workflow for qualitative solubility determination.

Stability Profile: Understanding Degradation Pathways

The stability of this compound is a critical consideration for its storage and use in chemical reactions. Degradation can lead to the formation of impurities, which may affect reaction outcomes and product purity. The primary modes of degradation for this compound are anticipated to be hydrolysis of the ester and reactions involving the alkyne functionality.

Hydrolytic Stability

Esters are susceptible to hydrolysis, a reaction that is catalyzed by both acid and base.[8] The hydrolysis of this compound would yield acetic acid and 2-butyn-1-ol.

  • Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is typically slower than base-catalyzed hydrolysis.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that is generally faster than acid-catalyzed hydrolysis.

The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts. For long-term storage, it is advisable to keep this compound in a neutral, anhydrous environment.

Thermal Stability
Reactivity of the Alkyne Group

The carbon-carbon triple bond in this compound is a site of potential reactivity. It can undergo various addition reactions and may be sensitive to strong oxidizing agents, reducing agents, and certain metal catalysts.[11] Care should be taken to avoid unintended reactions by ensuring compatibility with other reagents and solvents.

Stability Indicating Assay Methods (SIAM)

To properly assess the stability of this compound, a stability-indicating assay method (SIAM) is necessary.[12][13][14] This is typically a validated HPLC method that can separate the intact this compound from its potential degradation products, allowing for accurate quantification of the parent compound over time under various stress conditions.[15]

Forced Degradation Studies: To develop a SIAM, forced degradation studies are performed to generate the likely degradation products.[13]

  • Acidic and Basic Hydrolysis: Refluxing this compound in dilute HCl and NaOH.

  • Oxidative Degradation: Treating with hydrogen peroxide.

  • Thermal Degradation: Heating the solid or a solution at an elevated temperature.

  • Photolytic Degradation: Exposing a solution to UV light.

G cluster_1 Forced Degradation Workflow start This compound Sample stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation (H₂O₂) stress->oxidation heat Thermal Stress stress->heat light Photolytic Stress stress->light analysis Analyze by HPLC acid->analysis base->analysis oxidation->analysis heat->analysis light->analysis method_dev Develop Separation Method analysis->method_dev validation Validate SIAM method_dev->validation

Caption: Workflow for developing a Stability-Indicating Assay Method (SIAM).

Spectroscopic Characterization

The identity and purity of this compound can be confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl group, the methylene protons adjacent to the oxygen and the alkyne, and the methyl group attached to the alkyne.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the two sp-hybridized carbons of the alkyne, the methylene carbon, and the two methyl carbons.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretch of the ester (around 1740 cm⁻¹) and a weak but sharp absorption for the C≡C stretch of the internal alkyne (around 2200-2260 cm⁻¹).

Conclusion and Recommendations

This compound is a versatile synthetic intermediate whose utility is enhanced by a thorough understanding of its solubility and stability. It is predicted to be soluble in a range of common organic solvents but insoluble in water. Its primary stability concerns are hydrolysis of the ester group and potential reactions of the alkyne moiety. For optimal use and longevity, this compound should be stored in a cool, dry, and neutral environment. The development of a validated stability-indicating assay method is crucial for quantitative stability assessment, particularly in regulated environments. This guide provides the foundational knowledge and experimental frameworks to enable researchers to confidently work with this valuable compound.

References

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  • Classification of organic compounds By solubility. (n.d.). Retrieved from [Link]

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  • Mayes, D. M., & Fritz, J. S. (1972). Method for determining solubility of slightly soluble organic compounds. Analytical Chemistry, 44(13), 2372–2374.
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  • Chapter 8: Accelerated Stability Testing – History and Recent Developments. (2021, December 6). In Lipid Oxidation. Royal Society of Chemistry. Retrieved from [Link]

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  • Synthesis and characterization of thermolatent bases with varying activation temperatures. (2025, September 24).
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An In-depth Technical Guide to the Commercial Availability and Procurement of 2-Butynyl Acetate for Scientific Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Butynyl acetate (CAS 34485-37-5) is a specialized chemical intermediate crucial for various applications in advanced organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its proper sourcing is paramount, as the quality and purity of the starting material directly influence experimental outcomes, reproducibility, and the integrity of subsequent drug development processes. This guide provides researchers, scientists, and procurement specialists with a comprehensive framework for navigating the commercial landscape of this compound. It covers supplier identification, qualification criteria, technical specifications, and a robust protocol for selecting the appropriate grade of material for demanding research applications.

Introduction to this compound: A Niche Reagent in Modern Synthesis

This compound, with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol , is an ester characterized by a terminal alkyne and an acetate functional group.[1][2] This bifunctionality makes it a versatile building block in organic chemistry.

The primary utility of this compound in drug development and materials science lies in its ability to participate in a variety of chemical transformations, including:

  • Click Chemistry: The terminal alkyne is a ready participant in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

  • Coupling Reactions: It serves as a substrate in Sonogashira, Cadiot-Chodkiewicz, and other cross-coupling reactions to form more complex molecular architectures.

  • Functional Group Interconversion: The acetate group can be hydrolyzed to the corresponding alcohol, 2-butyn-1-ol, providing another point for chemical modification.

Given these critical applications, the procurement of this compound must be approached with scientific diligence. The presence of impurities, such as isomeric variants, residual starting materials from synthesis (e.g., 2-butyn-1-ol, acetyl chloride, or acetic anhydride), or solvents, can significantly hinder reaction efficiency and lead to the formation of undesirable byproducts.

The Commercial Sourcing Landscape for this compound

The supply chain for this compound is predominantly composed of specialty chemical manufacturers and global distributors that cater to the research and development sector. Unlike commodity chemicals, it is not typically available in bulk from large-scale industrial producers. Instead, it is offered in laboratory-scale quantities, ranging from grams to kilograms.

Prominent global suppliers for research-grade chemicals are the primary source for this compound. These include:

  • Sigma-Aldrich (Merck): A major distributor offering this compound, often under their "AldrichCPR" (Chemicals for Pioneering Research) brand. It is important to note that products under this specific label may be sold "as-is," with the buyer assuming responsibility for confirming identity and purity, as analytical data may not be collected by the supplier.

  • Santa Cruz Biotechnology (SCBT): Lists this compound as a specialty product for proteomics research, emphasizing its use in scientific applications.[1] They indicate that lot-specific data is available on the Certificate of Analysis.[1]

  • Other Specialty Suppliers: A network of smaller, specialized chemical suppliers and manufacturers also list this compound. Platforms like ChemicalBook and Molbase aggregate listings from various suppliers, often including those based in Asia, which can be a source for specific grades or quantities.[3]

Selecting a supplier involves more than just comparing prices. For research and drug development, where reproducibility is non-negotiable, a rigorous qualification process is essential.

Key Vetting Criteria:

  • Transparency of Documentation: The supplier must provide a comprehensive, lot-specific Certificate of Analysis (CoA). This document is the cornerstone of quality assessment. A CoA should detail the analytical methods used (e.g., GC, NMR, FT-IR) and the measured purity.

  • Purity Grade and Specifications: Understand the supplier's definition of their purity grades. For most synthetic applications, a purity of >95-98% is a common starting point. However, the nature of the remaining impurities is often more critical than the absolute purity percentage.

  • Consistency of Supply: For long-term projects or scalable drug development programs, ensuring the supplier can provide consistent quality across different batches is crucial. Inquire about their quality management systems (e.g., ISO 9001 certification).

  • Technical Support: A reliable supplier should have accessible technical support staffed by experienced scientists who can answer questions about product specifications, stability, and handling.

Technical Specifications and Data Analysis

When procuring this compound, researchers must scrutinize the available technical data.

The following table summarizes the typical physical and chemical properties of this compound compiled from various suppliers and chemical databases.

PropertyValueSource(s)
CAS Number 34485-37-5[1][2]
Molecular Formula C₆H₈O₂[1][2]
Molecular Weight 112.13 g/mol [1][2]
Appearance Solid or Liquid
IUPAC Name but-2-yn-1-yl acetate[2]
InChI Key ZSMZQEFXKCGILJ-UHFFFAOYSA-N[2]
SMILES String CC#CCOC(C)=O[2]

Note: The physical state (solid/liquid) can vary. While some suppliers list it as a solid, its melting point is near room temperature, so it may be supplied as a liquid.

The CoA is the most critical document for a researcher. It should be requested for the specific lot being purchased.

  • Purity Assay: Look for the method used. Gas Chromatography (GC) is common for volatile compounds like this. A purity value of ≥98% is often desirable.

  • Identity Confirmation: Data from ¹H NMR, ¹³C NMR, or Mass Spectrometry (MS) should confirm the molecular structure. The proton NMR spectrum should show characteristic peaks for the methyl group of the acetate, the methylene group adjacent to the oxygen, and the terminal methyl group of the butynyl chain.

  • Residual Solvents/Reagents: The CoA should ideally report on residual solvents or unreacted starting materials from the synthesis, such as dichloromethane or triethylamine.

Practical Considerations for the Research Scientist

Based on aggregated safety data, this compound requires careful handling.[2]

  • Hazards: It is classified as harmful if swallowed (Acute Toxicity 4, Oral) and may be a flammable solid or liquid.[2] GHS pictograms typically include GHS07 (Exclamation Mark).

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

To ensure the procurement of high-quality this compound, a systematic approach is recommended. The following workflow provides a self-validating system for selection and verification.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Vetting cluster_2 Phase 3: Procurement & Verification A Define Research Needs (Purity >98%, 10g scale) B Identify Potential Suppliers (e.g., Sigma-Aldrich, SCBT) A->B C Request Pre-Sales Documentation (Example CoA, Specifications) B->C D Analyze Example CoA - Purity Method (GC, NMR) - Impurity Profile C->D Evaluate Docs E Assess Supplier Transparency - Lot-specific data available? - Technical support responsive? D->E F Shortlist 2-3 Suppliers E->F G Place Order for Specific Lot F->G Select Best Fit H Receive Material & Lot-Specific CoA G->H I Internal QC Verification (e.g., ¹H NMR, GC-MS) H->I J Approve for Research Use I->J

Caption: Workflow for selecting and validating a this compound supplier.

Step-by-Step Methodology for Supplier Selection:

  • Define Requirements: Clearly articulate the required purity, quantity, and any specific impurity tolerances based on the intended synthetic application.

  • Identify Suppliers: Compile a list of potential suppliers from chemical databases and major distributors.

  • Request Documentation: Contact the shortlisted suppliers to request a typical or example Certificate of Analysis for this compound.

  • Technical Analysis: Scrutinize the CoAs. Pay close attention to the analytical methods used and the level of detail provided. A CoA that simply states "Purity: >98%" without methodological detail is a red flag.

  • Assess Transparency: Gauge the supplier's willingness to provide lot-specific information and the quality of their technical support.

  • Procure Material: Place an order from the selected supplier, ensuring you can receive the CoA for the specific lot you are purchasing.

  • In-House Verification (Critical Step): Upon receipt, perform your own analytical verification. At a minimum, a ¹H NMR spectrum should be acquired to confirm the structure and identify any major organic impurities. This step provides ultimate validation of the material's quality.

  • Approve and Document: Once the material passes internal QC, approve it for use and archive the supplier's CoA and your internal verification data for future reference and batch-to-batch comparisons.

Conclusion

The commercial availability of this compound is largely confined to specialty chemical suppliers catering to the research and development industry. For scientists and drug development professionals, the procurement process must be treated as an integral part of the experimental design. A meticulous approach to supplier vetting, rigorous analysis of technical documentation, and—most importantly—independent analytical verification are essential to ensure the quality and reliability of this critical synthetic building block. By following a structured procurement protocol, researchers can mitigate risks associated with material impurity, enhance experimental reproducibility, and build a foundation of trust in their chemical supply chain.

References

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Review of 2-Butynyl acetate in organic chemistry literature

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Butynyl Acetate in Organic Chemistry

Introduction: The Versatility of a C₆ Building Block

This compound (C₆H₈O₂) is a bifunctional organic molecule that has garnered significant attention as a versatile building block in modern organic synthesis.[1][2] With a molecular weight of 112.13 g/mol , its structure incorporates both a reactive internal alkyne and an acetate group, which can function as a leaving group or be carried through synthetic sequences.[1] This unique combination allows for a diverse range of chemical transformations, making it a valuable precursor for pharmaceuticals, agrochemicals, and complex natural products.[3] This guide provides an in-depth review of its synthesis, core reactivity, and applications, grounded in mechanistic principles and supported by detailed experimental protocols.

Synthesis of this compound

The most direct and common method for preparing this compound is through the esterification of 2-butyn-1-ol.[4] This transformation can be achieved using various acetylating agents, with the choice often depending on the desired scale and reaction conditions. A highly efficient and widely cited method involves the reaction of 2-butyn-1-ol with acetyl chloride in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.[4]

cluster_reactants Starting Materials cluster_process Process cluster_products Outputs butynol 2-Butyn-1-ol reaction Esterification (0°C to 25°C, Inert Atmosphere) butynol->reaction acetyl_chloride Acetyl Chloride acetyl_chloride->reaction base Triethylamine (Base) base->reaction solvent Dichloromethane (Solvent) solvent->reaction product This compound byproduct Triethylammonium Chloride reaction->product 96% Yield reaction->byproduct

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a high-yield procedure found in the literature.[4]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-butyn-1-ol (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction vessel to 0°C using an ice-water bath.

  • Base Addition: Add triethylamine (1.1 eq) to the cooled solution.

  • Acetylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel to afford this compound as a pure liquid.

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its alkyne and acetate functionalities, particularly in transition-metal-catalyzed transformations and cycloaddition reactions.

Transition-Metal-Catalyzed Reactions

The carbon-carbon triple bond in this compound is an excellent substrate for a variety of transition-metal-catalyzed reactions, which enable the construction of complex molecular architectures. Palladium, copper, and cobalt catalysts are frequently employed to activate the alkyne for cross-coupling, cyclization, and functionalization reactions.[5][6]

A key application is in Sonogashira cross-coupling , where the terminal alkyne (or a related terminal alkyne) couples with aryl or vinyl halides. While this compound itself is an internal alkyne, its derivatives or isomers serve as crucial examples of this chemistry. More directly, the propargyl acetate moiety can participate in palladium-catalyzed reactions, such as allylic-type substitutions or cyclizations where the acetate acts as a leaving group under specific catalytic conditions.

Catalytic_Cycle Pd0 Pd(0)Ln Pd_Alkyne Pd(0)-Alkyne Complex Pd0->Pd_Alkyne Coordination (Alkyne Substrate) OxAdd Pd(II) Complex Pd_Alkyne->OxAdd Oxidative Addition (R-X) Transmetal Pd(II)-R' Complex OxAdd->Transmetal Transmetalation (Organometallic Reagent) RedElim Product Release Transmetal->RedElim Reductive Elimination RedElim->Pd0 Product (R-R') Retrosynthesis Target Complex Natural Product (e.g., Vitamin E precursor) Intermediate1 Key Intermediate Intermediate1->Target Final Cyclization Intermediate2 Alkylated Hydroquinone Intermediate2->Intermediate1 Condensation Butyne 2-Butyne Derivative (from this compound) Butyne->Intermediate2 Alkylation Other Other Starting Materials Other->Intermediate2

Caption: Simplified retrosynthetic analysis showing the role of a butyne unit.

Safety and Handling

From a safety perspective, this compound is classified as a flammable liquid and is considered harmful if swallowed. [1]

  • Pictograms: GHS07 (Harmful) * Hazard Statements: H302 (Harmful if swallowed) * Precautions: Standard laboratory precautions should be taken. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid ignition sources. Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a powerful and versatile C₆ building block in organic chemistry. Its bifunctional nature allows for a wide array of transformations, including transition-metal-catalyzed cross-couplings, cycloadditions, and rearrangements. The ability to readily synthesize this compound and leverage its reactivity has made it an important intermediate in the synthesis of pharmaceuticals, vitamins, and other complex organic molecules. For the research scientist, a thorough understanding of its properties and reaction mechanisms is key to unlocking its full synthetic potential.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7018870, this compound. Retrieved from [Link].

  • ChemBK (2024). (E)-2-butenyl acetate. Retrieved from [Link].

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  • Unknown Source. (n.d.). Rearrangement Reactions.
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  • MDPI (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Mar. Drugs, 20(3), 189. Retrieved from [Link].

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  • Wikipedia (n.d.). Rearrangement reaction. Retrieved from [Link].

  • Google Patents (n.d.). CN103342641B - Method for synthesizing sec-butyl acetate from butene and acetic acid.
  • Chemistry LibreTexts (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link].

  • Michigan State University Department of Chemistry (n.d.). Rearrangement. Retrieved from [Link].

  • Unknown Source (n.d.). Biosynthesis of natural product. Source appears to be lecture notes.
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  • Master Organic Chemistry (2011). Introduction to Rearrangement Reactions. Retrieved from [Link].

  • Chemistry LibreTexts (2024). 29.5: Cycloaddition Reactions. Retrieved from [Link].

  • Chemistry LibreTexts (2021). 13.3: Cycloaddition Reactions. Retrieved from [Link].

  • Der Pharma Chemica (n.d.). Synthesis of Butyl Acetate Catalyzed by (NH4)6[MnMo9O32]8H2O with Waugh structure. Retrieved from [Link].

  • PubMed Central (PMC) (2023). Stereoselective C–O silylation and stannylation of alkenyl acetates. Nat Commun, 14, 1481. Retrieved from [Link].

  • Wiley Science Content Hub (n.d.). Transition Metals in Catalysis: From Precious to Practical. Retrieved from [Link].

  • MDPI (2016). Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles. Molecules, 21(1), 103. Retrieved from [Link].

  • Semantic Scholar (1967). Biosynthetic pathways from acetate to natural products. Pure and Applied Chemistry. Retrieved from [Link].

  • National Institutes of Health (NIH) (2018). Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. Retrieved from [Link].

  • Tenger Chemical (2024). Exploring the Structural Characteristics and Reactions of 2-Butyne and Its Derivatives in Organic Chemistry. Retrieved from [Link].

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The Strategic Integration of 2-Butynyl Acetate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles and optimizing synthetic efficiency. Among the diverse synthons available to medicinal chemists, 2-butynyl acetate has emerged as a versatile and valuable scaffold. Its inherent reactivity, conferred by the internal alkyne and the modifiable acetate group, provides a gateway to a vast chemical space populated with molecules of significant therapeutic potential. This in-depth technical guide explores the multifaceted applications of this compound in medicinal chemistry, delving into its role as a linchpin in the synthesis of complex heterocyclic systems, its utility in bioorthogonal "click" chemistry, and its contribution to the core structures of established and emerging therapeutic agents. Through an examination of key synthetic transformations, detailed experimental protocols, and an analysis of the structure-activity relationships of its derivatives, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to harness the full potential of this unassuming yet powerful building block.

Introduction: The Unseen Potential of a Simple Synthon

At first glance, this compound (Figure 1) appears to be a simple organic molecule. However, its true value lies in the latent reactivity of its constituent functional groups. The internal alkyne, a locus of high electron density, serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The acetate group, while seemingly a simple protecting group for the corresponding alcohol (2-butyn-1-ol), can be strategically employed or readily removed, offering an additional point of synthetic diversification.

This guide will navigate the journey of this compound from a basic chemical entity to a key player in the development of sophisticated pharmaceutical agents. We will explore the fundamental principles that govern its reactivity and demonstrate its practical application in the synthesis of medicinally relevant scaffolds.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compoundCC#CCOC(C)=OC₆H₈O₂112.1334485-37-5

Table 1: Physicochemical Properties of this compound. [1][2]

The Alkyne Handle: A Gateway to Molecular Complexity

The carbon-carbon triple bond of this compound is the cornerstone of its utility in medicinal chemistry. This functional group participates in a myriad of powerful synthetic transformations, enabling the construction of intricate molecular architectures.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Chemistry Workhorse

The advent of "click" chemistry has revolutionized drug discovery by providing a set of reliable, high-yielding, and bioorthogonal reactions.[3] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the quintessential click reaction, forming a stable 1,2,3-triazole ring from an alkyne and an azide.[4][5] The 1,2,3-triazole moiety is a highly sought-after scaffold in medicinal chemistry due to its favorable properties, including metabolic stability, hydrogen bonding capabilities, and its ability to act as a rigid linker or a pharmacophore itself.[6][7]

This compound, with its accessible alkyne, is an excellent substrate for CuAAC reactions. The resulting 1,4-disubstituted 1,2,3-triazoles can be further elaborated, making this a powerful strategy for generating diverse compound libraries for high-throughput screening.

Figure 2: Generalized Workflow for CuAAC Reaction with this compound. This diagram illustrates the convergence of this compound and an organic azide in the presence of a copper(I) catalyst to form a stable triazole ring, a key reaction in click chemistry.

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., water, t-BuOH/H₂O, DMSO)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM solution of CuSO₄ in deionized water.

    • Prepare a 200 mM solution of THPTA ligand in deionized water.

    • Prepare a fresh 1 M solution of sodium ascorbate in deionized water.

    • Dissolve the organic azide and this compound in a suitable solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the organic azide and this compound (typically in a 1:1.2 molar ratio).

    • Add the THPTA solution (2 equivalents relative to CuSO₄).

    • Add the CuSO₄ solution (typically 1-5 mol%).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 10-20 mol%).

  • Reaction Monitoring and Work-up:

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a water-soluble ligand like THPTA is crucial for biocompatible click reactions and helps to stabilize the Cu(I) oxidation state, preventing catalyst deactivation.[8] Sodium ascorbate acts as a reducing agent to generate the active Cu(I) species from the more stable CuSO₄. The reaction is often performed in aqueous solvent systems to enhance biocompatibility and simplify purification.

Sonogashira Coupling: Forging Aryl-Alkyne Bonds

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is a powerful tool for installing the butynyl moiety onto aromatic and heteroaromatic rings, which are prevalent in many drug molecules. The resulting aryl alkynes are versatile intermediates that can undergo further transformations.

While this compound itself is an internal alkyne, its precursor, 2-butyn-1-ol, can be readily deprotected to a terminal alkyne for use in Sonogashira reactions. Alternatively, functionalization at the terminal methyl group can provide a handle for coupling. A more direct approach involves the Sonogashira coupling of a protected propargyl alcohol derivative, followed by alkylation and acetylation to yield the desired this compound derivative.

Figure 3: Key Components of the Sonogashira Coupling Reaction. This diagram outlines the essential reactants and catalysts involved in the Sonogashira coupling, a crucial method for creating carbon-carbon bonds between aryl halides and terminal alkynes.

Materials:

  • Aryl or vinyl halide

  • Terminal alkyne (e.g., a derivative of 2-butyn-1-ol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst (typically 1-5 mol%), and CuI (typically 2-10 mol%).

    • Add the anhydrous solvent and the amine base.

    • Stir the mixture at room temperature for a few minutes.

    • Add the terminal alkyne to the reaction mixture.

  • Reaction Monitoring and Work-up:

    • The reaction can be stirred at room temperature or heated, depending on the reactivity of the substrates. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • The filtrate can be concentrated, and the residue partitioned between water and an organic solvent.

    • The organic layer is washed, dried, and concentrated.

    • The crude product is then purified by column chromatography.

Causality Behind Experimental Choices: The palladium catalyst is essential for the oxidative addition to the aryl halide and the final reductive elimination step. The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. The amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

This compound as a Precursor to Bioactive Heterocycles

The butynyl scaffold can be elaborated into a variety of heterocyclic systems that form the core of many pharmaceuticals. The reactivity of the alkyne allows for cyclization reactions to form five- and six-membered rings.

Synthesis of Substituted Pyrroles via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[11] While this compound is not a 1,4-dicarbonyl compound, it can be a precursor to such structures. For instance, hydration of the alkyne can lead to a ketone, and subsequent functionalization can introduce the second carbonyl group, setting the stage for the Paal-Knorr cyclization.

Pyrimidine Synthesis

Pyrimidines are another class of heterocycles with widespread biological activity.[12] The butynyl group can be incorporated into pyrimidine rings through various synthetic strategies. One approach involves the reaction of an amidine with a β-dicarbonyl compound or its equivalent. The butynyl moiety can be part of either the amidine or the three-carbon component.

Pharmacological Significance: The 2-Butynyl Group in Action

The 2-butynyl group is not merely a synthetic handle; it can also play a direct role in the pharmacological activity of a molecule. Its linear and rigid nature can position other functional groups for optimal interaction with a biological target.

A Key Moiety in Kinase Inhibitors

Several kinase inhibitors feature an internal alkyne as part of their structure. For example, 2-butyn-1-ol is a key intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of certain cancers.[2] The butynyl group in these molecules often occupies a hydrophobic pocket in the ATP-binding site of the kinase, contributing to the overall binding affinity.

Antifungal and Antiviral Applications

The butynyl scaffold is also found in some antifungal and antiviral agents. For instance, 2-butyn-1-ol is a precursor in the synthesis of the antifungal drug Terconazole.[2] The presence of the alkyne can influence the molecule's shape and electronic properties, which are critical for its interaction with fungal enzymes or viral proteins.

Conclusion and Future Perspectives

This compound and its precursor, 2-butyn-1-ol, are versatile and economically viable building blocks in medicinal chemistry. Their utility stems from the reactivity of the alkyne moiety, which allows for the construction of a wide array of complex and biologically relevant molecules through powerful synthetic methods like the CuAAC and Sonogashira coupling. The butynyl group can serve as a rigid scaffold, a key pharmacophoric element, or a precursor to various heterocyclic systems.

As the demand for novel therapeutic agents continues to grow, the strategic use of such foundational synthons will remain a cornerstone of efficient and innovative drug discovery. Future research will likely focus on developing new catalytic systems to further expand the reaction scope of butynyl compounds and on exploring the biological activities of novel derivatives in a wider range of therapeutic areas. The full potential of this compound in medicinal chemistry is still being unveiled, promising a rich future for this simple yet powerful molecule.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2-Butyn-1-ol: Properties, Applications, and Production. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • G. G. D. de Souza, et al. (2020). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. European Journal of Medicinal Chemistry, 203, 112595.
  • Beilstein Journals. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 348-356.
  • MDPI. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]

  • Frontiers in Molecular Biosciences. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • MDPI. (2021). Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. Retrieved from [Link]

  • ACS Publications. (2022).
  • ElkANzI. (2020). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry, 36(6), 1001-1015.
  • PMC. (2014). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

  • PubMed. (2019). Recent applications of click chemistry in drug discovery. Retrieved from [Link]

  • MDPI. (2022). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butyn-1-ol. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of the ortho/meta/para Isomers of Relevant Pharmaceutical Compounds by Coupling a Sonogashira Reaction with a Regioselective Hydration. Retrieved from [Link]

  • MDPI. (2014). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Retrieved from [Link]

  • PubMed. (1990). Synthesis and preliminary pharmacological evaluation of asymmetric chloroquine analogues. Retrieved from [Link]

  • DergiPark. (2023). The Use of Click Chemisty in Drug Development Applications. Retrieved from [Link]

  • ResearchGate. (2019). Pharmacological Evaluation of Synthesized Test Compounds of Quinazolinones and Pyrazolinones. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-butyn-1-ol. Retrieved from [Link]

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Methodological & Application

Synthetic routes for 2-Butynyl acetate preparation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Preparation of 2-Butynyl Acetate

Application Note & Protocol Guide

Abstract

This compound (CAS: 34485-37-5, Formula: C₆H₈O₂, MW: 112.13 g/mol ) is a valuable acetylenic ester with applications in specialized organic synthesis and materials science.[1][2][3] This document provides a comprehensive guide for researchers and drug development professionals on the principal synthetic routes for its preparation. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and compare various methodologies, including classic esterification and modern catalytic approaches. The focus is on explaining the causality behind experimental choices to ensure reproducible and optimized outcomes.

Introduction to Synthetic Strategies

The synthesis of this compound invariably begins with its corresponding alcohol, 2-butyn-1-ol. The primary transformation is an esterification—the formation of an ester from an alcohol and a carboxylic acid or its derivative. The choice of method depends on factors such as scale, desired purity, available reagents, and tolerance of the substrate to reaction conditions. The main strategies covered in this guide are:

  • Acylation with Activated Acetic Acid Derivatives: Employing highly reactive reagents like acetyl chloride or acetic anhydride for a rapid and often irreversible reaction.

  • Fischer-Speier Esterification: A classic, acid-catalyzed equilibrium reaction between the alcohol and acetic acid.

  • Modern & Green Catalytic Approaches: Utilizing advanced catalysts, such as enzymes or heterogeneous solids, to improve efficiency, selectivity, and environmental sustainability.

Method I: Acylation using Acetic Anhydride

This is one of the most common and effective methods for acetylating primary and secondary alcohols. The reaction involves the nucleophilic attack of the alcohol on the electrophilic carbonyl carbon of acetic anhydride.

Expertise & Causality: Acetic anhydride is preferred over acetyl chloride in many settings due to its lower volatility, reduced corrosivity, and the formation of a less hazardous byproduct (acetic acid vs. HCl). The reaction is typically catalyzed by a base, such as pyridine or 4-(dimethylamino)pyridine (DMAP). Pyridine serves both as a solvent and a base to neutralize the acetic acid byproduct, driving the reaction forward.[4] DMAP is a hyper-nucleophilic acylation catalyst that significantly accelerates the reaction, especially for sterically hindered alcohols, by forming a highly reactive N-acetylpyridinium intermediate.

Diagram: General Mechanism of DMAP-Catalyzed Acetylation

G DMAP DMAP Intermediate N-Acetylpyridinium Ion (Highly Reactive) DMAP->Intermediate Nucleophilic attack on Ac₂O Ac2O Acetic Anhydride (Ac₂O) Ac2O->Intermediate Acetate Acetate Ion (AcO⁻) Ac2O->Acetate releases Protonated_Alcohol Protonated Product Intermediate->Protonated_Alcohol Acylation of Alcohol Alcohol 2-Butyn-1-ol (R-OH) Alcohol->Protonated_Alcohol Product This compound (R-OAc) Acetate->Product Deprotonation Acetic_Acid Acetic Acid (AcOH) Acetate->Acetic_Acid Protonation Protonated_Alcohol->Product

Caption: DMAP-catalyzed acetylation workflow.

Protocol 2.1: Acetylation with Acetic Anhydride and Pyridine
  • Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2-butyn-1-ol (1.0 equiv.) in dry pyridine (5-10 mL per mmol of alcohol) in a round-bottom flask equipped with a magnetic stir bar.[4]

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.5-2.0 equiv.) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir until the reaction is complete, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and quench the excess acetic anhydride by slowly adding methanol or water.

  • Work-up & Purification:

    • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃ (to remove acetic acid), and finally, brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by silica gel column chromatography to yield pure this compound.

Method II: Fischer-Speier Esterification

This is a classic acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid.[5] First described in 1895, it remains a cost-effective method for large-scale synthesis.[5][6]

Expertise & Causality: The reaction's primary limitation is its reversible nature.[6][7] To achieve high conversion, the equilibrium must be shifted towards the product side in accordance with Le Châtelier's principle. This is accomplished in two primary ways:

  • Use of Excess Reagent: Employing a large excess of either 2-butyn-1-ol or acetic acid.[8]

  • Removal of Water: Actively removing the water byproduct as it forms. This is most effectively done by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or by using dehydrating agents like molecular sieves.[8][9]

Common catalysts include strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH), or solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15), which offer easier separation and recyclability.[5][10][11]

Diagram: Fischer-Speier Esterification Mechanism

G RCOOH Acetic Acid Protonated_RCOOH Protonated Carbonyl (Activated Electrophile) RCOOH->Protonated_RCOOH H_plus H⁺ (Acid Catalyst) H_plus->Protonated_RCOOH Protonation Tetrahedral_Int Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Int ROH 2-Butyn-1-ol ROH->Tetrahedral_Int Nucleophilic Attack Oxonium_Ion Oxonium Ion Tetrahedral_Int->Oxonium_Ion via Proton Transfer Proton_Transfer Proton Transfer Proton_Transfer->Oxonium_Ion Ester This compound Oxonium_Ion->Ester Elimination of H₂O Water H₂O Oxonium_Ion->Water Ester->Ester

Caption: The multi-step mechanism of Fischer esterification.

Protocol 3.1: Fischer Esterification with Dean-Stark Trap
  • Setup: To a round-bottom flask, add 2-butyn-1-ol (1.0 equiv.), glacial acetic acid (1.2-1.5 equiv.), a catalytic amount of p-toluenesulfonic acid (TsOH, ~0.05 equiv.), and a solvent capable of forming an azeotrope with water (e.g., toluene).

  • Apparatus: Equip the flask with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar. Fill the Dean-Stark trap with toluene.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the trap. Upon cooling, the denser water will separate and collect at the bottom of the trap, while the toluene overflows back into the reaction flask.[9]

  • Monitoring: Continue the reaction until no more water is collected in the trap, which indicates the reaction has reached completion.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with additional solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acidic catalyst and excess acetic acid, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by fractional distillation or column chromatography.

Method III: Green & Alternative Synthetic Approaches

In line with the principles of green chemistry, methods that use milder conditions, reduce waste, and employ recyclable catalysts are highly desirable.[12]

Expertise & Causality: Enzymatic catalysis using lipases offers exceptional selectivity under very mild conditions (often room temperature to ~40 °C).[13] The enzyme provides a "natural" synthetic route, which can be critical for products used in food and fragrance industries.[13] The use of immobilized enzymes, such as Lipozyme RMIM, simplifies the process immensely, as the catalyst can be recovered by simple filtration and reused multiple times.[13]

Another green approach is the use of solid, heterogeneous acid catalysts. These materials, like expansive graphite or zeolites, replace corrosive liquid acids like H₂SO₄.[10] They are easily filtered from the reaction mixture, minimizing corrosive waste streams and simplifying purification.[10]

More advanced techniques, such as palladium-catalyzed carbonylation of alcohols, represent innovative, halo-free routes to esters, demonstrating the breadth of modern synthetic chemistry.[14]

Protocol 4.1: Lipase-Catalyzed Synthesis
  • Setup: In a screw-capped vial, combine 2-butyn-1-ol (1.0 equiv.), acetic acid (1.0-1.5 equiv.), and an immobilized lipase such as Lipozyme RMIM (typically 5-10% by weight of the total substrates).[13] The reaction can often be run solvent-free.

  • Reaction: Place the vial in a horizontal water bath shaker set to an optimal temperature (e.g., 37 °C) and shaking speed (e.g., 150 rpm).[13]

  • Monitoring: Allow the reaction to proceed for 24-48 hours. The conversion can be monitored by taking small aliquots and analyzing them via Gas Chromatography (GC) or TLC.

  • Work-up & Purification:

    • Once equilibrium or desired conversion is reached, filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with a solvent and dried for reuse.

    • The filtrate, containing the product, unreacted starting materials, and water, can be purified. A simple aqueous wash followed by drying and solvent removal may be sufficient, or distillation/chromatography can be used for higher purity.

Comparative Summary of Synthetic Routes

Method Key Reagents Catalyst/Conditions Advantages Disadvantages & Limitations
Acetylation (Anhydride) 2-Butyn-1-ol, Acetic AnhydridePyridine or DMAP / 0 °C to RTHigh yield, fast, irreversible reaction.[4]Requires stoichiometric base; work-up can be extensive. DMAP is expensive.
Acetylation (Chloride) 2-Butyn-1-ol, Acetyl ChloridePyridine or Triethylamine / 0 °CVery reactive, fast conversion.Highly exothermic, byproduct is corrosive HCl gas, reagent is moisture-sensitive.[9]
Fischer Esterification 2-Butyn-1-ol, Acetic AcidH₂SO₄, TsOH, or Solid Acid / RefluxEconomical, scalable, uses inexpensive reagents.[5]Equilibrium-limited, often requires high temperatures and water removal.[7] Corrosive acids can cause side reactions.[10]
Enzymatic Synthesis 2-Butyn-1-ol, Acetic AcidImmobilized Lipase / ~30-40 °CExtremely mild conditions, high selectivity, reusable catalyst, "green" process.[13]Slower reaction times, enzyme cost can be high for large scale, potential for enzyme deactivation.

Mandatory Safety Precautions

  • General: All manipulations should be performed in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.

  • Reagent Handling:

    • Acetic Anhydride & Acetyl Chloride: These are corrosive and potent lachrymators. Handle with extreme care and avoid inhalation of vapors. They react violently with water.

    • Pyridine: Toxic and flammable with an unpleasant odor.

    • Strong Acids (H₂SO₄, TsOH): Highly corrosive. Always add acid to other liquids slowly to dissipate heat.

    • 2-Butyn-1-ol: Flammable liquid. Keep away from ignition sources.

References

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis of Butyl Acetate Catalyzed by (NH4)6[MnMo9O32]8H2O with Waugh structure. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 13.2.1.2 Fischer Esterification. Retrieved from [Link]

  • Indian Journal of Chemistry. (2004). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Retrieved from [Link]

  • Google Patents. (n.d.). US6458992B1 - Process and apparatus for the production of butylacetate and isobutylacetate.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Iowa State University Digital Repository. (1962). QUANTITATIVE ACID-CATALYZED ACETYLATION. Retrieved from [Link]

  • MDPI. (2022). Novel Process for Butyl Acetate Production via Membrane Reactor: A Comparative Study with the Conventional and Reactive Distillation Processes. Retrieved from [Link]

  • YouTube. (2022). 372 BCH3023 Fischer Esterification. Retrieved from [Link]

  • SciSpace. (2014). Green Synthesis of Butyl Acetate, A Pineapple Flavour via Lipase-Catalyzed Reaction. Retrieved from [Link]

  • Chemical Reviews. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Retrieved from [Link]

  • ResearchGate. (2009). Production of Butyl Acetate by Catalytic Distillation: Process Design Studies. Retrieved from [Link]

  • Scribd. (n.d.). Preparation of Butyl Acetate PDF. Retrieved from [Link]

  • IRIS. (2022). Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. Retrieved from [Link]

  • YouTube. (2020). Acylation using an anhydride. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN114989003A - Preparation method of 2-butynoic acid.
  • Green Chemistry (RSC Publishing). (2017). An artificial synthetic pathway for acetoin, 2,3-butanediol, and 2-butanol production from ethanol using cell free multi-enzyme catalysis. Retrieved from [Link]

  • MDPI. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Retrieved from [Link]

  • Research Square. (2021). Green synthesis of morpholine-2-thione by multicomponent reaction of aziridines. Retrieved from [Link]

  • ResearchGate. (2022). (a) Two-step synthesis to produce 2-alkyaryl acetates[15]; (b) one-pot.... Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-butynyl α-allyl-α -methoxyphenylacetate. Retrieved from [Link]

Sources

The Strategic Application of 2-Butynyl Acetate in Copper-Catalyzed Click Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Compact Alkyne Building Block

In the dynamic landscape of chemical biology and drug discovery, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures.[1][2] This reaction's appeal lies in its remarkable efficiency, high yields, and tolerance of a wide array of functional groups, making it an indispensable tool for bioconjugation, materials science, and pharmaceutical development.[3][4][5][6] Within the diverse toolkit of alkyne substrates, 2-Butynyl acetate emerges as a particularly valuable building block. Its compact size, coupled with the reactive terminal alkyne and a readily cleavable acetate group, offers a unique combination of features for the strategic design of novel molecules and bioconjugates.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in CuAAC reactions. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and explore the causality behind key experimental choices to ensure robust and reproducible outcomes.

Mechanistic Insights: The "Why" Behind the Click

The CuAAC reaction is a highly accelerated version of the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne, leading to the regioselective formation of a 1,4-disubstituted 1,2,3-triazole.[2][7] The remarkable rate enhancement, on the order of 107 to 108 compared to the uncatalyzed reaction, is attributed to the catalytic action of a copper(I) species.[7]

The currently accepted mechanism involves the following key steps:

  • Formation of the Copper(I)-Acetylide Complex: The reaction initiates with the coordination of the terminal alkyne of this compound to a copper(I) center. This coordination significantly increases the acidity of the terminal proton, facilitating its removal by a base to form a highly nucleophilic copper(I)-acetylide intermediate.[8]

  • Coordination of the Azide: The organic azide then coordinates to the copper center.

  • Cycloaddition: A stepwise process ensues where the azide attacks the activated alkyne, leading to the formation of a six-membered copper(III) metallacycle intermediate.[8]

  • Reductive Elimination and Protonation: This intermediate then undergoes reductive elimination to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.[1][8] A final protonation step completes the catalytic cycle.[]

The choice of catalyst, ligand, and reaction conditions is paramount to the success of the CuAAC reaction. While copper(I) salts can be used directly, they are prone to oxidation. Therefore, it is common practice to generate the active Cu(I) catalyst in situ from a copper(II) salt, such as copper(II) sulfate (CuSO4), using a reducing agent like sodium ascorbate.[2][7]

Ligands play a crucial role in stabilizing the copper(I) oxidation state and accelerating the reaction. Tris(triazolylmethyl)amine ligands, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), are widely employed to enhance reaction efficiency and prevent catalyst degradation.[10][11][12][13]

Experimental Workflow for CuAAC with this compound

The following diagram illustrates a typical workflow for a CuAAC reaction involving this compound.

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Product Analysis A Prepare stock solution of Azide partner F Combine Azide and this compound in solvent A->F B Prepare stock solution of this compound B->F C Prepare stock solution of CuSO4 G Add CuSO4 and Ligand solution C->G D Prepare stock solution of Sodium Ascorbate H Initiate reaction by adding Sodium Ascorbate D->H E Prepare stock solution of Ligand (e.g., THPTA) E->G F->G G->H I Stir at room temperature H->I J Monitor reaction progress (TLC, LC-MS) I->J K Quench the reaction J->K L Extract the product K->L M Purify by column chromatography L->M N Characterize the 1,2,3-triazole product (NMR, MS) M->N

Caption: A generalized workflow for the CuAAC reaction.

Detailed Protocols

Protocol 1: General Procedure for the Synthesis of a 1,4-Disubstituted 1,2,3-Triazole using this compound

This protocol describes a general method for the reaction of an organic azide with this compound.

Materials:

  • Organic azide (1.0 eq)

  • This compound (1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.05 eq)

  • Sodium L-ascorbate (0.1 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.05 eq, optional but recommended)

  • Solvent: A mixture of tert-butanol and water (1:1, v/v) is a common choice.[14] Other solvent systems like THF/water or DMSO can also be used depending on the solubility of the reactants.[14]

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of CuSO4·5H2O (e.g., 100 mM in water).

    • Prepare a fresh stock solution of sodium L-ascorbate (e.g., 1 M in water).

    • If using, prepare a stock solution of THPTA (e.g., 100 mM in water).

  • Reaction Setup:

    • In a reaction vessel, dissolve the organic azide (1.0 eq) and this compound (1.2 eq) in the chosen solvent system.

    • To this solution, add the CuSO4 stock solution (to a final concentration of 1-5 mol%).

    • If using a ligand, add the THPTA stock solution (in a 1:1 molar ratio to CuSO4).[11] Some protocols suggest a ligand to copper ratio of up to 5:1 for bioconjugation.[15][16]

    • Stir the mixture for a few minutes.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 5-10 mol%).

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reactions are often complete within 1 to 24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Bioconjugation of an Azide-Modified Biomolecule with this compound

This protocol provides a general guideline for labeling an azide-functionalized biomolecule (e.g., protein, oligonucleotide) with this compound.

Materials:

  • Azide-modified biomolecule

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium L-ascorbate

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the azide-modified biomolecule in the reaction buffer.

    • Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO, DMF).

    • Prepare a premixed solution of CuSO4 and THPTA in water. A 1:2 to 1:5 molar ratio of Cu:THPTA is often used.[11]

    • Prepare a fresh stock solution of sodium ascorbate in water.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the azide-modified biomolecule solution with the this compound stock solution. The molar ratio of alkyne to azide is typically in the range of 4:1 to 10:1.[11]

    • Add the premixed CuSO4/THPTA solution to the reaction mixture. The final copper concentration is typically in the range of 25 to 250 µM.[16]

    • Initiate the conjugation by adding the sodium ascorbate solution. A final concentration of around 5 mM is common.[16]

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protecting it from light.[11]

  • Purification:

    • Purify the resulting bioconjugate to remove excess reagents and by-products using a suitable method such as size-exclusion chromatography, dialysis, or affinity purification.[11]

Quantitative Data Summary

The efficiency of a CuAAC reaction can be influenced by several factors. The following table summarizes typical reaction parameters.

ParameterTypical RangeRationale & Causality
[Alkyne]:[Azide] Ratio 1.1:1 to 10:1A slight to moderate excess of the alkyne can help drive the reaction to completion, especially in bioconjugation where the biomolecule is the limiting reagent.[11]
Copper Catalyst Loading 1-10 mol%Lower catalyst loading is desirable to minimize potential toxicity, especially in biological applications. Higher loading can accelerate the reaction but may lead to side reactions.[14]
[Cu]:[Ligand] Ratio 1:1 to 1:5The ligand stabilizes the active Cu(I) species and prevents its disproportionation or oxidation, thereby increasing the effective catalyst concentration and reaction rate.[15][16]
Reducing Agent 2-5 equivalents to Cu(II)An excess of the reducing agent ensures the complete conversion of Cu(II) to the active Cu(I) catalyst and maintains a reducing environment to prevent re-oxidation.[7]
Reaction Temperature Room TemperatureMost CuAAC reactions proceed efficiently at ambient temperature, highlighting the "click" nature of the transformation. Elevated temperatures are generally not required.[17]
Reaction Time 1 - 24 hoursReaction times vary depending on the reactivity of the substrates and the reaction conditions. Monitoring by TLC or LC-MS is crucial to determine the endpoint.

Safety and Handling of this compound

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazards: this compound is a flammable liquid and vapor.[18] It may be harmful if swallowed.[18][19]

  • Precautions:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.[20]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20][21]

    • Keep away from heat, sparks, and open flames.[21][22]

    • Store in a tightly closed container in a cool, well-ventilated place.[20][21]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[20][21]

Conclusion: A Powerful Tool for Molecular Innovation

This compound is a valuable and versatile reagent for click chemistry applications. Its straightforward participation in the robust and efficient CuAAC reaction allows for the facile construction of 1,2,3-triazole-containing molecules.[23][24][25][26] By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can confidently employ this compound to forge novel molecular connections in their pursuit of new therapeutics, advanced materials, and innovative biological probes. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful chemical tool.

References

  • Pérez-Manríquez, C., et al. (2015). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Physical Chemistry Chemical Physics, 17(34), 22063-22072. Retrieved from [Link]

  • Iesce, M. R., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Omega, 7(15), 12845-12853. Retrieved from [Link]

  • Hong, V., et al. (2010). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 2(4), 263-283. Retrieved from [Link]

  • Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim. Retrieved from [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (n.d.). Jena Bioscience. Retrieved from [Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs. (2024, September 20). AxisPharm. Retrieved from [Link]

  • What is the best procedure for click reaction between alkyl azide and terminal alkyne group? (2013, September 23). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 965111. Retrieved from [Link]

  • A practical flow synthesis of 1,2,3-triazoles. (2022). RSC Advances, 12(35), 22896-22903. Retrieved from [Link]

  • New Methods for Synthesis of 1,2,3-Triazoles: A Review. (2021). Polycyclic Aromatic Compounds, 42(5), 2245-2275. Retrieved from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 965111. Retrieved from [Link]

  • Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Safety Data Sheet Butyl Acetate. (2024, May 17). Redox. Retrieved from [Link]

  • Azide-alkyne Huisgen cycloaddition. (n.d.). In Wikipedia. Retrieved from [Link]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496. Retrieved from [Link]

  • Zhu, L., et al. (2017). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 22(12), 2056. Retrieved from [Link]

  • Michaels, H. A., & Zhu, L. (2011). Ligand-assisted, copper(II) acetate-accelerated azide-alkyne cycloaddition. Chemistry–An Asian Journal, 6(10), 2825-2834. Retrieved from [Link]

  • Click Chemistry Conjugations. (2018). Methods in Molecular Biology, 1728, 149-165. Retrieved from [Link]

  • Ligand-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition. (2011). Chemistry–An Asian Journal, 6(10), 2825-2834. Retrieved from [Link]

  • Bioconjugates: Examples & Applications. (2023, April 26). Single Use Support. Retrieved from [Link]

Sources

Application Note: Protocol for the Esterification of 2-Butyn-1-ol to 2-Butynyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Butynyl acetate is a valuable propargylic ester intermediate in organic synthesis, finding applications in the development of pharmaceuticals and specialty chemicals. Its structure combines a reactive alkyne moiety with an ester functional group, making it a versatile building block for various chemical transformations. This application note provides a detailed protocol for the synthesis of this compound from 2-butyn-1-ol through a robust and efficient acid-catalyzed esterification reaction. The causality behind experimental choices, safety protocols, and detailed characterization of the final product are thoroughly discussed to ensure reproducibility and safety.

Reaction Principle: The Fischer-Speier Esterification

The synthesis of this compound is achieved via the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid (or its derivative) and an alcohol.[1] In this protocol, we will utilize acetic anhydride as the acylating agent and concentrated sulfuric acid as the catalyst. The use of acetic anhydride is advantageous as it reacts with the alcohol to form the ester and acetic acid as a byproduct. This avoids the production of water, which in traditional Fischer esterification using a carboxylic acid, can lead to a reversible reaction and lower yields. The strong acid catalyst, sulfuric acid, protonates the carbonyl oxygen of the acetic anhydride, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl group of 2-butyn-1-ol.

Chemicals and Materials

Reagent Formula M.W. ( g/mol ) Amount Molarity/Purity Supplier
2-Butyn-1-olC₄H₆O70.097.01 g (0.1 mol)>95%Major Chemical Supplier
Acetic AnhydrideC₄H₆O₃102.0912.25 g (0.12 mol)99%Major Chemical Supplier
Sulfuric AcidH₂SO₄98.08~0.5 mL98% (conc.)Major Chemical Supplier
Diethyl Ether(C₂H₅)₂O74.12As neededAnhydrousMajor Chemical Supplier
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As neededSaturatedPrepared in-house
Anhydrous Magnesium SulfateMgSO₄120.37As neededAnhydrousMajor Chemical Supplier

Safety Precautions

  • 2-Butyn-1-ol: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[2] Handle in a well-ventilated fume hood.

  • Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Reacts violently with water.[3] Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).

  • Sulfuric Acid: Causes severe skin burns and eye damage.[4][5] Highly corrosive. Handle with extreme caution, wearing acid-resistant gloves, safety goggles, and a lab coat.

  • General Precautions: All procedures should be carried out in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat, at all times.

Experimental Protocol

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-butyn-1-ol (7.01 g, 0.1 mol).

  • With gentle stirring, add acetic anhydride (12.25 g, 0.12 mol) to the flask.

  • Cool the mixture in an ice-water bath.

  • Slowly and carefully add concentrated sulfuric acid (~0.5 mL) dropwise to the stirred mixture. An exothermic reaction will occur.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

Reaction Execution
  • Heat the reaction mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

Work-up and Purification
  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing 50 mL of cold water.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash them sequentially with:

    • Saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid. (Caution: CO₂ evolution may cause pressure build-up).

    • Brine (30 mL) to remove any residual water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by fractional distillation under reduced pressure to yield pure this compound. The boiling point of the product is approximately 65-67 °C at 20 mmHg.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Property Value
Molecular Formula C₆H₈O₂
Molecular Weight 112.13 g/mol [6][7]
Appearance Colorless liquid
Boiling Point ~155-157 °C (at atmospheric pressure)
¹H NMR Spectroscopy (400 MHz, CDCl₃)
  • δ ~4.6 ppm (q, 2H): Methylene protons (-CH₂-) adjacent to the oxygen and the alkyne. The coupling is to the methyl protons of the butynyl group.

  • δ ~2.1 ppm (s, 3H): Methyl protons (-CH₃) of the acetate group.

  • δ ~1.8 ppm (t, 3H): Methyl protons (-CH₃) of the butynyl group, coupled to the methylene protons.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)
  • δ ~170 ppm: Carbonyl carbon (C=O) of the ester.

  • δ ~80 ppm & ~75 ppm: Alkynyl carbons (-C≡C-).

  • δ ~52 ppm: Methylene carbon (-CH₂-).

  • δ ~21 ppm: Methyl carbon (-CH₃) of the acetate group.

  • δ ~4 ppm: Methyl carbon (-CH₃) of the butynyl group.

FTIR Spectroscopy (Liquid Film)
  • ~2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • ~2250 cm⁻¹: C≡C stretching vibration (a weak to medium intensity band is expected for an internal alkyne).

  • ~1740 cm⁻¹: C=O stretching vibration of the ester carbonyl group (a strong, characteristic band).

  • ~1230 cm⁻¹: C-O stretching vibration of the ester.

Diagrams

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Protonation of Acetic Anhydride cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Acetic Acid cluster_step5 Step 5: Deprotonation Ac2O Acetic Anhydride Protonated_Ac2O Protonated Acetic Anhydride Ac2O->Protonated_Ac2O + H⁺ H2SO4 H₂SO₄ Intermediate1 Tetrahedral Intermediate Protonated_Ac2O->Intermediate1 Butynol 2-Butyn-1-ol Butynol->Intermediate1 Intermediate2 Protonated Intermediate Intermediate1->Intermediate2 Protonated_Ester Protonated this compound Intermediate2->Protonated_Ester AcOH Acetic Acid Intermediate2->AcOH - CH₃COOH Product This compound Protonated_Ester->Product - H⁺

Caption: Fischer-Speier esterification mechanism.

Experimental Workflow

experimental_workflow start Start reagents Combine 2-Butyn-1-ol, Acetic Anhydride, and H₂SO₄ start->reagents reflux Reflux for 2-3 hours reagents->reflux workup Aqueous Work-up: - Add water - Extract with Diethyl Ether - Wash with NaHCO₃ and Brine reflux->workup dry Dry with MgSO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate distill Fractional Distillation concentrate->distill product Pure this compound distill->product

Caption: Experimental workflow for synthesis.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound from 2-butyn-1-ol. By following the detailed steps for reaction setup, execution, and purification, researchers can consistently obtain the desired product in good yield and high purity. The provided safety information and characterization data will further aid in the successful and safe execution of this important organic transformation.

References

  • E3S Web of Conferences. (n.d.). Study of the reaction of olefins with acetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR Spectral band assignments for pure Butyl acetate, 2-alkoxyethanols and their equimolar binary solutions. Retrieved from [Link]

  • Scribd. (n.d.). Esterification of Butanol Acid: Acetic. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of the esterification of phthalic anhydride with 2-ethylhexanol. I. Sulfuric acid as a catalyst. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H and 13C NMR spectra of but-2-yne (2-butyne). Retrieved from [Link]

  • ACS Publications. (n.d.). Regioselective Twofold Annulation of Propargyl Acetates. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 29). 21.4: Experiment 65 Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

  • Bohrium. (2019, July 24). synthesis-and-characterization-of-poly-n-3-butynyl-2-ethynylpyridinium-bromide. Retrieved from [Link]

  • Westlab. (2023, September 14). Safety Protocols For Handling Sulfuric Acid in Laboratories. Retrieved from [Link]

  • Chegg. (2021, March 31). Solved The IR, 1H NMR, and 13C NMR spectra, and structure of. Retrieved from [Link]

  • SmartLabs. (n.d.). Esterification. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

  • HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034166). Retrieved from [Link]

  • Course Hero. (n.d.). Synthesis and Characterization of tert-Butylamine:Borane, a Lewis Acid-Base Adduct. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]

  • PubMed. (n.d.). A 13C Solid-State NMR Investigation of the Alkynyl Carbon Chemical Shift Tensors for 2-butyne-1,4-diol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). carbon-13 NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyraldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • NIST. (n.d.). 2-Buten-1-ol - the NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2024, June 16). CHEM 2325 Module 3: ¹³C NMR Spectrum of Butyl Acetate/Relationship of Chemical Shift to Structure. Retrieved from [Link]

Sources

The Strategic Application of 2-Butynyl Acetate in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Simple C4 Building Block

In the intricate tapestry of natural product synthesis, the selection of appropriate starting materials is paramount to the efficiency and elegance of a synthetic route. Small, functionalized building blocks that can be elaborated into complex molecular architectures are of particular value. 2-Butynyl acetate, a commercially available and relatively simple C4 acetylenic ester, has emerged as a versatile and powerful tool in the synthetic chemist's arsenal. Its unique combination of an alkyne and an acetate leaving group allows for a diverse range of transformations, making it an ideal precursor for the construction of key structural motifs found in a variety of biologically active natural products.

This application note will provide a detailed exploration of the utility of this compound in the synthesis of natural products, with a particular focus on its application in a ruthenium-catalyzed cycloaddition for the construction of a key intermediate in the total synthesis of (+)-brefeldin A. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the broader implications for the use of this compound in the synthesis of other complex molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.

Key Application: Ruthenium-Catalyzed [3+2] Cycloaddition in the Synthesis of a (+)-Brefeldin A Intermediate

The macrolide natural product (+)-brefeldin A has attracted significant attention from the synthetic community due to its potent biological activity, including antifungal, antiviral, and antitumor properties.[1] Its complex structure, featuring a 13-membered lactone ring fused to a cyclopentane core with multiple stereocenters, presents a formidable synthetic challenge.[2][3] A key strategy in the total synthesis of brefeldin A involves the stereocontrolled construction of the functionalized cyclopentanoid core.

Professor Barry M. Trost and co-workers developed an elegant and efficient approach to a key intermediate for (+)-brefeldin A that showcases the strategic application of this compound in a ruthenium-catalyzed cycloaddition. This reaction serves as a powerful example of how a simple, achiral starting material can be used to generate significant molecular complexity in a single, atom-economical step.

Retrosynthetic Analysis and the Role of this compound

The retrosynthetic strategy for the cyclopentanoid core of brefeldin A reveals the central role of a ruthenium-catalyzed [3+2] cycloaddition. The target cyclopentanoid intermediate can be disconnected via a cycloaddition between a vinyl ether and a vinyl ruthenium carbene, which in turn is generated from this compound. This approach highlights the utility of this compound as a precursor to a reactive intermediate that can engage in powerful C-C bond-forming reactions.

Diagram 1: Retrosynthetic Analysis for the Brefeldin A Intermediate

G brefeldin_intermediate Brefeldin A Intermediate (Functionalized Cyclopentane) cycloaddition_precursors Vinyl Ether + Vinyl Ruthenium Carbene brefeldin_intermediate->cycloaddition_precursors [3+2] Cycloaddition butynyl_acetate This compound cycloaddition_precursors->butynyl_acetate Ru-catalyzed activation

Mechanism of the Ruthenium-Catalyzed [3+2] Cycloaddition

The ruthenium-catalyzed cycloaddition of this compound with a vinyl ether proceeds through a fascinating and intricate mechanism. While the precise details can vary depending on the specific catalyst and substrates, a generally accepted pathway involves the following key steps:

  • Oxidative Coupling: The reaction is initiated by the coordination of the alkyne of this compound and the alkene of the vinyl ether to the ruthenium center. This is followed by an oxidative coupling to form a ruthenacyclopentene intermediate.

  • β-Hydride Elimination and Reductive Elimination: Subsequent β-hydride elimination from the ruthenacyclopentene, followed by reductive elimination, generates a vinyl ruthenium carbene.

  • [3+2] Cycloaddition: The vinyl ruthenium carbene then undergoes a formal [3+2] cycloaddition with the vinyl ether to form the desired functionalized cyclopentene ring system. The ruthenium catalyst is regenerated in this process, allowing for a catalytic cycle.

The regioselectivity and stereoselectivity of this reaction are often controlled by the nature of the ligands on the ruthenium catalyst and the steric and electronic properties of the substrates.[4][5]

Diagram 2: Proposed Catalytic Cycle for the Ru-Catalyzed [3+2] Cycloaddition

G Ru_catalyst Ru(II) Catalyst ruthenacyclopentene Ruthenacyclopentene Intermediate Ru_catalyst->ruthenacyclopentene Oxidative Coupling alkyne_alkene This compound + Vinyl Ether alkyne_alkene->ruthenacyclopentene vinyl_carbene Vinyl Ru-Carbene ruthenacyclopentene->vinyl_carbene β-Hydride Elim. Reductive Elim. product Cyclopentene Product vinyl_carbene->product [3+2] Cycloaddition product->Ru_catalyst Catalyst Regeneration

Sources

Application Notes and Protocols for the Polymerization of 2-Butynyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for the synthesis and functionalization of polymers derived from 2-butynyl acetate. This monomer is of significant interest as it yields a polymer with a readily modifiable polyacetylene backbone and pendant acetate groups that can be tailored for a wide range of applications, including drug delivery, biomaterials, and advanced materials. This document details a proposed protocol for the living polymerization of this compound using a rhodium-based catalyst system, a method chosen for its high degree of control over polymer molecular weight and dispersity. Furthermore, we present protocols for the post-polymerization modification of the resulting poly(this compound), enabling the creation of diverse functional materials. The causality behind experimental choices, self-validating system designs, and comprehensive references are provided to ensure scientific integrity and practical utility.

Introduction: The Strategic Value of Poly(this compound)

Polymers featuring pendant alkyne groups are exceptionally valuable platforms for materials development.[1] The alkyne functionality serves as a versatile handle for a variety of highly efficient and orthogonal "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the thiol-yne reaction.[2] This allows for the straightforward introduction of a wide array of functional moieties, including bioactive molecules, targeting ligands, and solubility modifiers, after the polymer backbone has been synthesized. This post-polymerization modification strategy is often advantageous as it allows for the incorporation of functionalities that might not be compatible with the initial polymerization conditions.[3]

This compound is a particularly attractive monomer in this class. The resulting polymer, poly(this compound), not only possesses the reactive alkyne in its backbone but also features acetate side chains. These ester groups can be hydrolyzed to yield poly(2-butynyl alcohol), introducing hydrophilicity and providing further sites for functionalization. The ability to control the degree of hydrolysis offers a means to fine-tune the polymer's properties, such as its solubility and thermal characteristics.

This guide will focus on a living polymerization approach, which is characterized by the absence of chain termination and transfer reactions.[4] This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ), which is crucial for applications in fields like drug delivery where batch-to-batch consistency and well-defined macromolecular architectures are paramount.[5] Specifically, we will detail a protocol based on rhodium-catalyzed polymerization, a method well-established for the controlled polymerization of substituted acetylenes.[6]

Polymerization of this compound via Rhodium-Catalyzed Living Polymerization

While specific literature on the living polymerization of this compound is not abundant, a robust protocol can be developed based on established methods for structurally similar monomers, such as other substituted acetylenes and propargyl esters.[1][7] The following protocol is adapted from methodologies known to be effective for the controlled polymerization of functionalized alkynes using rhodium catalysts.[8]

Rationale for Method Selection
  • Catalyst System: A rhodium(I)-diene complex, such as chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂), is a well-established and highly effective catalyst for the polymerization of substituted acetylenes.[8] These catalysts often promote a living polymerization, yielding polymers with controlled molecular weights and low dispersities.

  • Living Polymerization: A living polymerization is crucial for synthesizing well-defined polymers.[4] This control is essential for creating block copolymers and for ensuring reproducible material properties in sensitive applications like drug delivery.

  • Inert Atmosphere: Acetylenic polymerizations, particularly those involving transition metal catalysts, are sensitive to oxygen and moisture. Therefore, all manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques to prevent catalyst deactivation and unwanted side reactions.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing Monomer_Prep Monomer Purification (Distillation) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Prep->Reaction_Setup Solvent_Prep Solvent Purification (Drying & Degassing) Solvent_Prep->Reaction_Setup Catalyst_Prep Catalyst Preparation ([Rh(cod)Cl]₂ in solvent) Catalyst_Prep->Reaction_Setup Initiation Initiation (Add Monomer to Catalyst) Reaction_Setup->Initiation Propagation Propagation (Stir at RT) Initiation->Propagation Termination Termination (Precipitation in Methanol) Propagation->Termination Isolation Polymer Isolation (Filtration) Termination->Isolation Purification Purification (Redissolution & Reprecipitation) Isolation->Purification Drying Drying (Vacuum Oven) Purification->Drying Characterization Characterization (GPC, NMR, FTIR) Drying->Characterization

Caption: Workflow for the rhodium-catalyzed polymerization of this compound.

Detailed Protocol: Synthesis of Poly(this compound)

Materials:

  • This compound (monomer)

  • Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂) (catalyst)

  • Anhydrous toluene (solvent)

  • Anhydrous methanol (for precipitation)

  • Argon or Nitrogen gas (high purity)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Monomer and Solvent Preparation:

    • Purify this compound by distillation under reduced pressure to remove any inhibitors or impurities.

    • Dry toluene over a suitable drying agent (e.g., calcium hydride) and distill under an inert atmosphere. Degas the solvent by several freeze-pump-thaw cycles.

  • Reaction Setup:

    • In a glovebox or under a positive pressure of argon, add [Rh(cod)Cl]₂ (e.g., 0.01 mmol for a monomer-to-catalyst ratio of 100:1) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Add a portion of the anhydrous, degassed toluene (e.g., 5 mL) to dissolve the catalyst.

  • Polymerization:

    • In a separate dry Schlenk flask, dissolve the purified this compound (e.g., 1 mmol) in the remaining anhydrous, degassed toluene (e.g., 5 mL).

    • Using a gas-tight syringe, slowly add the monomer solution to the vigorously stirring catalyst solution at room temperature.

    • Allow the reaction to proceed for the desired time (e.g., 2-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Polymer Isolation:

    • After the desired reaction time, quench the polymerization by precipitating the polymer solution into a large excess of cold, stirred methanol (e.g., 200 mL).

    • Collect the precipitated polymer by filtration.

    • To further purify the polymer, redissolve it in a minimal amount of a suitable solvent (e.g., THF or chloroform) and re-precipitate it into cold methanol.

    • Collect the purified polymer by filtration and dry it in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its molecular weight, dispersity, and chemical structure.

Technique Purpose
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ). A low dispersity (typically < 1.5) is indicative of a controlled, living polymerization.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the polymer structure. Key signals to observe include the disappearance of the monomer's acetylenic proton and the appearance of broad peaks corresponding to the polymer backbone and the acetate side chain.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the polymer. Characteristic peaks for the ester carbonyl (C=O) and the alkyne (C≡C) should be observed.

Post-Polymerization Modification of Poly(this compound)

The versatility of poly(this compound) lies in its potential for post-polymerization modification. The two primary sites for modification are the acetate side chains and the polyacetylene backbone.

Hydrolysis of Acetate Groups to Form Poly(2-butynyl alcohol)

The hydrolysis of the acetate groups introduces hydroxyl functionalities, which can increase the polymer's hydrophilicity and provide new sites for further reactions.[9][10]

Procedure:

  • Dissolve the poly(this compound) in a suitable solvent (e.g., THF or dioxane).

  • Add a solution of a base, such as sodium hydroxide or potassium hydroxide, in water or methanol.

  • Stir the reaction mixture at room temperature or with gentle heating. The progress of the hydrolysis can be monitored by FTIR (disappearance of the ester carbonyl peak and appearance of a broad O-H stretch) or ¹H NMR (disappearance of the acetate methyl signal).

  • Once the desired degree of hydrolysis is achieved, neutralize the reaction mixture with a dilute acid (e.g., HCl).

  • Isolate the resulting poly(2-butynyl alcohol) by precipitation into a non-solvent (e.g., diethyl ether or hexane).

  • Purify the polymer by redissolution and re-precipitation, then dry under vacuum.

Modification of the Polyacetylene Backbone via Click Chemistry

The alkyne units in the polymer backbone are amenable to various click reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for attaching a wide range of azide-containing molecules.[11]

Click Chemistry Workflow Diagram

G cluster_prep Preparation cluster_reaction Click Reaction cluster_workup Work-up & Purification Polymer_Sol Poly(this compound) in Solvent (e.g., THF/DMF) Reaction_Mix Combine Reactants (Inert Atmosphere) Polymer_Sol->Reaction_Mix Azide_Comp Azide-Functional Compound (R-N₃) Azide_Comp->Reaction_Mix Catalyst_Sol Cu(I) Catalyst System (e.g., CuSO₄/Sodium Ascorbate) Catalyst_Sol->Reaction_Mix Stirring Reaction at RT Reaction_Mix->Stirring Monitoring Monitor by TLC or FTIR Stirring->Monitoring Catalyst_Removal Catalyst Removal (e.g., Alumina Column) Monitoring->Catalyst_Removal Precipitation Precipitation in Non-solvent (e.g., Methanol) Catalyst_Removal->Precipitation Drying Drying in Vacuum Oven Precipitation->Drying Final_Characterization Characterization (NMR, FTIR) Drying->Final_Characterization

Caption: Workflow for the CuAAC modification of the poly(this compound) backbone.

Procedure (General):

  • Dissolve the poly(this compound) and the desired azide-functional compound in a suitable solvent (e.g., a mixture of THF and water, or DMF).

  • Add the copper(I) catalyst. This can be generated in situ from a copper(II) source like copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

  • After the reaction is complete, remove the copper catalyst by passing the solution through a short column of basic alumina or by washing with an aqueous solution of EDTA.

  • Isolate the functionalized polymer by precipitation into a non-solvent.

  • Dry the polymer under vacuum and characterize it by NMR and FTIR to confirm the successful conjugation.

Applications and Future Directions

The ability to synthesize well-defined poly(this compound) and its derivatives opens up numerous possibilities for advanced applications:

  • Drug Delivery: The functionalized polymers can be used to create polymer-drug conjugates, where therapeutic agents are covalently attached to the polymer backbone. The choice of linker can allow for controlled drug release under specific physiological conditions.

  • Biomaterials: By attaching biocompatible moieties like polyethylene glycol (PEG) or specific peptides, these polymers can be used to create scaffolds for tissue engineering or as non-fouling coatings for medical devices.

  • Smart Materials: The incorporation of stimuli-responsive groups can lead to "smart" materials that change their properties (e.g., solubility, conformation) in response to changes in pH, temperature, or light.

  • Advanced Functional Materials: The conjugated polyacetylene backbone imparts interesting electronic and optical properties, which can be further tuned by the attached side groups, making these materials candidates for applications in sensors and organic electronics.

Conclusion

This application note has provided a detailed, scientifically-grounded framework for the synthesis and modification of polymers from this compound. By employing a rhodium-catalyzed living polymerization, researchers can produce well-defined poly(this compound) with a high degree of control. The subsequent post-polymerization modification of both the acetate side chains and the alkyne-containing backbone offers a versatile platform for the creation of a wide range of functional materials tailored for specific applications in drug development and materials science. The protocols and rationale presented herein are designed to serve as a robust starting point for researchers entering this exciting area of polymer chemistry.

References

  • Zhao, W., Gnanou, Y., & Hadjichristidis, N. (2016). Well-defined (co)polypeptides bearing pendant alkyne groups. Polymer Chemistry, 7(15), 2725-2735.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Gauthier, M. A., Gibson, M. I., & Klok, H. A. (2009). Synthesis of functional polymers by post-polymerization modification.
  • Szwarc, M. (1956). ‘Living’ polymers.
  • Davis, K. A., & Matyjaszewski, K. (2002). Controlled radical polymerization: The next generation. Advances in Polymer Science, 159, 1-16.
  • Nakazato, A., Saeed, I., Katsumata, T., Shiotsuki, M., Masuda, T., Zedník, J., & Vohlídal, J. (2005). Polymerization of substituted acetylenes by various rhodium catalysts: Comparison of catalyst activity and effect of additives. Journal of Polymer Science Part A: Polymer Chemistry, 43(19), 4530-4536.
  • Theato, P. (2008). Synthesis of well-defined polymeric activated esters. Journal of Polymer Science Part A: Polymer Chemistry, 46(20), 6677-6687.
  • Onishi, N. (2012). Development of Rhodium Complexes for the Polymerization of Substituted Acetylenes, and Their Application to Synthesis of Helical Polymers. Kyoto University.
  • Hedayati, H. R., Khorasani, M., Ahmadi, M., & Ballard, N. (2022). Preparation of well-defined Poly(Vinyl alcohol) by hydrolysis of Poly(Vinyl acetate)
  • Mathivanan, V. (2018). Study on Hydrolysis of Polyvinyl Acetate to Polyvinyl Alcohol. Universiti Sains Malaysia.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective “ligation” of azides and terminal alkynes.

Sources

Scale-up synthesis of 2-Butynyl acetate for industrial applications

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Industrial Production of 2-Butynyl Acetate

Introduction: The Strategic Importance of this compound

This compound (CAS No: 34485-37-5) is a vital chemical intermediate, prized for its bifunctional nature, incorporating both an alkyne and an ester moiety.[1] This structure makes it a versatile building block in the synthesis of more complex molecules. Its applications are prominent in the pharmaceutical, agrochemical, and materials science sectors. In drug development, the propargyl group serves as a key handle for "click chemistry" reactions, enabling the efficient construction of complex molecular architectures.[2] The demand for high-purity this compound necessitates a robust, scalable, and economically viable synthesis process. This document provides a comprehensive guide to the scale-up synthesis, focusing on the esterification of 2-butyn-1-ol with acetic anhydride, detailing the underlying chemical principles, a step-by-step industrial protocol, and critical safety considerations.

Reaction Principle and Mechanism: The Esterification Pathway

The most common and industrially feasible method for producing this compound is the esterification of 2-butyn-1-ol. This reaction can be accomplished using several acetylating agents, but acetic anhydride is often preferred on a large scale due to its high reactivity and the fact that the only byproduct is acetic acid, which can be easily removed.

The reaction is a nucleophilic acyl substitution. The alcohol (2-butyn-1-ol) acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, expelling an acetate ion as the leaving group. The final product, this compound, is formed along with a molecule of acetic acid.

To accelerate this reaction, a catalyst is typically employed. While strong mineral acids like sulfuric acid can be used, they are highly corrosive to industrial reactors.[3] A more common approach in fine chemical synthesis involves the use of a basic catalyst, such as pyridine or 4-(Dimethylamino)pyridine (DMAP), which also serves to neutralize the acetic acid byproduct. For this protocol, we will focus on a base-catalyzed approach.

reaction_mechanism R_OH 2-Butyn-1-ol (Nucleophile) Intermediate Tetrahedral Intermediate R_OH->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride (Electrophile) Ac2O->Intermediate Base Base (Catalyst, e.g., Pyridine) Base->Intermediate Deprotonation Product This compound Intermediate->Product Collapse & Leaving Group Expulsion Byproduct Acetate Salt Intermediate->Byproduct

Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.

Scale-Up Synthesis Protocol

This protocol details the synthesis of this compound on an industrial scale, assuming the use of a standard glass-lined reactor.

Part 1: Reactor Preparation and Reagent Charging
  • Equipment Inspection: Before commencing, ensure the reactor, condenser, temperature probes, and mechanical stirrer are clean, dry, and in proper working order. Perform pressure and leak tests according to site-specific standard operating procedures.

  • Inert Atmosphere: Purge the reactor vessel thoroughly with an inert gas, such as nitrogen, to displace oxygen and moisture. Maintain a slight positive pressure of nitrogen throughout the reaction.

  • Charging 2-Butyn-1-ol: Charge the reactor with 2-butyn-1-ol.

  • Solvent Addition: Add a suitable solvent, such as dichloromethane (DCM) or methyl t-butyl ether (MTBE), to the reactor. The solvent helps to control the reaction viscosity and temperature.

  • Catalyst Addition: Charge the catalyst, for example, pyridine, into the reactor.

  • Cooling: Begin cooling the reactor contents to the target initial temperature, typically 0-5 °C, using a jacketed cooling system. This is critical for controlling the initial exotherm upon addition of acetic anhydride.

Part 2: Controlled Addition and Reaction
  • Acetic Anhydride Addition: Once the reactor contents are at the target temperature, begin the slow, controlled addition of acetic anhydride via a calibrated addition funnel or pump. The addition rate must be carefully managed to keep the internal temperature within the specified range (e.g., below 10 °C). A significant temperature spike indicates an uncontrolled exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C). The progress of the reaction should be monitored periodically. Industrial settings typically use in-process controls such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting alcohol. The reaction is considered complete when the concentration of 2-butyn-1-ol is below a predetermined threshold (e.g., <1%).

Part 3: Work-up and Quenching
  • Cooling and Quenching: Once the reaction is complete, cool the reactor contents back down to 0-5 °C. Carefully and slowly add water to quench any unreacted acetic anhydride. This is a highly exothermic step and must be performed with caution.

  • Phase Separation: After quenching, stop the agitation and allow the organic and aqueous layers to separate. Drain the lower aqueous layer.

  • Neutralization Wash: Add a saturated solution of sodium bicarbonate to the organic layer in the reactor to neutralize the acetic acid byproduct. Agitate, then allow the layers to separate and drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water and water-soluble impurities. Separate and drain the aqueous layer.

  • Drying: The organic layer can be passed through an in-line drying agent or dried over anhydrous magnesium sulfate or sodium sulfate.

Part 4: Purification by Fractional Distillation
  • Solvent Removal: Transfer the dried organic solution to a distillation unit. Remove the solvent under reduced pressure.

  • Fractional Distillation: The crude this compound is purified by fractional distillation under vacuum. The distillation must be carefully controlled to separate the pure product from lower-boiling impurities and higher-boiling residues. Collect the fraction corresponding to the boiling point of this compound.

workflow cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_workup 3. Work-up cluster_purification 4. Purification prep_reactor Reactor Purge (N2) charge_alcohol Charge 2-Butyn-1-ol & Solvent prep_reactor->charge_alcohol charge_catalyst Charge Catalyst charge_alcohol->charge_catalyst cool_initial Cool to 0-5 °C charge_catalyst->cool_initial add_anhydride Slowly Add Acetic Anhydride cool_initial->add_anhydride monitor Monitor Reaction (GC/HPLC) add_anhydride->monitor quench Quench with Water monitor->quench wash_bicarb Wash (NaHCO3) quench->wash_bicarb wash_brine Wash (Brine) wash_bicarb->wash_brine solvent_removal Solvent Removal wash_brine->solvent_removal distillation Vacuum Fractional Distillation solvent_removal->distillation product Pure this compound distillation->product

Caption: Industrial workflow for the synthesis of this compound.

Quantitative Data and Process Parameters

ParameterTypical Value/RangeRationale
Molar Ratio (Alcohol:Anhydride) 1 : 1.1 - 1.3A slight excess of acetic anhydride ensures complete conversion of the limiting alcohol.
Catalyst Loading (Pyridine) 0.1 - 0.5 equivalentsCatalyzes the reaction and neutralizes the acetic acid byproduct.
Initial Reaction Temperature 0 - 5 °CTo control the initial exothermic reaction during anhydride addition.
Reaction Temperature 20 - 25 °C (Room Temp)Allows the reaction to proceed to completion at a controlled rate.
Reaction Time 4 - 12 hoursDependent on scale and catalyst; monitored by in-process controls.
Expected Yield 85 - 95%Typical isolated yield after purification for a well-optimized process.

Critical Safety and Hazard Management

The scale-up synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.[4]

  • Acetic Anhydride: This substance is highly corrosive, flammable, and reacts violently with water.[5][6] It can cause severe chemical burns upon contact with skin and eyes, and its vapors are highly irritating to the respiratory system.[7][8] All transfers and handling must be conducted in a well-ventilated area, preferably within a closed system.[5][6] Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, clothing, and face shields.[7][8] Emergency showers and eyewash stations must be readily accessible.[7]

  • 2-Butyn-1-ol: This is a flammable liquid. Standard precautions for handling flammable organic compounds, such as grounding equipment to prevent static discharge and avoiding ignition sources, must be implemented.[6]

  • Pyridine: Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or absorbed through the skin. It has a strong, unpleasant odor and should be handled in a fume hood or closed system.

  • Exothermic Reaction: The reaction between acetic anhydride and the alcohol, as well as the quenching step with water, are exothermic. A robust cooling system and controlled addition rates are essential to prevent a thermal runaway.

References

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

  • Quora. (2020, April 17). What safety precautions should you take when working with acetic anhydride? Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

  • Batong Group. (2023, September 18). What Is The Function Of Butyl Acetate? Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

  • Google Patents. (n.d.). US4718988A - Separation of 2-butyl acetate from 2-butanol by extractive distillation.
  • PetroNaft. (n.d.). Butyl Acetate Production and Its Applications. Retrieved from [Link]

  • JKM Chemtrade. (2025). Butyl Acetate: Your Comprehensive Guide to Properties, Uses, and Applications. Retrieved from [Link]

  • Scribd. (n.d.). Butyl Acetate: Industrial Applications & Safety. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis of Butyl Acetate Catalyzed by (NH4)6[MnMo9O32]8H2O with Waugh structure. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, September 17). Traceless Acetal-Directed Catalytic Hydrosilylation of Propargyl Acetates Harnessing the π-Acidic Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). US2789147A - Purification of 2-butyne-1, 4-diol by fractional crystallization.
  • ACS Publications. (2022, June 7). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2022, September 7). Novel Process for Butyl Acetate Production via Membrane Reactor: A Comparative Study with the Conventional and Reactive Distillation Processes. Retrieved from [Link]

  • Reddit. (2023, June 26). Can someone give me full esterification of n-butanol with acetic anhydride. Retrieved from [Link]

  • IJERT. (n.d.). Kinetic Study of Esterification Reaction for the Synthesis of Butyl Acetate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • BCREC Publishing Group. (2011, June 20). Kinetic Study of Esterification of Acetic Acid with n-butanol and isobutanol Catalyzed by Ion Exchange Resin. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Anhydrides react with alcohols to form esters. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2023, February 25). Study of model reaction of synthesis of n-butyl acetate using IR spectroscopy in solution. Retrieved from [Link]

  • ResearchGate. (2003, August 5). Esterification of Acetic Acid with Butanol in the Presence of Ion-Exchange Resins as Catalysts. Retrieved from [Link]

Sources

Enzymatic Synthesis of Acetate Esters Using Lipase Catalysts: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Green Chemistry Approach to Ester Synthesis

Acetate esters are a vital class of organic compounds with widespread applications, ranging from flavor and fragrance agents in the food and cosmetic industries to specialty solvents and pharmaceutical intermediates.[1][2][3] Traditionally, the synthesis of these esters has relied on chemical methods that often require harsh conditions, such as high temperatures and strong acid catalysts, leading to potential environmental concerns and unwanted side reactions.[3][4] In recent years, the principles of green chemistry have driven the adoption of enzymatic catalysis as a milder, more selective, and sustainable alternative.[1][5] Lipases (EC 3.1.1.3), in particular, have emerged as highly versatile and robust biocatalysts for ester synthesis.[6][7][8]

This application note provides a comprehensive guide to the enzymatic synthesis of acetate esters using lipase catalysts. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical protocols to successfully implement this technology. We will delve into the catalytic mechanism of lipases, explore key experimental parameters, and provide detailed, step-by-step methodologies for reaction setup, monitoring, and product analysis.

The Lipase Advantage in Ester Synthesis

Lipases are hydrolases that naturally catalyze the breakdown of triglycerides.[3] However, in non-aqueous or low-water environments, this reaction is reversible, allowing lipases to efficiently catalyze the formation of ester bonds through esterification (reaction between a carboxylic acid and an alcohol) or transesterification (reaction between an ester and an alcohol).[2][6][8][9] The advantages of using lipases for acetate ester synthesis are numerous:

  • High Selectivity: Lipases often exhibit high regio- and enantioselectivity, enabling the synthesis of specific ester isomers that are challenging to produce via conventional chemistry.[1][6]

  • Mild Reaction Conditions: Enzymatic reactions typically proceed under mild temperature and pH conditions, reducing energy consumption and minimizing the formation of byproducts.[1][10]

  • Environmental Sustainability: As biodegradable catalysts, lipases align with the principles of green chemistry, offering a more environmentally friendly approach to chemical synthesis.[1]

  • Broad Substrate Scope: Lipases can accept a wide range of alcohol and acyl donors, providing access to a diverse library of acetate esters.[6][11]

Understanding the Catalytic Mechanism

The catalytic activity of most lipases relies on a catalytic triad of amino acid residues, typically serine, histidine, and aspartate or glutamate, located within the enzyme's active site. The generally accepted mechanism for lipase-catalyzed esterification follows a Ping-Pong Bi-Bi kinetic model.

The process can be broken down into two main stages:

  • Acylation: The serine residue in the catalytic triad performs a nucleophilic attack on the carbonyl carbon of the carboxylic acid (or acyl donor), forming a tetrahedral intermediate. This intermediate then collapses, releasing a water molecule (in esterification) or an alcohol (in transesterification) and forming a stable acyl-enzyme complex.[12]

  • Deacylation: An alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme complex. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release the final ester product and regenerate the free enzyme for the next catalytic cycle.[12]

Lipase Catalytic Cycle E Free Lipase (E-Ser-OH) EA Enzyme-Acid Complex E->EA + Acetic Acid TE1 Tetrahedral Intermediate 1 EA->TE1 Nucleophilic Attack AE Acyl-Enzyme Intermediate (E-Ser-O-COR) TE1->AE - H2O AE_Alc Acyl-Enzyme-Alcohol Complex AE->AE_Alc + Alcohol TE2 Tetrahedral Intermediate 2 AE_Alc->TE2 Nucleophilic Attack EP Enzyme-Product Complex TE2->EP Release of Ester EP->E Regeneration

Caption: The Ping-Pong Bi-Bi mechanism of lipase-catalyzed esterification.

Key Parameters Influencing Enzymatic Ester Synthesis

The efficiency and success of lipase-catalyzed acetate ester synthesis are governed by several critical parameters. Careful optimization of these factors is essential to achieve high conversion yields and reaction rates.

ParameterEffect on ReactionRationale and Considerations
Enzyme Source and Form Activity, stability, and selectivityLipases from different microbial sources (e.g., Candida antarctica, Rhizomucor miehei, Thermomyces lanuginosus) exhibit varying substrate specificities and operational stabilities.[6][10] Immobilized lipases are generally preferred as they offer enhanced stability, easier recovery, and reusability.[9][10][13]
Substrate Concentration & Molar Ratio Reaction equilibrium and potential inhibitionThe molar ratio of alcohol to acyl donor can shift the reaction equilibrium towards product formation. However, high concentrations of some substrates, particularly short-chain acids or alcohols, can lead to enzyme inhibition.[10][14] A stepwise addition of substrates can mitigate this issue.[14]
Temperature Reaction rate and enzyme stabilityIncreasing the temperature generally increases the reaction rate up to an optimal point.[15] Beyond this, thermal denaturation can lead to a rapid loss of enzyme activity.[15] Immobilization can often improve the thermal stability of lipases.[16]
Water Activity (a_w) Enzyme activity and reaction equilibriumA minimal amount of water is essential for maintaining the conformational flexibility and catalytic activity of the lipase.[5][9] However, excess water can shift the equilibrium back towards hydrolysis, reducing the ester yield.[5] In direct esterification, water is a byproduct, and its removal (e.g., using molecular sieves) can drive the reaction forward.[15]
Reaction Medium (Solvent) Substrate solubility and enzyme activityWhile solvent-free systems are often preferred for their green credentials, organic solvents can be necessary to dissolve substrates.[17] Non-polar, hydrophobic solvents like hexane or heptane generally preserve lipase activity better than polar solvents.[5][14]
Agitation Mass transferAdequate mixing is crucial to overcome mass transfer limitations, especially with immobilized enzymes. However, excessive agitation can cause mechanical stress and damage to the enzyme support.[14]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of a Model Acetate Ester (e.g., Isoamyl Acetate)

This protocol describes a general method for the synthesis of isoamyl acetate, a common flavor ester, using an immobilized lipase.

Materials:

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)

  • Isoamyl alcohol (3-methyl-1-butanol)

  • Acetic acid (glacial) or Vinyl acetate (as acyl donor)

  • Anhydrous n-heptane (or other suitable non-polar solvent)

  • Molecular sieves (3Å or 4Å, activated)

  • Reaction vessel (e.g., screw-capped flasks or a jacketed glass reactor)

  • Shaking incubator or magnetic stirrer with temperature control

  • Gas chromatograph (GC) with a suitable column (e.g., DB-5 or equivalent) for analysis

Procedure:

  • Reactor Setup: To a 50 mL screw-capped flask, add isoamyl alcohol (e.g., 10 mmol) and n-heptane (e.g., 20 mL).

  • Acyl Donor Addition: Add the acyl donor. For direct esterification, add glacial acetic acid (e.g., 10 mmol for a 1:1 molar ratio). For transesterification, add vinyl acetate (e.g., 10 mmol). Note: Using an excess of one reactant can shift the equilibrium towards the product.

  • Water Removal (for direct esterification): If using acetic acid, add activated molecular sieves (e.g., 1 g) to the reaction mixture to remove the water produced during the reaction.

  • Enzyme Addition: Add the immobilized lipase (e.g., 10% w/w of total substrates).

  • Reaction Incubation: Securely cap the flask and place it in a shaking incubator set to the desired temperature (e.g., 40-50 °C) and agitation speed (e.g., 150-200 rpm).

  • Reaction Monitoring: At regular intervals (e.g., every 1-2 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Sample Preparation for Analysis: Dilute the aliquot with a suitable solvent (e.g., n-heptane) and filter it through a 0.22 µm syringe filter to remove the enzyme particles before GC analysis.

  • GC Analysis: Inject the prepared sample into the GC to determine the concentrations of reactants and the isoamyl acetate product. The conversion can be calculated based on the disappearance of the limiting reactant.

  • Reaction Termination: Once the reaction has reached the desired conversion or equilibrium, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and stored for reuse.

  • Product Isolation (Optional): The product can be isolated from the reaction mixture by solvent evaporation, followed by purification techniques such as distillation or column chromatography if required.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_post Post-Reaction P1 Combine Alcohol, Acyl Donor, & Solvent P2 Add Molecular Sieves (if needed) P1->P2 P3 Add Immobilized Lipase P2->P3 R1 Incubate at Controlled Temp. & Agitation P3->R1 M1 Withdraw Aliquots Periodically R1->M1 Sampling Post1 Filter to Recover Enzyme R1->Post1 Reaction Complete M2 Dilute & Filter Sample M1->M2 M3 Analyze by GC M2->M3 M3->R1 Continue Reaction Post2 Product Isolation & Purification Post1->Post2

Caption: General workflow for lipase-catalyzed acetate ester synthesis.

Protocol 2: Analytical Monitoring by Gas Chromatography (GC)

Accurate monitoring of the reaction progress is crucial for optimization and determining the endpoint. Gas chromatography is a widely used and effective technique for this purpose.[18]

Instrumentation and Conditions (Example for Isoamyl Acetate Synthesis):

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, such as a DB-5, HP-5, or equivalent).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Temperatures:

    • Injector: 250 °C

    • Detector: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 2 minutes. (This program should be optimized to ensure good separation of all components).

  • Injection Volume: 1 µL.

  • Data Analysis: Identify peaks based on the retention times of pure standards (isoamyl alcohol, acetic acid/vinyl acetate, isoamyl acetate, and solvent). Quantify the peak areas to calculate the molar conversion over time.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive enzyme- Presence of inhibitors (e.g., high substrate concentration, wrong solvent)- Insufficient water activity- Test enzyme activity with a standard assay.- Optimize substrate concentrations; consider stepwise addition.[14] Ensure a suitable non-polar solvent is used.[14]- For lyophilized enzymes, ensure a minimal amount of water is present in the system.
Slow Reaction Rate - Low temperature- Poor mass transfer- Low enzyme concentration- Gradually increase the reaction temperature, staying below the enzyme's denaturation point.[15]- Optimize the agitation speed.[14]- Increase the enzyme loading.[19]
Decreased Enzyme Activity Upon Reuse - Enzyme leaching from the support- Mechanical damage to the support- Irreversible inhibition by byproducts (e.g., acetaldehyde from vinyl acetate)- Use a more robust immobilization method.- Optimize agitation speed to avoid physical damage.[14]- If using vinyl acetate, consider performing the reaction under vacuum to remove volatile byproducts.[14]
Reaction Reaches a Plateau at Low Conversion - Equilibrium has been reached- Product inhibition- Use an excess of one substrate.- For direct esterification, ensure efficient water removal.[15]- Consider in-situ product removal techniques.

Conclusion

The enzymatic synthesis of acetate esters using lipases represents a powerful and sustainable platform for chemical production. By understanding the underlying catalytic principles and carefully optimizing key reaction parameters, researchers can achieve high yields of desired products under mild and environmentally friendly conditions. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this versatile technology in both academic and industrial settings.

References

  • Adlercreutz, P. (2013). Immobilisation and application of lipases in organic media. Chemical Society Reviews, 42(15), 6406–6436. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2007). Lipase-Catalyzed Esterification. In Modern Organic Synthesis in the Laboratory: A Collection of Standard and Novel Procedures. Wiley.
  • Carballares, D., & Tacias-Pascacio, V. G. (2022). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. International Journal of Molecular Sciences, 23(7), 3568. [Link]

  • Fjerbaek, L., Christensen, K. V., & Norddahl, B. (2009). A review of the current state of biodiesel production using enzymatic transesterification. Biotechnology and Bioengineering, 102(5), 1298-1315.
  • Rocha, J. M. S., Gil-Ramírez, A., & Ferreira-Dias, S. (2020). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. Molecules, 25(21), 5099. [Link]

  • Sharma, S., & Kanwar, S. S. (2014). Organic solvent tolerant lipases and their applications. Scientifica (Cairo), 2014, 625258.
  • Yadav, G. D., & Lathi, P. S. (2003). Kinetics and mechanism of synthesis of butyl isobutyrate over immobilized lipases. Biochemical Engineering Journal, 16(3), 245-252.
  • Ivanov, A. E., & Schneider, M. P. (1997). Methods for the immobilization of lipases and their use for ester synthesis.
  • Lee, J. H., Kim, S. B., Kang, S. W., Kim, S. W., & Park, C. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Catalysts, 10(8), 915. [Link]

  • Ghamgui, H., Karra-Chaâbouni, M., & Gargouri, Y. (2004). Production of flavour esters by immobilized Staphylococcus simulans lipase in a solvent-free system. Process Biochemistry, 39(7), 845-850.
  • Yadav, G. D., & Trivedi, A. H. (2003). Kinetic modeling of immobilized lipase catalyzed transesterification of n-octanol with vinyl acetate. Enzyme and Microbial Technology, 32(6), 783-789.
  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2011). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Chemical Science, 2(9), 1737-1741. [Link]

  • Jaeger, K. E., & Eggert, T. (2002). Lipases for biotechnology. Current Opinion in Biotechnology, 13(4), 390-397.
  • Palanisamy, A., & Rajendran, A. (2011). Lipase catalyzed ester synthesis for food processing industries. Brazilian Archives of Biology and Technology, 54(1), 19-27. [Link]

  • Gonçalves, L. R. B., Garcia-Galan, C., & Barbosa, O. (2016). Lipase-catalyzed synthesis of sugar fatty acid esters: State of the art and future trends. Biotechnology Advances, 34(5), 896-916.
  • Tan, C. H., et al. (2022). Preliminary Study on Online Monitoring with Spectrometry for Esterification of Isoamyl Acetate. AIP Conference Proceedings, 2454(1), 040003. [Link]

  • Castro-Ochoa, L. D., et al. (2014). Thermus thermophilus as a Source of Thermostable Lipolytic Enzymes. In Thermus thermophilus. Caister Academic Press.
  • Hazarika, S., Dutta, N. N., & Goswami, P. (2001). Lipase Catalysed Transesterification of 2-o-Benzylglycerol with Vinyl Acetate: Solvent Effect. Industrial & Engineering Chemistry Research, 40(18), 3929-3933.
  • Berger, B., & Faber, K. (1991). Factors affecting the lipase catalyzed transesterification reactions of 3-hydroxy esters in organic solvents. Journal of the Chemical Society, Perkin Transactions 1, (10), 2675-2679.
  • Sharma, R., Chisti, Y., & Banerjee, U. C. (2001). Production, purification, characterization, and applications of lipases. Biotechnology Advances, 19(8), 627-662.
  • Pandey, A., Benjamin, S., Soccol, C. R., Nigam, P., Krieger, N., & Soccol, V. T. (1999). The realm of microbial lipases in biotechnology. Biotechnology and Applied Biochemistry, 29(2), 119-131.
  • Kim, J. H., et al. (2021). Efficient Production of Naringin Acetate with Different Acyl Donors via Enzymatic Transesterification by Lipases. Foods, 10(11), 2631. [Link]

  • Krishna, S. H., Sattur, A. P., & Karanth, N. G. (2001). Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification. Journal of Agricultural and Food Chemistry, 49(5), 2273-2276.
  • Sun, S., et al. (2012). Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system.
  • Secundo, F. (2013). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 18(1), 814-843. [Link]

  • Geng, B. (2013). The Application Of Lipase In Cinnamyl Acetate Synthesis. (Master's thesis).
  • Plou, F. J., et al. (2002). Lipase-Catalyzed Synthesis of Fatty Acid Esters of Trisaccharides. In Carbohydrate Bioengineering: Interdisciplinary Approaches. Royal Society of Chemistry.
  • California State University, Bakersfield. (n.d.). Lab 12: Synthesis of an Ester. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 2-Butynyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-butynyl acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot issues, and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most prevalent and effective method for synthesizing this compound is the esterification of 2-butyn-1-ol with acetic anhydride. This reaction is typically catalyzed by a base, most commonly pyridine or 4-(dimethylamino)pyridine (DMAP), to achieve high yields under mild conditions.

The general reaction is as follows:

  • 2-Butyn-1-ol (the substrate)

  • Acetic Anhydride (the acetylating agent)

  • Base Catalyst (e.g., Pyridine, DMAP)

  • This compound (the product)

  • Acetic Acid (the byproduct)

Q2: What is the mechanistic role of the base catalyst (Pyridine vs. DMAP) in the acetylation of 2-butyn-1-ol?

Understanding the role of the catalyst is crucial for optimizing the reaction. Both pyridine and DMAP are nucleophilic catalysts, but they differ in their efficiency.

  • Pyridine: Functions as both a nucleophilic catalyst and a base to neutralize the acetic acid byproduct.[1] It reacts with acetic anhydride to form an acetylpyridinium ion, which is more reactive than acetic anhydride itself. The alcohol then attacks this intermediate.

  • DMAP (4-Dimethylaminopyridine): DMAP is a significantly more potent nucleophilic catalyst than pyridine.[2][3] It reacts with acetic anhydride to form a highly reactive N-acetylpyridinium salt.[3][4] This intermediate is much more susceptible to nucleophilic attack by the alcohol, leading to a dramatic increase in the reaction rate.[5] Even catalytic amounts of DMAP can lead to high yields in a shorter time.

dot digraph "Catalytic_Cycle_of_DMAP" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes DMAP [label="DMAP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ac2O [label="Acetic Anhydride\n((CH₃CO)₂O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="N-Acetylpyridinium Ion\n[Ac-DMAP]⁺", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Alcohol [label="2-Butyn-1-ol\n(R-OH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="this compound\n(R-OAc)", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonated_DMAP [label="Protonated DMAP\n[DMAP-H]⁺", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Acetate_ion [label="Acetate Ion\n(AcO⁻)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DMAP -> Intermediate [label="Nucleophilic Attack"]; Ac2O -> Intermediate; Intermediate -> Product [label="Nucleophilic Attack by Alcohol"]; Alcohol -> Product; Product -> Protonated_DMAP [label="Proton Transfer"]; Intermediate -> Acetate_ion [label="Forms"]; Protonated_DMAP -> DMAP [label="Deprotonation by Acetate"]; Acetate_ion -> DMAP; } Figure 1: Catalytic cycle of DMAP-catalyzed acetylation.

Troubleshooting Guide

Low or No Product Yield

Q3: I am observing a low yield of this compound. What are the potential causes and how can I improve it?

Several factors can contribute to low product yield. A systematic approach to troubleshooting is recommended.

dot digraph "Troubleshooting_Low_Yield" { graph [layout=dot, rankdir=LR]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="Low Yield of\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="1. Reagent Quality & Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="2. Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Workup [label="3. Work-up & Purification", fillcolor="#FBBC05", fontcolor="#202124"];

Reagent_Purity [label="a. Purity of 2-Butyn-1-ol?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Anhydride_Quality [label="b. Acetic Anhydride Hydrolyzed?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Stoichiometry [label="c. Insufficient Acetic Anhydride?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Temp_Time [label="a. Inadequate Temperature/Time?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst_Issue [label="b. Catalyst Inactive/Insufficient?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Hydrolysis [label="a. Product Hydrolysis During Work-up?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Purification_Loss [label="b. Losses During Purification?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Check_Reagents; Start -> Check_Conditions; Start -> Check_Workup;

Check_Reagents -> Reagent_Purity; Check_Reagents -> Anhydride_Quality; Check_Reagents -> Stoichiometry;

Check_Conditions -> Temp_Time; Check_Conditions -> Catalyst_Issue;

Check_Workup -> Hydrolysis; Check_Workup -> Purification_Loss; } Figure 2: Troubleshooting workflow for low product yield.

Detailed Explanations and Solutions:

  • Reagent Quality:

    • 2-Butyn-1-ol Purity: Impurities in the starting alcohol can lead to side reactions. Ensure the purity of 2-butyn-1-ol, for example, by distillation if necessary.

    • Acetic Anhydride Quality: Acetic anhydride is susceptible to hydrolysis to acetic acid. Use a fresh bottle or distill it before use. The presence of excess acetic acid will consume the base and reduce the efficiency of the reaction.

    • Stoichiometry: A slight excess of acetic anhydride (typically 1.1 to 1.5 equivalents) is often used to ensure complete conversion of the alcohol.[6]

  • Reaction Conditions:

    • Temperature and Time: While the reaction can proceed at room temperature, gentle heating (e.g., 40-50 °C) can increase the rate, especially when using pyridine. With the more reactive DMAP, the reaction is often complete within a few hours at room temperature.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Catalyst: Ensure the catalyst is not degraded. Pyridine should be dry. If using DMAP, only a catalytic amount (e.g., 0.05-0.1 equivalents) is necessary.

  • Work-up and Purification:

    • Product Hydrolysis: During aqueous work-up, the presence of acid or base can catalyze the hydrolysis of the ester product back to the alcohol. It is crucial to neutralize the reaction mixture carefully and minimize the contact time with aqueous layers. A common work-up involves washing with a dilute acid (e.g., 1M HCl) to remove pyridine/DMAP, followed by a wash with a weak base (e.g., saturated NaHCO₃ solution) to remove acetic acid, and finally a brine wash.[7][8]

    • Purification Losses: this compound is a relatively volatile compound. Avoid excessive heating during solvent removal (rotoevaporation). Purification by vacuum distillation is recommended to prevent decomposition at high temperatures.

Presence of Impurities

Q4: I have obtained my product, but it is contaminated with impurities. What are the likely side products and how can I remove them?

Common impurities include unreacted starting materials, byproducts from side reactions, and residual reagents.

Impurity Potential Cause Identification (Expected 1H NMR signals) Removal Strategy
Unreacted 2-Butyn-1-ol Incomplete reaction.~4.2 ppm (CH₂), ~1.8 ppm (CH₃), broad OH signalDrive reaction to completion; separation by column chromatography or careful distillation.
Acetic Acid Byproduct of the reaction.~2.1 ppm (CH₃), broad COOH signalAqueous wash with a weak base (e.g., NaHCO₃).[7]
Pyridine/DMAP Residual catalyst.Aromatic signals for pyridine; specific signals for DMAP.Aqueous wash with a dilute acid (e.g., 1M HCl).[8]
Di(2-butynyl) ether Acid-catalyzed dehydration of 2-butyn-1-ol.Complex signals in the alkyne region.Can be difficult to remove; optimize reaction to be less acidic.
Allene derivatives Base-catalyzed isomerization of the alkyne.Signals characteristic of allenes (~4.5-5.5 ppm).Minimize reaction time and temperature; purification by chromatography.

1H NMR of this compound (Expected):

  • ~4.6 ppm (quartet, 2H, -C≡C-CH₂-O-)

  • ~2.1 ppm (singlet, 3H, -O-CO-CH₃)

  • ~1.8 ppm (triplet, 3H, CH₃-C≡C-)

Note: The splitting pattern described (quartet and triplet) arises from the small long-range coupling through the triple bond.

Optimized Experimental Protocols

The choice between pyridine and DMAP as a catalyst depends on the desired reaction rate and the scale of the synthesis.

Protocol 1: Pyridine-Catalyzed Synthesis of this compound

This is a classic and reliable method, though it may require longer reaction times or gentle heating.

Materials:

ReagentMolar Eq.MW ( g/mol )Amount
2-Butyn-1-ol1.070.09(e.g., 5.0 g, 71.3 mmol)
Acetic Anhydride1.2102.09(e.g., 8.7 g, 85.6 mmol)
Pyridine1.579.10(e.g., 8.5 g, 107 mmol)
Dichloromethane (DCM)--(e.g., 100 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-butyn-1-ol and dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine, followed by the dropwise addition of acetic anhydride.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).

  • Once the reaction is complete, cool the mixture to 0 °C and slowly quench with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: DMAP-Catalyzed Synthesis of this compound

This method is significantly faster due to the high catalytic activity of DMAP.

Materials:

ReagentMolar Eq.MW ( g/mol )Amount
2-Butyn-1-ol1.070.09(e.g., 5.0 g, 71.3 mmol)
Acetic Anhydride1.2102.09(e.g., 8.7 g, 85.6 mmol)
DMAP0.1122.17(e.g., 0.87 g, 7.13 mmol)
Triethylamine (Et₃N)1.5101.19(e.g., 10.8 g, 107 mmol)
Dichloromethane (DCM)--(e.g., 100 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-butyn-1-ol, DMAP, and triethylamine in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Follow the same work-up and purification procedure as described in Protocol 1.

Safety Precautions

  • 2-Butyn-1-ol: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation.

  • Acetic Anhydride: Flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

  • DMAP: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage.

  • This compound: While specific data is limited, it should be handled as a flammable and potentially irritating compound.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • Application of Efficient Catalyst DMAP. Suzhou Highfine Biotech. [Link]

  • Organic Syntheses Procedure. [Link]

  • Organic Syntheses Procedure. [Link]

  • CN114989003A - Preparation method of 2-butynoic acid - Google P
  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study - ScholarWorks @ UTRGV. [Link]

  • Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions - ResearchGate. [Link]

  • An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. [Link]

  • This compound | C6H8O2 | CID 7018870 - PubChem. [Link]

  • 3-chloro-2-buten-1-ol - Organic Syntheses Procedure. [Link]

  • 1H and 13C NMR spectra of but-2-yne (2-butyne) - Doc Brown's Chemistry. [Link]

  • The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed. [Link]

  • How can I get acetylation with acetic anhydride and prydine? - ResearchGate. [Link]

  • CN101006041B - Co-production of acetic anhydride and acetate - Google P
  • Ester synthesis by acylation - Organic Chemistry Portal. [Link]

  • Pyridine synthesis - Organic Chemistry Portal. [Link]

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study - ScholarWorks @ UTRGV. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - MDPI. [Link]

  • SAFETY DATA SHEET - Chemos GmbH&Co.KG. [Link]

  • Catch and release of alkyne-tagged molecules in water by a polymer-supported cobalt complex | Request PDF - ResearchGate. [Link]

  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). [Link]

  • Synergistic dual catalytic system and kinetics for the alcoholysis of poly(lactic acid) - Pure. [Link]

  • Butyl Acetate - Hazardous Substance Fact Sheet. [Link]

  • Alkynyl Halo-Aza-Prins Annulative Couplings - PMC - NIH. [Link]

  • Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC - NIH. [Link]

  • n-Butyl acetate GC-MS (Non-derivatized) - 70eV, Positive (HMDB0031325). [Link]

  • n-Butyl acetate | TRC Corp. - SAFETY DATA SHEET. [Link]

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease - ACS Publications. [Link]

  • A 13C Solid-State NMR Investigation of the Alkynyl Carbon Chemical Shift Tensors for 2-butyne-1,4-diol - PubMed. [Link]

  • Safety Data Sheet Butyl Acetate Revision 6, Date 17 May 2024 - Redox. [Link]

  • A Practical Synthesis of 3-Butyn-1-ol - ResearchGate. [Link]

  • analysis of organic acetates in e-vapor products by gc-ms/ms - CORESTA. [Link]

  • carbon-13 NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). [Link]

  • Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]

  • The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate, propionate and butyrate in human plasma or serum | Request PDF - ResearchGate. [Link]

  • Access to quinolinones via DMAP-catalysed cascade reaction of 2-substituted benzoic acids with organic azides - Chemical Communications (RSC Publishing). [Link]

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Technical Support Center: High-Purity 2-Butynyl Acetate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of high-purity 2-Butynyl acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your purification experiments. The information provided is grounded in established scientific principles and practical laboratory experience to ensure the integrity and success of your work.

I. Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific problems that can arise during the purification of this compound. Each entry details the potential causes of the issue and provides a step-by-step protocol for resolution.

Issue 1: The purity of my this compound is not improving after fractional distillation.

Potential Causes:

  • Azeotrope Formation: this compound may form azeotropes with residual solvents or impurities, such as water or unreacted 2-butyn-1-ol.[1] Azeotropes are mixtures that boil at a constant temperature, making separation by conventional distillation difficult.

  • Thermal Decomposition: Prolonged heating or excessive temperatures during distillation can lead to the decomposition of this compound, generating new impurities.

  • Inefficient Fractionating Column: The packed column may not have enough theoretical plates for effective separation of closely boiling components.

Troubleshooting Protocol:

  • Azeotropic Distillation: If the presence of water is suspected, consider using a Dean-Stark apparatus during the initial reaction to remove water as it forms.[2] For post-reaction purification, the addition of a solvent that forms a lower-boiling azeotrope with water can be effective.

  • Vacuum Distillation: To mitigate thermal decomposition, perform the distillation under reduced pressure. This lowers the boiling point of this compound, allowing for purification at a lower temperature.

  • Optimize the Fractionating Column: Ensure your fractionating column is adequately packed and of sufficient length to provide the necessary theoretical plates for your specific separation needs.

  • Analytical Monitoring: Before and after distillation, analyze your sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the impurities and assess the effectiveness of the purification.[3]

Issue 2: My final product shows contamination with unreacted starting materials (2-Butyn-1-ol and Acetic Anhydride/Acetyl Chloride).

Potential Causes:

  • Incomplete Reaction: The initial esterification reaction may not have gone to completion.

  • Ineffective Work-up: The aqueous work-up procedure may not have been sufficient to remove all unreacted starting materials and byproducts.

Troubleshooting Protocol:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or GC-MS to monitor the reaction progress and ensure it has reached completion before proceeding to the work-up.

  • Aqueous Wash:

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any remaining acetic acid.

    • A subsequent wash with brine (saturated NaCl solution) will help to remove any residual water and some polar impurities.

  • Liquid-Liquid Extraction: Perform multiple extractions with a suitable organic solvent to ensure complete transfer of the this compound from the aqueous phase.[4]

Issue 3: I am observing discoloration (yellowing) of my this compound during storage.

Potential Causes:

  • Decomposition: Exposure to light, air (oxygen), or trace impurities can catalyze the decomposition of the ester over time.

  • Improper Storage Conditions: Storing the compound at room temperature or in a non-inert atmosphere can accelerate degradation.[5]

Troubleshooting Protocol:

  • Inert Atmosphere: Store high-purity this compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Low Temperature Storage: Keep the product in a cool, dark place, preferably in a refrigerator or freezer, to slow down potential degradation reactions.[6][7]

  • Use of Stabilizers: For long-term storage, consider the addition of a small amount of a suitable stabilizer, but be sure to verify its compatibility with your downstream applications.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, analysis, and purification of this compound.

Q1: What is the most effective method for purifying this compound to >99% purity?

For achieving high purity, a multi-step approach is often necessary. A combination of fractional distillation under reduced pressure followed by column chromatography is typically very effective.[8][9]

  • Fractional Distillation: This is an excellent first step to remove bulk impurities with significantly different boiling points.

  • Column Chromatography: For removing trace impurities that are structurally similar to this compound, column chromatography using silica gel is highly recommended. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is a good starting point for elution.

Q2: What analytical techniques are best for assessing the purity of this compound?

Several analytical techniques can be employed to determine the purity of this compound:

Analytical TechniqueInformation Provided
Gas Chromatography-Mass Spectrometry (GC-MS) Provides separation of volatile components and their mass spectra for identification and quantification of impurities.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirms the chemical structure and can be used for quantitative analysis (qNMR) to determine purity against a known standard.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of characteristic functional groups (e.g., ester carbonyl, alkyne C≡C) and can indicate the presence of hydroxyl impurities if a broad -OH stretch is observed.
Q3: Are there any specific safety precautions I should take when working with this compound?

Yes, this compound is a flammable liquid and should be handled with care.[10]

  • Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7][12]

  • Fire Safety: Have a CO₂, dry chemical, or foam fire extinguisher readily available.[6]

Q4: Can recrystallization be used to purify this compound?

While this compound is a liquid at room temperature, recrystallization is generally not a primary purification method. However, for certain solid derivatives or if impurities are solids, fractional crystallization could be a possibility.[13] The choice of solvent would be critical, and a solvent system where the compound is soluble at high temperatures but insoluble at low temperatures would be required.[14][15]

III. Experimental Workflows and Diagrams

Workflow for High-Purity this compound Purification

PurificationWorkflow start Crude this compound distillation Fractional Distillation (under vacuum) start->distillation analysis1 Purity Check (GC-MS) distillation->analysis1 chromatography Column Chromatography (Silica Gel) analysis1->chromatography Purity < 99% end High-Purity This compound (>99%) analysis1->end Purity > 99% analysis2 Purity Check (GC-MS, NMR) chromatography->analysis2 analysis2->end

Caption: A typical workflow for achieving high-purity this compound.

Troubleshooting Logic for Low Purity After Distillation

TroubleshootingDistillation start Low Purity After Distillation check_bp Is the boiling point constant? start->check_bp check_impurities Identify impurities (GC-MS) check_bp->check_impurities Yes inefficient_column Inefficient Column check_bp->inefficient_column No azeotrope Suspect Azeotrope check_impurities->azeotrope Impurities co-distill decomposition Suspect Thermal Decomposition check_impurities->decomposition New impurity peaks appear solution_azeotrope Action: Use Azeotropic Distillation azeotrope->solution_azeotrope solution_decomposition Action: Use Vacuum Distillation decomposition->solution_decomposition solution_column Action: Repack or use a longer column inefficient_column->solution_column

Caption: A decision tree for troubleshooting low purity after distillation.

IV. References

  • Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from

  • ChemTrack.org. Safety Guideline. Retrieved from

  • ChemicalBook. This compound synthesis. Retrieved from

  • ECHEMI. This compound SDS, 34485-37-5 Safety Data Sheets. Retrieved from

  • Online Playgrounds. SAFETY DATA SHEET Butyl Acetate. Retrieved from

  • Google Patents. (1988). US4718988A - Separation of 2-butyl acetate from 2-butanol by extractive distillation. Retrieved from

  • Slate. What is Butyl Acetate? Cosmetic usage, properties, and regulatory insights. Retrieved from

  • National Institutes of Health. This compound | C6H8O2 | CID 7018870 - PubChem. Retrieved from

  • Organic Syntheses. Procedure. Retrieved from

  • Scribd. Preparation of Butyl Acetate PDF | PDF | Ester | Distillation. Retrieved from

  • Organic Syntheses. Procedure. Retrieved from

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • Google Patents. (1957). US2789147A - Purification of 2-butyne-1, 4-diol by fractional crystallization. Retrieved from

  • YouTube. (2020). Recrystallization of Acetanilide. Retrieved from

  • Benchchem. The Occurrence and Discovery of Butenyl Acetate Derivatives in Nature: A Technical Guide. Retrieved from

  • PubMed Central. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. Retrieved from

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Common side reactions and byproducts in 2-Butynyl acetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-butynyl acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to navigate the common challenges encountered during this esterification, ensuring the successful synthesis and purification of your target compound.

I. Understanding the Reaction: Fischer-Speier Esterification

The synthesis of this compound is most commonly achieved through the Fischer-Speier esterification of 2-butyn-1-ol with acetic acid, typically in the presence of an acid catalyst.[1][2] This is a reversible, acid-catalyzed nucleophilic acyl substitution.[3] Understanding the equilibrium nature of this reaction is the first step in troubleshooting.[4] The reaction can be driven to completion by using an excess of one reactant or by removing the water byproduct as it forms.[2][4]

fischer_esterification 2-Butyn-1-ol 2-Butyn-1-ol Tetrahedral Intermediate Tetrahedral Intermediate 2-Butyn-1-ol->Tetrahedral Intermediate Nucleophilic Attack Acetic Acid Acetic Acid Protonated Carbonyl Protonated Carbonyl Acetic Acid->Protonated Carbonyl Protonation Acid Catalyst (H+) Acid Catalyst (H+) Acid Catalyst (H+)->Protonated Carbonyl Protonated Carbonyl->Tetrahedral Intermediate This compound This compound Tetrahedral Intermediate->this compound Elimination of Water Water Water Tetrahedral Intermediate->Water This compound->Tetrahedral Intermediate Hydrolysis (reverse reaction)

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

FAQ 1: My reaction is not going to completion, and I have a low yield. What are the likely causes and solutions?

Answer:

A low yield in Fischer esterification is a common issue, often stemming from the reversible nature of the reaction.[4] Here’s a breakdown of potential causes and how to address them:

  • Inadequate Water Removal: The formation of water as a byproduct can shift the equilibrium back towards the starting materials, hindering product formation.[4][5]

    • Troubleshooting:

      • Azeotropic Distillation: If your reaction is conducted in a suitable solvent like toluene or hexane, use a Dean-Stark apparatus to continuously remove water.[1]

      • Drying Agents: For reactions without a solvent or in a solvent that does not form an azeotrope with water, consider adding a drying agent like anhydrous magnesium sulfate or molecular sieves.[1]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.

    • Troubleshooting:

      • Ensure you are using a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.[1] The typical loading is 1-5 mol% relative to the limiting reagent.

  • Suboptimal Temperature: The reaction rate is temperature-dependent.

    • Troubleshooting:

      • Ensure the reaction is heated to a sufficient temperature, typically refluxing the solvent, to achieve a reasonable reaction rate. Reaction times can vary from 1 to 10 hours at temperatures between 60-110 °C.[1]

  • Stoichiometry: Using a 1:1 molar ratio of reactants can lead to an equilibrium mixture with significant amounts of starting material.

    • Troubleshooting:

      • Employ a large excess of one of the reactants, usually the less expensive one (in this case, likely acetic acid), to drive the equilibrium towards the product.[3]

FAQ 2: I am observing an unknown impurity in my crude product with a similar boiling point to my desired this compound. What could it be?

Answer:

The most probable side reaction in the synthesis of this compound is the formation of di(2-butynyl) ether. This occurs through the acid-catalyzed self-condensation of 2-butyn-1-ol.

  • Mechanism of Ether Formation:

    • Protonation of the hydroxyl group of 2-butyn-1-ol by the acid catalyst.

    • Loss of water to form a resonance-stabilized carbocation.

    • Nucleophilic attack by a second molecule of 2-butyn-1-ol on the carbocation.

    • Deprotonation to yield the di(2-butynyl) ether.

ether_formation cluster_0 Step 1 & 2: Carbocation Formation cluster_1 Step 3 & 4: Ether Formation 2-Butyn-1-ol_1 2-Butyn-1-ol Protonated_Alcohol Protonated Alcohol 2-Butyn-1-ol_1->Protonated_Alcohol H+ Carbocation Resonance-Stabilized Carbocation Protonated_Alcohol->Carbocation -H2O Water_byproduct Water Protonated_Alcohol->Water_byproduct 2-Butyn-1-ol_2 2-Butyn-1-ol Protonated_Ether Protonated Ether 2-Butyn-1-ol_2->Protonated_Ether Nucleophilic Attack Dibutynyl_Ether Di(2-butynyl) Ether Protonated_Ether->Dibutynyl_Ether -H+

  • Troubleshooting:

    • Control Temperature: Higher reaction temperatures can favor elimination and side reactions. Maintain the lowest effective temperature for the esterification.

    • Catalyst Concentration: Excessive acid catalyst concentration can promote the formation of the ether byproduct.[6] Use the minimum effective amount of catalyst.

    • Purification: Fractional distillation can be challenging due to potentially close boiling points. Column chromatography on silica gel is an effective method for separating the ester from the ether byproduct.[7]

FAQ 3: My final product is discolored (yellow or brown). What is the cause, and how can I prevent it?

Answer:

Discoloration often indicates the presence of polymeric or degradation byproducts. Alkynes, especially terminal alkynes, can be prone to polymerization under acidic and/or heated conditions. Although 2-butyn-1-ol is an internal alkyne and generally more stable, prolonged heating in the presence of a strong acid can lead to side reactions.

  • Potential Causes:

    • Overheating or Prolonged Reaction Time: Excessive heat can lead to the degradation of starting materials or products.

    • Air Oxidation: At elevated temperatures, some organic compounds can be susceptible to air oxidation, leading to colored impurities.

  • Troubleshooting and Prevention:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[8]

    • Temperature Control: Use a temperature-controlled heating mantle and monitor the reaction progress (e.g., by TLC or GC) to avoid unnecessarily long reaction times.

    • Purification:

      • Activated Carbon: Treatment of the crude product with activated carbon can sometimes remove colored impurities before distillation.

      • Distillation: Careful vacuum distillation can separate the desired product from non-volatile colored impurities.

III. Byproduct Summary and Identification

Byproduct Formation Pathway Identification Mitigation
Water Fischer EsterificationMiscibility changes, GC-MSAzeotropic removal, drying agents
Di(2-butynyl) ether Acid-catalyzed self-condensation of 2-butyn-1-olGC-MS, NMR (characteristic ether linkage)Lower reaction temperature, minimize catalyst
Polymeric materials Acid-catalyzed polymerization of the alkyneNon-volatile, colored residueInert atmosphere, moderate temperature, shorter reaction time
Unreacted 2-butyn-1-ol Incomplete reactionGC, TLC, NMRExcess acetic acid, water removal
Unreacted Acetic Acid Incomplete reactionAcidic pH, NMRAqueous workup with a mild base (e.g., NaHCO3)

IV. Experimental Protocols

General Procedure for this compound Synthesis
  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap (if using an azeotroping solvent), add 2-butyn-1-ol (1.0 eq).

  • Add a suitable solvent (e.g., toluene, 3-5 mL per mmol of alcohol).

  • Add acetic acid (1.2-2.0 eq).

  • Carefully add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 eq).

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue heating until the theoretical amount of water has been collected or the reaction is complete as determined by TLC or GC analysis.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of the non-polar solvent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity).[7]

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

V. References

  • Master Organic Chemistry. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Fischer–Speier esterification. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, November 30). Fischer Esterification mechanism-Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US4718988A - Separation of 2-butyl acetate from 2-butanol by extractive distillation. Retrieved from

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • PubMed. (1998). Lipase specificity toward some acetylenic and olefinic alcohols in the esterification of pentanoic and stearic acids. Retrieved from [Link]

  • Google Patents. (n.d.). US2789147A - Purification of 2-butyne-1, 4-diol by fractional crystallization. Retrieved from

  • MDPI. (2022, September 7). Novel Process for Butyl Acetate Production via Membrane Reactor: A Comparative Study with the Conventional and Reactive Distillation Processes. Retrieved from [Link]

  • IRJET. (2016, August). Studies in Continuous Reactive Distillation: Esterification Reaction for the synthesis of Butyl acetate. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Butyl Acetate Catalyzed by (NH4)6[MnMo9O32]8H2O with Waugh structure. Retrieved from [Link]

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Technical Support Center: Ensuring the Stability of 2-Butynyl Acetate in Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Butynyl acetate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. As a compound containing both a terminal alkyne and an ester functional group, this compound offers unique reactivity but also presents specific stability challenges during storage. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you maintain the integrity of your this compound, ensuring the reliability and reproducibility of your experiments.

Understanding the Instability of this compound

This compound's reactivity stems from its two primary functional groups: the terminal alkyne and the acetate ester. The terminal alkyne is susceptible to polymerization, a process where individual monomer units link together to form larger chains. This can be initiated by factors such as heat, light, or the presence of certain metals. The ester group, on the other hand, is prone to hydrolysis, a reaction with water that cleaves the ester bond to form acetic acid and 2-butyn-1-ol. This process can be catalyzed by both acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound degradation?

A1: Visual inspection can often provide the first clues of degradation. Pure this compound should be a clear, colorless liquid. The appearance of a yellow or brownish tint can indicate the formation of polymeric materials. An increase in viscosity or the presence of solid precipitates are also strong indicators of polymerization. The faint, fruity odor of the ester may be accompanied by a sharp, acidic smell of acetic acid if significant hydrolysis has occurred. For quantitative assessment, techniques like NMR spectroscopy can reveal the presence of degradation products, and titration can be used to determine the concentration of acetic acid.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry environment. The recommended storage temperature is typically -20°C. It is crucial to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture and oxygen, which can facilitate hydrolysis and oxidative processes. The container should be tightly sealed and made of an inert material like amber glass to protect it from light.

Q3: Can I store this compound in a standard laboratory freezer?

A3: While a standard -20°C freezer is suitable, it is important to ensure the container is well-sealed to prevent the ingress of moisture, which is often present in non-desiccated freezers. For long-term storage, using a freezer with a desiccant or placing the sealed vial inside a larger container with a desiccant is recommended.

Q4: Are there any chemical inhibitors I can add to improve the stability of this compound?

A4: Yes, the addition of stabilizers can significantly prolong the shelf-life of this compound. For inhibiting polymerization of the alkyne functionality, radical scavengers are effective. Small amounts (typically 100-500 ppm) of butylated hydroxytoluene (BHT) or hydroquinone can be added. These compounds work by quenching radical species that can initiate polymerization. To mitigate hydrolysis of the ester, it is paramount to exclude water. The use of a desiccant in the storage container is a physical measure. Chemically, maintaining a neutral pH is critical.

Q5: For how long can I expect my this compound to remain stable under optimal conditions?

A5: When stored under the recommended conditions (at or below -20°C, under an inert atmosphere, in a tightly sealed, light-resistant container, and with the potential addition of a stabilizer), this compound should remain stable for several months to a year. However, it is always best practice to verify the purity of the reagent before use, especially if it has been stored for an extended period or if the storage conditions have been compromised.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments that could be related to the instability of this compound.

Issue 1: Inconsistent or low yields in my reaction.

  • Possible Cause: The most likely culprit is a lower-than-expected concentration of active this compound due to degradation. Both polymerization and hydrolysis will reduce the amount of the starting material available for your reaction.

  • Troubleshooting Steps:

    • Assess Purity: Before use, analyze a small sample of your this compound using a suitable analytical method like ¹H NMR or GC-MS to confirm its purity and check for the presence of common degradation products (e.g., acetic acid, 2-butyn-1-ol, or polymeric material).

    • Purification: If minor degradation is detected, you may be able to repurify the reagent. Distillation under reduced pressure can be effective for removing polymeric residues and other non-volatile impurities. However, care must be taken as heating can promote further polymerization. It is advisable to perform the distillation at the lowest possible temperature and in the presence of a polymerization inhibitor like hydroquinone.

    • Use a Fresh Batch: If significant degradation has occurred, it is recommended to use a fresh, unopened bottle of this compound to ensure the reliability of your results.

Issue 2: Unexpected side products observed in my reaction.

  • Possible Cause: The degradation products of this compound can participate in your reaction, leading to the formation of unexpected byproducts. Acetic acid from hydrolysis can alter the pH of the reaction mixture, potentially catalyzing unintended reactions. 2-Butyn-1-ol, another hydrolysis product, may also react with other components in your system.

  • Troubleshooting Workflow:

    Troubleshooting_Side_Products Start Unexpected Side Products Observed Check_Purity Analyze this compound Purity (NMR, GC-MS) Start->Check_Purity Degradation_Detected Degradation Products Detected? Check_Purity->Degradation_Detected Identify_Products Identify Side Products in Reaction Mixture (LC-MS, GC-MS) Degradation_Detected->Identify_Products Yes No_Degradation Purity is High Degradation_Detected->No_Degradation No Correlate Correlate Side Products with Degradation Products Identify_Products->Correlate Purify Purify this compound (e.g., Distillation) Correlate->Purify Correlation Found New_Reagent Use Fresh this compound Correlate->New_Reagent Significant Degradation Optimize_Conditions Optimize Reaction Conditions (e.g., pH, Temperature) Correlate->Optimize_Conditions Correlation Found End Problem Resolved Purify->End New_Reagent->End Optimize_Conditions->End Investigate_Reaction Investigate Other Reaction Parameters No_Degradation->Investigate_Reaction

    Caption: Troubleshooting workflow for unexpected side products.

Issue 3: My stock solution of this compound has turned yellow and cloudy.

  • Possible Cause: This is a clear visual indication of polymerization. The cloudiness is due to the formation of insoluble polymer particles.

  • Preventative Measures:

    • Always Store Under Inert Gas: After each use, ensure the vial is purged with an inert gas like argon or nitrogen before sealing.

    • Use Smaller Aliquots: If you are a frequent user, consider aliquoting the this compound into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

    • Add a Stabilizer: If not already present, consider adding a small amount of a polymerization inhibitor like BHT to your stock.

Summary of Recommended Storage and Handling

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of both polymerization and hydrolysis.
Atmosphere Inert gas (Argon or Nitrogen)Prevents contact with moisture and oxygen, which can initiate degradation.
Container Tightly sealed amber glass vialProtects from light and prevents moisture ingress.
Additives 100-500 ppm BHT or hydroquinoneInhibits radical-initiated polymerization.
Handling Minimize exposure to air and moisture. Use dry syringes/needles.Prevents contamination that can lead to degradation.

Degradation Pathways of this compound

Degradation_Pathways cluster_main cluster_hydrolysis Hydrolysis Pathway cluster_polymerization Polymerization Pathway B2A This compound Acetic_Acid Acetic Acid B2A->Acetic_Acid + H₂O (Acid/Base Catalyzed) Butynol 2-Butyn-1-ol B2A->Butynol + H₂O (Acid/Base Catalyzed) Polymer Poly(this compound) B2A->Polymer Initiation & Propagation Radical Radical Initiator Radical->B2A

Caption: Primary degradation pathways of this compound.

By understanding the inherent instabilities of this compound and implementing the proper storage and handling procedures outlined in this guide, you can significantly enhance the reliability of your experiments and ensure the integrity of your valuable research data.

References

  • Landon, S. J., Shulman, P. M., & Geoffroy, G. L. (1985). Photoassisted polymerization of terminal alkynes by W(CO)6 involving catalyst generation by an alkyne to vinylidene ligand rearrangement. Journal of the American Chemical Society, 107(24), 6739–6740. [Link]

  • Mei, J., et al. (2015). Conjugated polymers developed from alkynes. National Science Review, 2(3), 333-353. [Link]

  • Maji, M., & Sureshan, K. M. (2022). Controlled Alternating Metathesis Copolymerization of Terminal Alkynes. ACS Macro Letters, 11(7), 863–868. [Link]

  • Maji, M., & Sureshan, K. M. (2022). Controlled Alternating Metathesis Copolymerization of Terminal Alkynes. PubMed, 35731853. [Link]

  • Chen, Y., et al. (2021). Alkyne Polymers from Stable Butatriene Homologues: Controlled Radical Polymerization of Vinylidenecyclopropanes. ChemRxiv. [Link]

  • Pearson Education. (n.d.). Suppose we have some optically pure (R)-2-butyl acetate that has... Pearson. [Link]

  • Wikipedia. (n.d.). Polymerisation inhibitor. Wikipedia. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed 1,4-Addition of Terminal Alkynes to Conjugated Enones. Organic Syntheses. [Link]

  • Imai, N., et al. (2009). Regioselective Acetylation of 2-Aryl-2-butene-1,4-diols and Hydrolysis of Their Diacetates Using Porcine Pancreas Lipase. ResearchGate. [Link]

  • Request PDF. (n.d.). Stability of coupling reagents and their active esters: COMU vs. HBTU. ResearchGate. [Link]

  • ResearchGate. (n.d.). Preparation and deprotection of propargyl esters. ResearchGate. [Link]

  • Chemistry LibreTexts. (2020). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Butyl acetate production pathway from glucose. ResearchGate. [Link]

  • ResearchGate. (n.d.). The kinetics of alkaline hydrolysis of butyl acetate in water-1,4-dioxane solvents. ResearchGate. [Link]

  • ResearchGate. (n.d.). Butyl acetate decomposition in different systems. ResearchGate. [Link]

  • ResearchGate. (n.d.). Decomposition and rearrangement of linalyl acetate (1): geranyl acetate... ResearchGate. [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). The thermal decomposition of bornyl and isobornyl acetates. RSC Publishing. [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Chemguide. [Link]

Technical Support Center: Catalyst Selection and Optimization for 2-Butynyl Acetate Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic transformation of 2-butynyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection, optimize reaction conditions, and troubleshoot common issues encountered during experimentation. The content is structured in a question-and-answer format to directly address practical challenges.

Section 1: Catalyst Selection and Initial Screening

The success of any catalytic transformation hinges on the initial choice of the catalyst. This section addresses common queries related to selecting the appropriate catalyst system for the selective hydrogenation of this compound to 2-butenyl acetate.

Q1: I need to selectively hydrogenate this compound to cis-2-butenyl acetate. What is the standard catalyst of choice, and what is the scientific basis for its selectivity?

A1: The classic and most effective catalyst for the selective semi-hydrogenation of an alkyne to a cis-alkene is the Lindlar catalyst .[1][2][3] This is a heterogeneous catalyst consisting of palladium supported on calcium carbonate (CaCO₃) or barium carbonate (BaCO₃) and "poisoned" with a secondary agent, typically lead acetate and quinoline.[1][4]

  • Mechanism of Selectivity: The high efficiency of standard palladium catalysts often leads to over-hydrogenation, reducing the alkyne directly to an alkane.[5][6] The Lindlar catalyst's selectivity stems from the deliberate deactivation of the most active palladium sites by the lead "poison".[1][7] This deactivation, or "poisoning," makes the catalyst effective enough to reduce the highly reactive alkyne triple bond but not reactive enough to reduce the resulting alkene double bond.[8][9] The quinoline further enhances this selectivity.[1][5]

  • Stereochemistry: The hydrogenation occurs via syn-addition, where both hydrogen atoms are delivered to the same face of the alkyne as it adsorbs onto the catalyst's surface.[2] This results in the exclusive formation of the cis-alkene isomer.[1][2]

Q2: Beyond the Lindlar catalyst, what other catalyst systems should I consider, especially if I want to avoid lead-based materials?

A2: While the Lindlar catalyst is a benchmark, concerns over lead toxicity have driven the development of alternative systems.[2] Promising alternatives include:

  • Bimetallic Catalysts: Incorporating a second metal into a palladium or nickel catalyst can significantly enhance selectivity by modifying the electronic and geometric properties of the active sites.[10][11]

    • Pd-Au and Pd-Ag Systems: Dilute alloys of palladium in gold or silver have shown excellent selectivity.[12] The idea is to isolate single palladium atoms or small ensembles in a less active, but selective, host metal. This "single-atom alloy" approach prevents the formation of subsurface hydrides that are often responsible for over-hydrogenation.[12]

    • Ni-Based Bimetallics: Nickel is a cost-effective alternative to palladium. Alloying Ni with metals like zinc (Zn), gallium (Ga), or tin (Sn) can create intermetallic compounds that exhibit high selectivity for alkyne semi-hydrogenation.[11]

  • Gold Nanoparticle Catalysts: Supported gold nanoparticles have emerged as highly selective catalysts for partial hydrogenation.[13] Gold has an intrinsic ability to adsorb alkynes more strongly than alkenes.[13] Once the alkene is formed, it is readily desorbed before it can be further hydrogenated, leading to high selectivity.[13] The choice of support material is critical and can dramatically influence performance.[14][15]

  • Modified Catalyst Supports: The support is not merely an inert carrier; it can play a crucial role in the catalytic cycle.[14][15][16] Using supports with specific properties, such as basic oxides (e.g., MgO), can enhance hydrogen dissociation and tune the electronic properties of the supported metal, thereby improving selectivity.[16]

Section 2: Troubleshooting Poor Conversion and Activity

Low or stalled conversion is a frequent frustration in catalytic reactions. This section provides a logical framework for diagnosing and resolving these issues.

Q3: My hydrogenation of this compound has stalled at low conversion. What are the most likely causes and how can I troubleshoot this?

A3: Stalled reactions can typically be traced back to catalyst inactivity or poisoning. Here is a systematic approach to troubleshooting:

  • Verify Catalyst Activity: The catalyst itself may be inactive. Catalysts, especially palladium on carbon (Pd/C), can degrade over time. Always try a fresh batch from a reputable supplier.[17] For certain reactions, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) might be necessary.[17]

  • Check for Catalyst Poisons: This is the most common cause of deactivation. Heterogeneous catalysts are highly sensitive to impurities in the reaction medium.[17]

    • Sulfur and Nitrogen Compounds: Thiols, thioethers, and even certain amines can strongly adsorb to the catalyst surface, blocking active sites. If your starting material or solvent contains trace amounts of these, it can completely shut down the reaction.[17]

    • Action: Purify your starting materials and solvents. If poisoning is suspected, you can sometimes overcome it by filtering the reaction mixture and adding a fresh batch of catalyst to the filtrate.[18]

  • Ensure Proper Reaction Setup:

    • Hydrogen Delivery: Ensure a consistent supply of hydrogen. For balloon hydrogenations, leaks are common.[18] The system should be properly purged of air/nitrogen before introducing hydrogen.[19]

    • Mass Transfer Limitation: The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Vigorous stirring is essential to ensure hydrogen can reach the catalyst surface.[17][19] Using a flask with a large solvent surface area can also help.[17]

  • Optimize Reaction Conditions:

    • Pressure: If a balloon setup (approx. 1 atm) is insufficient, moving to a high-pressure reactor (e.g., a Parr shaker) can dramatically increase the reaction rate.[17][18]

    • Temperature & Solvent: Gently heating the reaction can increase the rate.[17] The choice of solvent is also critical for both solubility and interaction with the catalyst. Protic solvents like ethanol or methanol are common starting points.[17]

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed cat_check Is the catalyst from a fresh, reliable batch? start->cat_check poison_check Are reactants and solvents of high purity? cat_check->poison_check Yes old_cat Replace with fresh catalyst (e.g., Pearlman's catalyst) cat_check->old_cat No setup_check Is the system well-purged and stirring vigorously? poison_check->setup_check Yes purify Purify starting materials/solvents. Filter and add fresh catalyst. poison_check->purify No pressure_check Increase H2 Pressure (Parr Shaker) setup_check->pressure_check Yes, still low optimize_stir Increase stirring rate. Use baffled flask. setup_check->optimize_stir No success Reaction Proceeds pressure_check->success old_cat->poison_check purify->setup_check optimize_stir->pressure_check

Caption: Decision tree for troubleshooting low reaction conversion.

Section 3: Optimizing for Selectivity

For the transformation of this compound, achieving high selectivity for the desired 2-butenyl acetate while preventing over-hydrogenation to butyl acetate is the primary challenge.

Q4: I am observing significant over-hydrogenation to butyl acetate. How can I improve the selectivity of my reaction towards 2-butenyl acetate?

A4: Over-hydrogenation occurs when the rate of alkene hydrogenation is competitive with or faster than the rate of alkyne hydrogenation. The key is to create conditions where the alkyne reacts preferentially and the resulting alkene does not remain on the catalyst surface to be further reduced.

  • The Thermodynamic Basis for Selectivity: Selectivity is often governed by the stronger adsorption of the alkyne onto the catalyst surface compared to the alkene.[13][20] As long as the alkyne is present in the reaction mixture, it will preferentially occupy the active sites, preventing the alkene from re-adsorbing and being hydrogenated further.[13][21] Problems arise when the alkyne concentration becomes low.

  • Strategies to Enhance Selectivity:

    • Use a Poisoned Catalyst: As discussed in Q1, this is the most direct method. A Lindlar catalyst is designed specifically for this purpose.[1][5]

    • Employ Bimetallic or Alloy Catalysts: Adding a second, less active metal (like Au, Ag, or Zn to Pd) can geometrically isolate the active Pd sites.[11][12][22] This prevents the formation of large ensembles of Pd atoms required for the less-demanding alkene hydrogenation, thus favoring alkyne hydrogenation.

    • Control Hydrogen Pressure: High hydrogen pressures can lead to a high concentration of hydrogen on the catalyst surface (subsurface hydrides in the case of Pd), which promotes over-hydrogenation.[20] Operating at lower H₂ pressure (e.g., 1 atm) often improves selectivity.

    • Reaction Monitoring: Carefully monitor the reaction progress (e.g., by GC or TLC) and stop it as soon as the starting alkyne is consumed. This is critical as over-hydrogenation becomes the dominant pathway once the alkyne is depleted.[21]

Reaction Network for this compound Hydrogenation

G A This compound (Alkyne) B cis-2-Butenyl Acetate (Desired Alkene) A->B k1 (fast, desired) +H2 C Butyl Acetate (Alkane) B->C k2 (slow, undesired) +H2

Caption: Simplified reaction pathway for this compound hydrogenation.

Table 1: Comparison of Catalyst Systems for Alkyne Semi-Hydrogenation
Catalyst SystemActive MetalSupportModifier/PoisonTypical Selectivity to AlkeneKey Considerations
Lindlar Catalyst PdCaCO₃Lead Acetate, Quinoline>95%Benchmark catalyst, but contains toxic lead.[1][2]
Pd-Au Alloy Pd, AuSiO₂, TiO₂None>90%High selectivity even at high conversion; non-toxic.[12]
Ni-Zn Intermetallic Ni, ZnSiO₂NoneHighCost-effective alternative to noble metals.[11]
Au Nanoparticles AuCeO₂, MgONone>98%Excellent selectivity due to preferential alkyne adsorption.[13][16]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Selective Hydrogenation using Pd/C and a Hydrogen Balloon

Disclaimer: This is a general guideline. All reactions involving hydrogen gas should be conducted in a well-ventilated fume hood with appropriate safety precautions. Palladium on carbon can be pyrophoric.[23]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent) and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate, approx. 0.1 M concentration).[17]

  • Catalyst Addition: Add the catalyst (e.g., 5% Pd/C, typically 5-10 mol% Pd relative to the substrate).

  • Purging: Seal the flask with a septum. Using a needle attached to a vacuum/inert gas line, evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle 3-5 times to remove all oxygen.[19]

  • Hydrogenation: Replace the inert gas line with a balloon filled with hydrogen gas. Puncture the septum with the needle attached to the balloon.

  • Reaction: Stir the mixture vigorously at room temperature.[17] Monitor the reaction progress by taking small aliquots, filtering them through a small plug of Celite, and analyzing by GC or TLC.

  • Workup: Once the starting material is consumed, carefully purge the flask with inert gas again to remove excess hydrogen.[19] Filter the reaction mixture through a pad of Celite to remove the solid catalyst. Caution: Do not allow the catalyst on the Celite pad to dry completely in the air, as it can ignite.[19] Keep it wet with solvent until it can be disposed of properly.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can then be purified by distillation or chromatography.

References

  • Alkyne Selective Hydrogenation with Mono- and Bimetallic- Anchored Catalysts. (2017). IntechOpen. [Link]

  • Alkyne Selective Hydrogenation with Mono- and Bimetallic- Anchored Catalysts. (2017). ResearchGate. [Link]

  • Selective Hydrogenation Properties of Ni-Based Bimetallic Catalysts. (2020). MDPI. [Link]

  • Expedient alkyne semi-hydrogenation by using a bimetallic AgCu–C3N4 single atom catalyst. (2021). Royal Society of Chemistry. [Link]

  • Role of the Support in Gold-Containing Nanoparticles as Heterogeneous Catalysts. (2020). National Center for Biotechnology Information. [Link]

  • Lindlar catalyst. Wikipedia. [Link]

  • Lindlar's Catalyst. (2022). ChemTalk. [Link]

  • Role of the Support in Gold-Containing Nanoparticles as Heterogeneous Catalysts. (2020). ACS Publications. [Link]

  • Synergistic effect of ligand–cluster structure and support in gold nanocluster catalysts for selective hydrogenation of alkynes. (2023). National Center for Biotechnology Information. [Link]

  • Achieving High Selectivity for Alkyne Hydrogenation at High Conversions with Compositionally Optimized PdAu Nanoparticle Catalysts. (2019). Office of Scientific and Technical Information. [Link]

  • Accelerating Chemo- and Regioselective Hydrogenation of Alkynes over Bimetallic Nanoparticles in a Metal–Organic Framework. (2020). ACS Publications. [Link]

  • Chemistry Lindlar Catalyst. SATHEE. [Link]

  • Unpacking the Lindlar Catalyst Mechanism: A Key to Selective Hydrogenation. (2024). Oreate AI. [Link]

  • Reduction of Alkynes. Lumen Learning. [Link]

  • Birch Reduction and Lindlar Catalyst Important Concepts and Tips for JEE. Vedantu. [Link]

  • A review of the use of gold catalysts in selective hydrogenation reactions. (2012). Johnson Matthey Technology Review. [Link]

  • Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. (2023). JoVE. [Link]

  • Role of the Support in Gold-Containing Nanoparticles as Heterogeneous Catalysts. (2020). ACS Publications. [Link]

  • Reduction of alkynes (video). Khan Academy. [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow. [Link]

  • Photocatalytic Semi-Hydrogenation of Alkynes: A Game of Kinetics, Selectivity and Critical Timing. (2022). MDPI. [Link]

  • Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches. (2017). Royal Society of Chemistry. [Link]

  • Solving Issues with Heterogeneous Catalytic Hydrogenation. Organic Chemistry Resources Worldwide. [Link]

  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. Reddit. [Link]

  • Advances in Selective Electrocatalytic Hydrogenation of Alkynes to Alkenes. (2023). National Center for Biotechnology Information. [Link]

  • 9.5: Reduction of Alkynes. (2023). Chemistry LibreTexts. [Link]

  • Selective Chemical Looping Combustion of Terminal Alkynes in Mixtures with Alkenes. (2023). ACS Publications. [Link]

  • Hydrogenation reaction tips and tricks. Reddit. [Link]

  • Catalytic Hydrogenation of 2-Butyne-1,4-diol: Activity, Selectivity and Kinetics Studies. (2020). ResearchGate. [Link]

  • Platinum catalyzed hydrogenation of 2-butyne-1,4-diol. (2006). ResearchGate. [Link]

  • Study On Catalyst For Selective Hydrogenation Of 2-butyne-1,4-diol. (2022). Globe Thesis. [Link]

  • Selective Hydrogenation of 2-Butyne-1,4-diol to 1,4-Butanediol Over Particulate Raney(A (R)) Nickel Catalysts. (2012). ResearchGate. [Link]

  • Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry. (2021). YouTube. [Link]

  • Selective Hydrogenation of 2-Methyl-3-butyn-2-ol in Microcapillary Reactor on Supported Intermetallic PdZn Catalyst, Effect of Support Doping on Stability and Kinetic Parameters. (2021). MDPI. [Link]

  • Unravelling the effect of Lewis acid properties of the support on the performance of palladium based catalyst in hydrogenation and hydrogenolysis. (2019). IRIS. [Link]

  • Hydrogenation of 2-Butyne-1,4-diol Using Novel Bio-Palladium Catalysts. (2005). ResearchGate. [Link]

Sources

Overcoming challenges in the scale-up of 2-Butynyl acetate production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of 2-Butynyl Acetate Production

Welcome to the technical support center for the production of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the bench to larger-scale production. Here, we address common challenges through a combination of troubleshooting guides, frequently asked questions, and detailed protocols, all grounded in established chemical principles and industry best practices.

Section 1: Synthesis Overview & Core Challenges

The industrial production of this compound (C₆H₈O₂) typically proceeds via the Fischer-Speier esterification of 2-butyn-1-ol with acetic acid or its anhydride, often utilizing an acid catalyst.[1] While straightforward at the lab scale, scaling this process introduces significant hurdles related to reaction equilibrium, thermal management, impurity profiles, and purification efficiency.

The primary reaction is reversible, necessitating strategies to drive it towards the product side.[2][3] Key scale-up challenges include:

  • Controlling Reaction Equilibrium: Shifting the equilibrium to favor ester formation is critical for achieving high yields.

  • Thermal Management: The esterification reaction can be exothermic, and poor heat dissipation in large reactors can lead to side reactions or safety hazards.[4]

  • Impurity Formation: Side reactions, such as the formation of ethers from the alcohol starting material, can become more pronounced at a larger scale.[5]

  • Downstream Processing: The separation of the final product from water, unreacted starting materials, and the catalyst presents significant purification challenges, sometimes complicated by the formation of azeotropes.[6]

Below is a typical workflow for the synthesis process.

G cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents Charge Reactor: - 2-Butyn-1-ol - Acetic Acid/Anhydride - Catalyst heat Heat to Reflux (e.g., 100-120°C) reagents->heat 1 monitor Monitor Reaction (TLC, GC) heat->monitor 2 cool Cool Reaction Mixture quench Quench & Wash (H₂O, NaHCO₃, Brine) cool->quench 3 separate Separate Organic Layer quench->separate 4 dry Dry with Anhydrous Agent (e.g., MgSO₄) separate->dry 5 filter Filter Drying Agent distill Purify by Distillation (Vacuum Recommended) filter->distill 6 analyze Analyze Purity (GC, NMR) distill->analyze 7

Caption: General workflow for this compound synthesis.

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during synthesis and scale-up in a question-and-answer format.

Category 1: Reaction & Yield Issues

Question: My reaction has stalled, and the conversion to this compound is low. What are the likely causes and how can I fix it?

Answer: Low conversion in an esterification reaction is almost always tied to equilibrium, catalyst issues, or reactant quality.

  • Causality (Equilibrium): Fischer esterification is a reversible reaction. The accumulation of water, a byproduct, will push the equilibrium back towards the starting materials, limiting your yield (Le Chatelier's Principle).[7] At scale, removing this water becomes critical.

    • Solution: Implement a method for water removal. A Dean-Stark trap is highly effective, using a solvent like toluene to azeotropically remove water as it forms.[7] This continuously shifts the equilibrium toward the product.

  • Causality (Catalyst): The acid catalyst may be insufficient or inactive. Homogeneous catalysts like sulfuric acid can be corrosive and lead to waste disposal issues, while solid acid catalysts (e.g., Amberlyst-15) can suffer from mass transfer limitations or deactivation.[2][8]

    • Solution:

      • Homogeneous Catalyst (H₂SO₄): Ensure anhydrous conditions. Check the concentration and loading of the acid.

      • Heterogeneous Catalyst (Resin): Ensure the catalyst is properly activated and dry. Increase agitation to improve mass transfer. Consider increasing catalyst loading, but be mindful of potential side reactions.

  • Causality (Reactants): The presence of water in your 2-butyn-1-ol or acetic acid will inhibit the reaction.

    • Solution: Use anhydrous grade reactants or dry them before use. For example, glacial acetic acid should be used.

Question: I'm observing a significant amount of an unknown, higher-boiling impurity in my crude product. What could it be?

Answer: This is a classic scale-up problem, often related to thermal control. The most likely byproduct is a dibutyl ether, formed by the acid-catalyzed dehydration of two molecules of 2-butyn-1-ol.

  • Causality (Thermal Control): As reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4] Localized "hot spots" can form, especially near heating elements or within a poorly mixed reactor, which accelerates the dehydration side reaction.

    • Solution:

      • Improve Mixing: Ensure the reactor's agitator is appropriately sized and designed for the vessel geometry to eliminate dead zones.

      • Controlled Heating: Use a reactor jacket with a thermal fluid for more uniform heating, rather than a direct-contact mantle.

      • Optimize Temperature: Determine the minimum temperature required for an efficient reaction rate to disfavor the higher-activation-energy side reaction.

      • Catalyst Choice: Strong mineral acids are more prone to causing dehydration. A milder solid acid catalyst may reduce this byproduct.[5]

G cluster_main Desired Reaction (Esterification) cluster_side Side Reaction (Ether Formation) alc 2-Butyn-1-ol ester This compound alc->ester H⁺ alc2 2 x 2-Butyn-1-ol acid Acetic Acid acid->ester H⁺ ether Dibutynyl Ether alc2->ether H⁺, Δ (Heat)

Caption: Competing esterification and ether formation pathways.

Category 2: Workup & Purification Challenges

Question: During the aqueous workup, I'm struggling to get a clean phase separation. Why is this happening at a larger scale?

Answer: Poor phase separation is common when scaling up and can be due to several factors.

  • Causality (Emulsions): Vigorous mixing of the organic and aqueous layers, especially after a sodium bicarbonate wash (which generates CO₂), can create stable emulsions. Unreacted starting materials can also act as surfactants.

    • Solution:

      • Gentle Inversion: Instead of vigorous shaking, use gentle inversions or a slow-moving agitator for mixing during washes.

      • Brine Wash: After the bicarbonate wash, perform a final wash with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, forcing the organic components out of solution and helping to break the emulsion.[9]

      • Allow Time: Give the mixture ample time to settle. Sometimes, a clean separation simply requires patience.

Question: My final product purity is low after distillation. How can I improve this?

Answer: Distillation is a delicate process, and purity issues often stem from inadequate separation of closely boiling components or thermal degradation.

  • Causality (Azeotropes & Boiling Points): Your crude product is a mixture of this compound, water, unreacted 2-butyn-1-ol, and acetic acid. These components may have close boiling points or form azeotropes, making simple distillation ineffective. For instance, n-butanol and water can form an azeotrope, a behavior that can be analogous in similar systems.[2]

    • Solution:

      • Efficient Workup: First, ensure the preceding workup is thorough. Any remaining acetic acid (high boiling point) or water will contaminate the distillate.

      • Vacuum Distillation: Distilling under reduced pressure lowers the boiling points of all components, which can help prevent thermal decomposition of the alkyne-containing product and may alter azeotropic compositions, improving separation.

      • Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to increase the theoretical plates and achieve a better separation between components with close boiling points.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
2-Butyn-1-ol70.09~127
Acetic Acid60.05~118
This compound 112.13 ~153
Water18.02100
Note: Boiling points are approximate and can vary with pressure.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best catalyst choice for scaling up this compound production?

  • For ease of separation, process robustness, and reduced corrosivity, a solid acid catalyst like Amberlyst-15 is often preferred in industrial settings.[2] It eliminates the need for neutralization and simplifies downstream processing. However, it may require higher temperatures or longer reaction times compared to sulfuric acid. Sulfuric acid is cheap and highly active but presents significant challenges with corrosion and acidic waste disposal.[8]

Q2: How can I accurately monitor the reaction's progress?

  • Gas Chromatography (GC) is the most reliable method. A small aliquot of the reaction mixture can be withdrawn, neutralized, and analyzed to determine the ratio of starting material to product. Thin Layer Chromatography (TLC) is a faster, more qualitative method suitable for quick checks at the bench. A rapid GC-MS method can also be developed for high-throughput analysis.[10]

Q3: What are the primary safety considerations for this process?

  • Flammability: this compound is a flammable liquid.[11] The starting materials, especially 2-butyn-1-ol, are also flammable. Ensure all equipment is properly grounded to prevent static discharge, and operate in a well-ventilated area away from ignition sources.[12]

  • Corrosivity: When using strong acid catalysts like sulfuric acid, ensure all reactor components and transfer lines are made of compatible, corrosion-resistant materials.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coats, and acid-resistant gloves.[13]

Q4: Can this reaction be performed without a solvent?

  • Yes, a solvent-free reaction is possible and often preferred at scale to maximize reactor throughput and minimize solvent waste.[14] However, using a water-entraining solvent like toluene or cyclohexane with a Dean-Stark apparatus is a very effective strategy for driving the reaction to completion, especially if yields are a primary concern.[8]

Section 4: Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound (1 Mole Scale)

This protocol is a representative example and must be adapted and optimized based on specific equipment and safety assessments.

  • Reactor Setup: Equip a 2 L, 3-neck round-bottom flask (or an appropriately sized glass reactor) with a mechanical overhead stirrer, a reflux condenser fitted with a Dean-Stark trap, and a temperature probe.

  • Charge Reagents:

    • To the reactor, add 2-butyn-1-ol (70.1 g, 1.0 mol).

    • Add glacial acetic acid (90.1 g, 1.5 mol, 1.5 equiv). Using an excess of one reagent can help shift the equilibrium.

    • Add toluene (300 mL) as the azeotroping solvent.

    • While stirring, cautiously add concentrated sulfuric acid (2.7 mL, ~0.05 mol) as the catalyst.

  • Reaction:

    • Heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

    • Continue refluxing for 3-5 hours, or until water ceases to collect in the trap. Monitor the reaction progress by GC if possible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (2 x 200 mL)

      • Saturated sodium bicarbonate solution (2 x 200 mL) - Caution: CO₂ evolution! Vent frequently.

      • Saturated brine solution (1 x 150 mL)

  • Isolation & Purification:

    • Dry the separated organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Remove the toluene solvent using a rotary evaporator.

    • Purify the resulting crude oil by vacuum distillation to yield pure this compound.

Protocol 2: GC Method for In-Process Monitoring
  • Instrument: Standard Gas Chromatograph with an FID detector.

  • Column: A non-polar column (e.g., DB-1 or HP-5, 30 m x 0.25 mm x 0.25 µm).

  • Temperatures:

    • Inlet: 250°C

    • Detector: 280°C

  • Oven Program:

    • Initial Temp: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 200°C.

    • Hold at 200°C for 2 minutes.

  • Sample Prep: Withdraw ~0.1 mL of the reaction mixture. Dilute with 1 mL of ethyl acetate and add a small amount of solid sodium bicarbonate to neutralize the catalyst. Vortex and inject the supernatant.

References

  • Wang, H., & Li, C. (2016). Synthesis of Butyl Acetate Catalyzed by (NH4)6[MnMo9O32]8H2O with Waugh structure. Der Pharma Chemica, 8(11), 152-155. [Link]

  • Grube, M., et al. (2009). Rapid and high yields of synthesis of butyl acetate catalyzed by Novozym 435: Reaction optimization by response surface methodology. University of Groningen Research Portal. [Link]

  • Al-Arfaj, M., et al. (2022). Novel Process for Butyl Acetate Production via Membrane Reactor: A Comparative Study with the Conventional and Reactive Distillation Processes. MDPI. [Link]

  • Berg, L., & Ratanapupech, P. (1988). Separation of 2-butyl acetate from 2-butanol by extractive distillation. U.S.
  • CN114989003A - Preparation method of 2-butynoic acid.
  • The Production of Butyl Acetate and Methanol via Reactive and Extractive Distillation. II. Process Modeling, Dynamic Simulation, and Control Strategy. ResearchGate. [Link]

  • EKC336GROUP03. (2022). Plant Design for Production of Butyl Acetate. YouTube. [Link]

  • Tankov, I. (2019). n-Butyl Acetate Synthesis in the Presence of Pyridinium-Based Acidic Ionic Liquids: Influence of the Anion Nature. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Hanika, J., & Kolena, J. (2002). Process and apparatus for the production of butylacetate and isobutylacetate. U.S.
  • Bloom, A., & Graham, D. E. (1957). Purification of 2-butyne-1, 4-diol by fractional crystallization. U.S.
  • A/L, S., et al. (2015). A statistical approach for optimizing the high yield green production of the flavor ester butyl butyrate. ResearchGate. [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Butyl Acetate. NJ.gov. [Link]

  • Clark, J. (2023). The mechanism for the esterification reaction. Chemguide. [Link]

  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]

  • Esterification Lab Answers. Aced Academics. [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Public Health Statement for 2-Butoxyethanol and 2-Butoxyethanol Acetate. ATSDR. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Production of Butyl Acetate by Catalytic Distillation: Process Design Studies. ACS Publications. [Link]

  • CN101328118A - Method for synthesizing n-butyl acetate.
  • Guadalupe-Medina, V., et al. (2017). Metabolic engineering strategies for optimizing acetate reduction, ethanol yield and osmotolerance in Saccharomyces cerevisiae. PMC. [Link]

  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: sec-BUTYL ACETATE. NJ.gov. [Link]

  • Corry, T. A., et al. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. PubMed. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. [Link]

  • Outes, F., et al. (2022). Improvements in the Modeling and Kinetics Processes of the Enzymatic Synthesis of Pentyl Acetate. MDPI. [Link]

  • Reddit user discussion on esterification workup. (2024). Reddit. [Link]

  • Hui, S., et al. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. PubMed Central. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

Technical Support Center: Analytical Methods for Detecting Impurities in 2-Butynyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the analysis of 2-Butynyl acetate. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to support your analytical testing. As Senior Application Scientists, we understand the critical importance of accurate impurity profiling for regulatory compliance and product safety. This resource is designed with full editorial control to provide practical, field-proven insights grounded in scientific principles.

Introduction to Impurity Profiling of this compound

This compound (C₆H₈O₂) is a chemical intermediate used in various synthetic processes.[1][2][3] The control of impurities in such materials is a critical issue for the pharmaceutical manufacturing industry to ensure the quality, safety, and efficacy of the final drug product.[4][5][6] Impurity profiling involves the detection, identification, and quantification of these unwanted substances.[4][7] Regulatory bodies like the International Council for Harmonisation (ICH) provide stringent guidelines on impurity thresholds and the validation of analytical procedures used for their determination.[8][9][10]

Common impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation products.[4] Given its volatility, Gas Chromatography (GC) is a primary analytical technique for impurity analysis.[11][12] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for non-volatile impurities or when derivatization is not desirable.[13][14]

This guide will focus on GC-based methodologies, which are widely adopted for the analysis of volatile and semi-volatile compounds like acetate esters.[12][15]

Recommended Analytical Method: Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds without decomposition.[15] For this compound, a GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is recommended for impurity profiling. GC-FID offers high sensitivity for carbon-containing compounds, while GC-MS provides structural information for impurity identification.[16]

Typical GC Method Parameters

Below is a starting point for method development. Optimization will be necessary based on the specific impurities of interest and the instrumentation used.

Parameter Recommended Setting Rationale
Column DB-Wax or equivalent polar stationary phase (e.g., Polyethylene Glycol)Acetate esters are polar, and a polar column will provide better separation and peak shape.[17]
Column Dimensions 30 m length x 0.25 mm internal diameter x 0.25 µm film thicknessStandard dimensions offering a good balance of resolution and analysis time.
Carrier Gas Helium or HydrogenInert gases that provide good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/minA typical flow rate for this column dimension to ensure optimal separation.[16]
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the sample without causing thermal degradation.[17]
Injection Mode Split or SplitlessSplit injection is suitable for higher concentration samples, while splitless is preferred for trace analysis to enhance sensitivity.[17]
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 220 °C (hold 5 min)A temperature ramp allows for the separation of compounds with a range of boiling points.
Detector FID or MSFID is a robust, universal detector for organic compounds. MS provides identification capabilities.[16]
Detector Temperature 280 °C (FID)Should be higher than the final oven temperature to prevent condensation of analytes.[18]

Troubleshooting Guide for GC Analysis (Q&A Format)

This section addresses common issues encountered during the GC analysis of this compound and its impurities.

Peak Shape Problems

Q1: My peaks are tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for polar compounds like acetate esters is often due to active sites in the GC system. Here’s a systematic approach to troubleshoot:

  • Inlet Contamination: The inlet liner is a common source of activity.

    • Solution: Replace the inlet liner. Consider using a deactivated liner specifically designed for active compounds.[19] Regularly replacing the liner as part of routine maintenance is a good preventative measure.[17]

  • Column Activity: The first few meters of the column can become active over time.

    • Solution: Condition the column according to the manufacturer's instructions. If tailing persists, you can try "baking out" the column at a high temperature (below its maximum limit) for a short period.[19] As a last resort, trimming the first 0.5-1 meter of the column can remove the most active section.

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak tailing.

    • Solution: Reinstall the column, ensuring the correct insertion depth as specified in your instrument manual.[19]

  • Chemical Interactions: The analyte may be interacting with acidic or basic sites on the column or in the liner.

    • Solution: If you suspect this, using a base-deactivated column or liner might be beneficial.

Q2: I am observing fronting peaks. What does this indicate?

A2: Peak fronting is typically caused by column overload or a poor choice of solvent.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Dilute your sample or reduce the injection volume.[18] You can also increase the split ratio if you are using a split injection.

  • Solvent Mismatch: If the sample solvent is significantly different in polarity from the stationary phase, it can cause peak distortion.

    • Solution: Choose a solvent that is more compatible with your polar (e.g., Wax) column. While volatile organic solvents like dichloromethane or hexane are common for GC, for polar analytes, a more polar solvent like isopropanol or ethanol might be a better choice, provided it doesn't interfere with the peaks of interest.[11][15]

Baseline and Ghost Peak Issues

Q3: My baseline is noisy and drifting. What should I check?

A3: A noisy or drifting baseline can originate from several sources:

  • Contaminated Carrier Gas: Impurities in the carrier gas can bleed from the column and create a high background signal.

    • Solution: Ensure you are using high-purity gas and that your gas traps (moisture, oxygen, and hydrocarbon) are not expired.[20][21]

  • Column Bleed: Operating the column above its maximum temperature limit will cause the stationary phase to degrade and "bleed," resulting in a rising baseline, especially during a temperature ramp.

    • Solution: Check the maximum operating temperature for your column and ensure your method does not exceed it.[19] If the column is old, it may need to be replaced.

  • Contaminated Detector: A dirty detector can also cause baseline noise.

    • Solution: Clean the detector according to the manufacturer's instructions.[19]

Q4: I see "ghost peaks" in my chromatogram, even in blank runs. Where are they coming from?

A4: Ghost peaks are peaks that appear in your chromatogram that are not from your injected sample.

  • Septum Bleed: Small particles from the septum can be cored by the syringe needle and deposited in the hot inlet, leading to ghost peaks.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.[18] Also, ensure your syringe needle is not bent or burred.

  • Contamination in the Inlet: Residue from previous injections can accumulate in the inlet liner and slowly elute, causing ghost peaks.

    • Solution: Replace the inlet liner and septum.[18]

  • Carryover from the Syringe: If the syringe is not properly cleaned between injections, it can carry over sample from one run to the next.

    • Solution: Implement a thorough syringe washing procedure with an appropriate solvent.

Retention Time and Repeatability Problems

Q5: The retention times of my peaks are shifting from run to run. What could be the cause?

A5: Retention time shifts are usually related to inconsistencies in flow rate or oven temperature.

  • Leaks in the System: A leak in the carrier gas flow path will cause the flow rate to be lower than the setpoint, leading to longer retention times.

    • Solution: Perform a leak check of the system, paying close attention to the fittings at the inlet, detector, and gas traps.[21]

  • Inconsistent Oven Temperature: If the GC oven is not maintaining a consistent temperature profile, retention times will vary.

    • Solution: Verify the oven's temperature accuracy and stability.

  • Changes in the Column: Over time, the stationary phase of the column can degrade, which can lead to shifts in retention time.

    • Solution: If you have ruled out other causes, it may be time to replace the column.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider for method validation according to ICH guidelines?

A1: For an impurity method, the ICH Q2(R1) guideline recommends validating the following parameters:

  • Specificity: The ability to assess the analyte in the presence of other components such as impurities, degradants, and matrix components.[22] This is often demonstrated by spiking the sample with known impurities and showing that they are well-separated from the main peak and each other.[9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the impurity over a given range.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing samples with known amounts of spiked impurities.[9]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (within the same lab, on the same day) and intermediate precision (within the same lab, on different days).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[22]

Q2: How should I prepare my this compound sample for GC analysis?

A2: Sample preparation for GC analysis of this compound should be straightforward due to its volatile nature.

  • Solvent Selection: Choose a volatile organic solvent in which your sample is soluble and that does not co-elute with any peaks of interest.[15] Dichloromethane, hexane, or ethyl acetate are common choices.

  • Dilution: Dilute the sample to an appropriate concentration. For impurity analysis, you want the main this compound peak to be on scale without saturating the detector, while allowing for the detection of small impurity peaks. A starting concentration of around 1 mg/mL is often a good starting point.[11]

  • Filtration: If your sample contains any particulate matter, filter it through a 0.22 or 0.45 µm syringe filter to prevent clogging the GC system.[11]

  • Vialing: Transfer the prepared sample to a clean 2 mL glass autosampler vial with a septum cap.[23]

Q3: When should I use GC-MS instead of GC-FID for impurity analysis?

A3: The choice between GC-MS and GC-FID depends on the goal of your analysis.

  • GC-FID: Use GC-FID for routine quality control when you are quantifying known impurities for which you have reference standards. FID is generally more robust and has a wider linear range than MS.

  • GC-MS: Use GC-MS when you need to identify unknown impurities or confirm the identity of known impurities.[15] The mass spectrum provides a molecular fingerprint that can be used to elucidate the structure of a compound. GC-MS is an invaluable tool during method development and for investigating out-of-specification results.[16][24]

Visual Workflows

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed liner Replace Inlet Liner start->liner column_cond Condition Column liner->column_cond Still Tailing? end Peak Shape Improved liner->end Resolved column_trim Trim Column (0.5-1m) column_cond->column_trim Still Tailing? column_cond->end Resolved reinstall Reinstall Column column_trim->reinstall Still Tailing? column_trim->end Resolved deactivated Use Deactivated Consumables reinstall->deactivated Still Tailing? reinstall->end Resolved deactivated->end Resolved G start This compound Sample dissolve Dissolve in Volatile Solvent start->dissolve dilute Dilute to Target Concentration dissolve->dilute filter Filter (if necessary) dilute->filter vial Transfer to Autosampler Vial filter->vial analyze Inject into GC vial->analyze

Caption: Standard sample preparation steps for GC analysis.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Teledyne LABS. (n.d.). GC Sample Prep for VOC Environmental Analysis. Retrieved from [Link]

  • Integrated Liner Technologies. (2025, January 16). A Guide to GC Sample Preparation. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID. Retrieved from [Link]

  • International Council for Harmonisation. (1995, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (2006, June). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • SIELC. (n.d.). Separation of Acetic acid, (3-methylbutoxy)-, 2-butenyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • GL Sciences. (2023, May 9). GC Troubleshooting Guide. Retrieved from [Link]

  • Agilent. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1998, August). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2018). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • Bondigalla, R. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 24-36.
  • Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Corry, T. A., Jackson, B. A., & Ray, A. D. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry.
  • Nagarajan, B. (2023). GC-FID and GC-MS detection of Ethyl Isobutyryl Acetate as regulatory starting material.
  • ResearchGate. (2025, August 6). Determination of acetate in pharmaceutical products by HPLC. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

Sources

Strategies to minimize decomposition of 2-Butynyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 2-Butynyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth strategies for minimizing the decomposition of this valuable reagent. This guide will delve into the fundamental chemistry of this compound to explain the causes of degradation and provide actionable troubleshooting advice and answers to frequently asked questions.

Introduction to the Stability of this compound

This compound is a bifunctional molecule containing both an ester and an internal alkyne. This unique structure presents specific stability challenges. The ester group is susceptible to hydrolysis, while the carbon-carbon triple bond of the alkyne can be prone to various reactions, including polymerization and oxidation. Understanding these potential decomposition pathways is crucial for maintaining the integrity of the compound throughout its storage and use in experimental workflows.

Troubleshooting Guide: Minimizing Decomposition

This section addresses specific issues that may arise during the handling and use of this compound, providing potential causes and solutions based on established chemical principles.

Issue 1: Loss of Purity Over Time in Storage

Symptom: You observe a decrease in the purity of your this compound sample, as determined by analytical methods like GC or NMR, even when stored.

Potential Causes:

  • Hydrolysis: The ester functional group can react with residual moisture, either from the solvent or atmospheric humidity, to hydrolyze back to 2-butyn-1-ol and acetic acid. This reaction can be accelerated by acidic or basic contaminants.

  • Polymerization: Alkynes, especially in the presence of trace metal impurities or upon exposure to light and heat, can undergo polymerization.[1] This can lead to the formation of a complex mixture of oligomers and polymers, reducing the concentration of the desired monomer.

  • Oxidation: Although internal alkynes are generally less susceptible to oxidation than terminal alkynes, prolonged exposure to air can lead to oxidative degradation, especially in the presence of light or metal catalysts.

Solutions:

  • Inert Atmosphere: Store this compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen and moisture.

  • Solvent Purity: If stored in solution, use a dry, aprotic solvent. Protic solvents like alcohols can participate in transesterification, while residual water in any solvent can cause hydrolysis.[2]

  • Temperature Control: Store the compound at low temperatures (e.g., in a refrigerator or freezer) to reduce the rate of all potential degradation reactions.[3]

  • Light Protection: Store in an amber vial or in the dark to prevent light-induced degradation and polymerization.

  • Inhibitors: For long-term storage, consider the addition of a radical inhibitor, such as BHT (butylated hydroxytoluene), to suppress polymerization.

Issue 2: Inconsistent Reaction Yields or Formation of Unexpected Byproducts

Symptom: You are using this compound in a reaction and observe lower than expected yields of your desired product, or the formation of unidentified side products.

Potential Causes:

  • Decomposition During Reaction: The reaction conditions (e.g., high temperature, acidic or basic reagents) may be causing the this compound to degrade before it can react as intended.

  • Reaction with Degradation Products: The degradation products of this compound (e.g., 2-butyn-1-ol, acetic acid) may be participating in side reactions.

  • Catalyst-Induced Decomposition: Certain metal catalysts, particularly transition metals, can coordinate with the alkyne and potentially catalyze side reactions or polymerization.

Solutions:

  • Reaction Condition Optimization:

    • Temperature: Run the reaction at the lowest effective temperature.

    • pH Control: If possible, buffer the reaction mixture to a neutral pH to avoid acid- or base-catalyzed hydrolysis of the ester.

    • Reaction Time: Minimize the reaction time to reduce the exposure of this compound to harsh conditions.

  • Reagent Purity: Ensure all reagents and solvents are free from acidic, basic, or metallic impurities.

  • Catalyst Screening: If using a metal catalyst, screen different catalysts to find one that promotes the desired reaction without causing significant degradation of the starting material.

Issue 3: Change in Physical Appearance

Symptom: Your this compound, which should be a clear liquid, has developed a yellow or brownish color, or has become viscous.

Potential Causes:

  • Polymerization: The formation of polymers is a common cause of increased viscosity and discoloration.

  • Oxidation: Oxidative degradation can lead to the formation of colored byproducts.

Solutions:

  • Purity Check: Analyze the material by GC-MS or NMR to identify the impurities.

  • Purification: If the discoloration is minor, purification by distillation may be possible. However, significant polymerization may render the material unusable.

  • Prevention: To prevent this from happening in the future, strictly adhere to the recommended storage conditions outlined in Issue 1.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The two main pathways are hydrolysis of the ester and reactions involving the alkyne.

  • Ester Hydrolysis: This is the reaction of the ester with water to form 2-butyn-1-ol and acetic acid. It is catalyzed by both acids and bases.[4]

  • Alkyne Reactions: The carbon-carbon triple bond can undergo polymerization, oxidation, or other addition reactions, especially under heat, light, or in the presence of metal catalysts.[1]

Q2: What is the ideal way to store this compound?

A2: For optimal stability, this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at low temperatures (refrigerated or frozen). If in solution, use a dry, aprotic solvent.

Q3: Can I use this compound that has turned slightly yellow?

A3: A slight yellow color may indicate the onset of decomposition. It is highly recommended to test the purity of the material using an analytical technique like GC or NMR before use. If significant impurities are detected, the material should be purified or discarded.

Q4: What solvents are compatible with this compound?

A4: Dry, aprotic solvents are generally recommended. Examples include:

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Acetonitrile

  • Toluene

Avoid protic solvents like water and alcohols, as they can lead to hydrolysis or transesterification.[2]

Q5: How can I monitor the decomposition of this compound?

A5: Several analytical techniques can be used:

  • Gas Chromatography (GC): Can be used to determine the purity of the sample and quantify the amount of volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the parent compound and its degradation products. For example, the appearance of new signals corresponding to 2-butyn-1-ol and acetic acid would indicate hydrolysis.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor changes in the functional groups. A decrease in the intensity of the ester carbonyl peak (~1740 cm⁻¹) and the appearance of a broad hydroxyl peak (~3300 cm⁻¹) could indicate hydrolysis.

Visualizing Decomposition and Workflow

Diagram 1: Key Decomposition Pathways

cluster_products Decomposition Products This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O, H⁺/OH⁻ Polymerization Polymerization This compound->Polymerization Heat, Light, Metals Oxidation Oxidation This compound->Oxidation O₂, Light, Metals 2-Butyn-1-ol + Acetic Acid 2-Butyn-1-ol + Acetic Acid Hydrolysis->2-Butyn-1-ol + Acetic Acid Oligomers/Polymers Oligomers/Polymers Polymerization->Oligomers/Polymers Oxidized Byproducts Oxidized Byproducts Oxidation->Oxidized Byproducts

Caption: Major decomposition routes for this compound.

Diagram 2: Recommended Storage and Handling Workflow

cluster_storage Storage cluster_handling Handling cluster_analysis Analysis Store in amber vial Store in amber vial Inert atmosphere (Ar/N₂) Inert atmosphere (Ar/N₂) Store in amber vial->Inert atmosphere (Ar/N₂) Low temperature (refrigerate/freeze) Low temperature (refrigerate/freeze) Inert atmosphere (Ar/N₂)->Low temperature (refrigerate/freeze) Use dry, aprotic solvents Use dry, aprotic solvents Low temperature (refrigerate/freeze)->Use dry, aprotic solvents Minimize exposure to air and light Minimize exposure to air and light Use dry, aprotic solvents->Minimize exposure to air and light Use clean, dry glassware Use clean, dry glassware Minimize exposure to air and light->Use clean, dry glassware Check purity before use (GC/NMR) Check purity before use (GC/NMR) Use clean, dry glassware->Check purity before use (GC/NMR)

Caption: Workflow for optimal stability of this compound.

Quantitative Data Summary

The following table summarizes the key factors influencing the stability of this compound and the recommended control measures.

FactorEffect on this compoundRecommended Control Measures
Temperature Increased temperature accelerates all degradation pathways.Store at low temperatures (2-8 °C or -20 °C).
Moisture Promotes hydrolysis of the ester group.Store under a dry, inert atmosphere. Use dry solvents.
Oxygen Can lead to oxidative degradation of the alkyne.Store under an inert atmosphere.
Light Can initiate free-radical polymerization and oxidation.Store in amber vials or in the dark.
pH Acidic or basic conditions catalyze ester hydrolysis.Store and use in neutral conditions where possible.
Metal Ions Can catalyze polymerization and other side reactions of the alkyne.Use high-purity reagents and solvents. Avoid metal spatulas.

Experimental Protocols

Protocol 1: Small-Scale Purity Check by ¹H NMR
  • Sample Preparation: In a clean, dry NMR tube, dissolve a small amount (1-2 mg) of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Identify the characteristic peaks for this compound.

    • Look for the appearance of new peaks that may indicate degradation products, such as those corresponding to 2-butyn-1-ol and acetic acid.

    • Integrate the peaks to estimate the relative amounts of the parent compound and any impurities.

Protocol 2: Inert Atmosphere Storage
  • Preparation: Place the vial containing this compound in a desiccator or glovebox with an inert atmosphere (argon or nitrogen).

  • Flushing: If a glovebox is not available, gently flush the headspace of the vial with a stream of dry argon or nitrogen for 1-2 minutes.

  • Sealing: Immediately and tightly seal the vial with a cap containing a PTFE liner.

  • Storage: Store the sealed vial at the recommended low temperature.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8066, 2-Butyne-1,4-diol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7018870, this compound. Retrieved from [Link]

  • Pearson. (n.d.). Suppose we have some optically pure (R)-2-butyl acetate that has... Retrieved from [Link]

  • ResearchGate. (2005). Investigation on the thermal degradation of poly-n-alkyl acrylates and poly-n-alkyl methacrylates (C1–C12). Retrieved from [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). The kinetics of alkaline hydrolysis of butyl acetate in water-1,4-dioxane solvents. Retrieved from [Link]

  • PubChem. (n.d.). Butan-2-yl acetate;methylsulfanylmethane. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Acetylation of 2-Aryl-2-butene-1,4-diols and Hydrolysis of Their Diacetates Using Porcine Pancreas Lipase. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Butyne. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C6H8O2). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Thermal Analysis and Degradation Kinetics of Dextran and Highly Substituted Dextran Acetates. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Regioselectivity in Reactions of 2-Butynyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the nuanced challenge of controlling regioselectivity in reactions involving 2-butynyl acetate. This guide is designed to provide you, a senior application scientist, with in-depth, actionable insights and troubleshooting strategies. We move beyond simple protocols to explain the underlying principles that govern reaction outcomes, ensuring your experimental design is both robust and reliable.

Frequently Asked Questions (FAQs)

Here, we address common questions and challenges encountered when working with this compound, providing explanations grounded in mechanistic understanding.

Q1: My palladium-catalyzed allylic substitution with this compound is producing a mixture of regioisomers. What are the primary factors influencing the regioselectivity, and how can I favor the formation of the desired isomer?

A1: The regioselectivity of palladium-catalyzed allylic substitutions of substrates like this compound is a classic challenge, primarily governed by a combination of electronic and steric factors, as well as the nature of the catalyst and nucleophile. The reaction proceeds through a π-allyl palladium intermediate, and the nucleophile can attack at either the more substituted (internal) or less substituted (terminal) carbon of the allyl system.

Key Factors and Control Strategies:

  • Ligand Choice (The "Ligand Effect"): This is arguably the most critical factor. The steric and electronic properties of the phosphine ligands on the palladium catalyst play a pivotal role in directing the nucleophilic attack.[1][2][3]

    • Bulky Ligands: Ligands with significant steric hindrance, such as tri-tert-butylphosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃), tend to favor attack at the less sterically encumbered terminal position of the π-allyl intermediate. This is often referred to as "catalyst-control."[2][3]

    • Electron-Donating Ligands: Ligands that are strong electron donors can increase the electron density on the palladium center, which can influence the stability of the π-allyl intermediate and, consequently, the regioselectivity.[1]

  • Nucleophile "Hardness" vs. "Softness": The nature of the nucleophile is also crucial.

    • "Soft" Nucleophiles: Stabilized enolates (e.g., from malonates) and other soft nucleophiles generally favor attack at the less hindered terminal carbon.

    • "Hard" Nucleophiles: Organometallic reagents like organozinc or Grignard reagents may exhibit different regioselectivities.

  • Solvent Effects: The polarity of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the regioisomeric ratio. A systematic screening of solvents (e.g., THF, dioxane, toluene) is recommended.

Troubleshooting Workflow:

G start Poor Regioselectivity Observed ligand Modify Ligand Environment - Increase steric bulk (e.g., P(t-Bu)₃) - Screen bidentate vs. monodentate ligands start->ligand nucleophile Evaluate Nucleophile - Consider 'softer' nucleophiles - Alter counter-ion ligand->nucleophile If still suboptimal solvent Screen Solvents - Vary polarity (THF, Toluene, Dioxane) nucleophile->solvent If still suboptimal result Improved Regioselectivity solvent->result

Caption: Troubleshooting workflow for poor regioselectivity.

Q2: I am attempting a gold-catalyzed hydration of this compound and observing a mixture of the ketone and aldehyde products. How can I control the regioselectivity of this transformation?

A2: Gold-catalyzed alkyne hydrations are powerful reactions, but controlling regioselectivity with internal, unsymmetrically substituted alkynes like this compound can be challenging.[4] The outcome depends on which carbon of the alkyne is preferentially attacked by the nucleophile (water in this case).

Mechanistic Considerations and Control Strategies:

  • Electronic Bias: The acetate group is electron-withdrawing, which can influence the electron density of the alkyne. Gold catalysts, being soft Lewis acids, activate the alkyne for nucleophilic attack.[5] The regioselectivity is often a subtle balance between the electronic preference for attack at one carbon versus the other.

  • Ligand Design for Gold Catalysts: Similar to palladium catalysis, the ligands on the gold center can influence the steric environment around the activated alkyne. Bulky ligands can direct the incoming nucleophile to the less hindered position.

  • Additive Effects: The addition of co-catalysts or additives can sometimes switch the regioselectivity. For instance, certain silver salts used in conjunction with gold catalysts can alter the active catalytic species and influence the outcome.

Experimental Protocol for Optimizing Regioselectivity:

  • Catalyst Screening: In a series of parallel reactions, screen various gold(I) catalysts with different ligands (e.g., JohnPhos, Buchwald-type ligands).

  • Solvent Polarity: Evaluate a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and protic (e.g., t-amyl alcohol).

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.

  • Slow Addition: The slow addition of one of the reactants can maintain a low concentration of a key intermediate, potentially suppressing side reactions and improving selectivity.

Q3: Can organocatalysis be used to control the regioselectivity of reactions with this compound?

A3: Yes, organocatalysis offers a powerful and often complementary approach to metal catalysis for controlling regioselectivity.[6] Different types of organocatalysts can activate this compound or the reacting partner in distinct ways, leading to divergent regiochemical outcomes.[7]

Examples of Organocatalytic Control:

  • Lewis Base Catalysis: Phosphines (e.g., PPh₃, PBu₃) and amines (e.g., DABCO, DMAP) can act as Lewis basic catalysts.[6][7] For example, in a cycloaddition reaction, triphenylphosphine might favor an α-addition pathway, while tributylphosphine could switch the selectivity to a γ-addition.[6]

  • Brønsted Acid Catalysis: Chiral phosphoric acids or other Brønsted acids can activate electrophiles and control the regioselectivity of their reaction with nucleophiles derived from this compound.

  • Hydrogen-Bonding Catalysis: Catalysts like thioureas can activate substrates through hydrogen bonding, influencing the transition state geometry and, therefore, the regioselectivity.

Data Summary for Catalyst Screening:

Catalyst TypePotential Activation ModeExpected Regiochemical Influence
Palladium(0) with Bulky Ligandsπ-allyl intermediate formationFavors attack at the less substituted carbon
Gold(I) with Chiral Ligandsπ-activation of the alkyneCan differentiate between the two alkyne carbons
Phosphine OrganocatalystsZwitterionic intermediate formationCan lead to divergent α- or γ-addition pathways
Brønsted Acid OrganocatalystsActivation of an electrophileControls the approach of the nucleophile

Troubleshooting Guides

This section provides a question-and-answer format to address specific experimental issues.

Issue: Inconsistent regioisomeric ratios between batches of a palladium-catalyzed reaction.
  • Question: I am running the same palladium-catalyzed allylic alkylation of this compound under what I believe are identical conditions, but the ratio of my linear to branched product is inconsistent. What could be the cause?

  • Answer:

    • Catalyst Purity and Activity: Ensure the palladium precursor and ligand are of high purity. Small amounts of impurities can affect the active catalyst concentration and composition. Consider using a pre-formed, well-defined palladium catalyst.

    • Trace Water or Oxygen: These reactions are often sensitive to air and moisture. Ensure your solvents and reagents are rigorously dried and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).

    • Reaction Temperature Fluctuations: Even small variations in temperature can impact the kinetic vs. thermodynamic control of the reaction, leading to different regioisomeric ratios. Use a reliable temperature-controlled reaction setup.

    • Stirring Rate: In heterogeneous or biphasic reactions, the stirring rate can affect mass transfer and, consequently, the reaction rate and selectivity. Maintain a consistent and vigorous stirring rate.

Issue: Formation of undesired allene byproduct in a gold-catalyzed reaction.
  • Question: My gold-catalyzed reaction of this compound is producing a significant amount of an allene byproduct. How can I suppress this side reaction?

  • Answer: The formation of allenes from propargyl acetates is a known side reaction pathway.

    • Choice of Counter-ion: The counter-ion of the gold catalyst can play a role. Experiment with different counter-ions (e.g., SbF₆⁻, OTf⁻) to see if this affects the propensity for allene formation.

    • Nucleophile Concentration: If the reaction involves an external nucleophile, ensure its concentration is sufficient to trap the activated alkyne intermediate before it can rearrange to the allene.

    • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote side reactions. Monitor the reaction progress by TLC or LC-MS and quench it as soon as the starting material is consumed.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis and Optimization reagents Prepare Dry Solvents and Reagents atmosphere Establish Inert Atmosphere (Ar/N₂) reagents->atmosphere addition Slow Addition of Limiting Reagent atmosphere->addition monitoring Monitor Progress (TLC/LC-MS) addition->monitoring quench Quench Reaction at Completion monitoring->quench workup Aqueous Workup and Extraction quench->workup purification Column Chromatography workup->purification analysis Determine Regioisomeric Ratio (NMR, GC) purification->analysis optimization Adjust Ligand, Solvent, or Temperature Based on Results analysis->optimization

Caption: General experimental workflow for optimizing regioselectivity.

References

  • Toste, F. D., & Zhang, J. (2010). Stille Reactions of 2,3-Bis(stannyl)butenoates: An Unexpected Regioselectivity. Synfacts, 2010(02), 0196.
  • NIH Public Access. (2022). Insights into the Regioselectivity of Metal-Catalyzed Aryne Reactions. PMC. Retrieved from [Link]

  • Wikipedia. (2023). Regioselectivity. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Regioselectivity in the Au-catalyzed hydration and hydroalkoxylation of alkynes. Chemical Communications. Retrieved from [Link]

  • ChemRxiv. (2022). Investigations on the Mechanism and Origins of Regioselectivity in a Palladium-Catalyzed Aryne Annulation through Kinetics and M. Retrieved from [Link]

  • Cambridge Open Engage. (2022). Investigations on the Mechanism and Origins of Regioselectivity in a Palladium-Catalyzed Aryne Annulation through Kinetics and Multivariate Linear Regression Models. ChemRxiv. Retrieved from [Link]

  • MDPI. (2021). Regiodivergent Organocatalytic Reactions.
  • Wiley Online Library. (2021). Homogeneous Gold Catalysis for Regioselective Carbocyclization of Alkynyl Precursors. Chemistry – An Asian Journal, 16(18), 2569-2589.
  • Heidelberg University. (2022). Gold-Catalyzed Regio- and Stereoselective Acyloxyalkynylations and Cycloadditions of Alkynes. Retrieved from [Link]

  • American Chemical Society. (2025).
  • PubMed. (2013). Gold-catalyzed regioselective synthesis of 2- and 3-alkynyl furans.
  • ResearchGate. (2016). Selectivity II: Regioselectivity. Retrieved from [Link]

  • American Chemical Society. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(17), 11523-11616.
  • Wiley Online Library. (2021). Reactivity, Regioselectivity, and Synthetic Application of 2-Pyrenyl Units in Scholl Reactions. Chemistry – A European Journal, 27(45), 11681-11686.
  • MDPI. (2020). Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species.
  • ResearchGate. (2021). Regiodivergent Organocatalytic Reactions. Retrieved from [Link]

  • Beilstein Journals. (2012). Gold-catalyzed heterocyclizations in alkynyl- and allenyl-β-lactams. Beilstein Journal of Organic Chemistry, 8, 1844-1859.
  • MDPI. (2022). Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. Molecules, 27(19), 6524.
  • ChemRxiv. (2021). Reactivity, Regioselectivity, and Synthetic Application of 2-Pyrenyl Units in Scholl. Retrieved from [Link]

  • Indian Academy of Sciences. (2014). Regioselectivity in the hetero-Diels–Alder reactions of styrenes with 2-aza-1,3-butadiene: a DFT study. Journal of Chemical Sciences, 126(2), 437-444.

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Butynyl Acetate and Propargyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, alkynes serve as foundational building blocks for the construction of complex molecular architectures. Among the most versatile of these are propargylic esters, which offer dual points of reactivity: the alkyne and the electrophilic carbon bearing the leaving group. This guide provides an in-depth comparative analysis of two closely related yet functionally distinct reagents: Propargyl Acetate and its methylated analogue, 2-Butynyl Acetate .

Understanding the nuanced differences in their reactivity is paramount for researchers, particularly in the fields of medicinal chemistry and drug development, where the choice of a building block can profoundly impact synthetic strategy and molecular function. This document moves beyond a simple cataloguing of reactions to explore the mechanistic underpinnings and stereoelectronic factors that govern their divergent chemical behavior, supported by experimental data and protocols.

Structural and Electronic Distinctions: The Foundation of Divergent Reactivity

At first glance, the two molecules differ by a single methyl group. However, this substitution creates a cascade of electronic and steric effects that dictate their preferred reaction pathways.

  • Propargyl Acetate: Features a terminal alkyne , characterized by an acidic sp-hybridized C-H bond (pKa ≈ 25). This proton is the gateway to a rich vein of chemistry, including deprotonation to form a potent carbon nucleophile and participation in metal-catalyzed cross-coupling reactions that are hallmarks of modern synthesis.

  • This compound: Possesses an internal alkyne . The substitution of the acetylenic proton with a methyl group removes the potential for acetylide formation. Furthermore, the electron-donating nature of the methyl group subtly alters the electron density of the alkyne and influences the stability of cationic intermediates formed during substitution reactions.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, margin=0];

} end Figure 1: Structural and key feature comparison.

Comparative Reactivity in Key Transformations

The structural dichotomy outlined above translates into starkly different performance in several critical classes of organic reactions.

Metal-Catalyzed Cross-Coupling Reactions

This is the area of greatest divergence. The presence of a terminal alkyne in propargyl acetate makes it an ideal substrate for reactions that are cornerstones of drug discovery for forging C-C bonds.

  • Sonogashira Coupling: This palladium/copper-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. Propargyl acetate readily participates, providing a direct route to functionalized internal alkynes. In contrast, This compound is an unsuitable substrate for the Sonogashira reaction due to its lack of a terminal C-H bond for the crucial C-H activation/deprotonation step in the catalytic cycle.[1]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a quintessential "click" reaction, CuAAC is widely used in bioconjugation, medicinal chemistry, and materials science to form stable triazole linkages. This reaction is exclusively effective with terminal alkynes. Therefore, propargyl acetate is a prime candidate for introducing an alkyne handle for subsequent click ligation, while this compound will not participate.

dot graph { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.1,0.1"]; edge [fontname="Helvetica", fontsize=9];

} end Figure 2: Comparative reactivity in terminal alkyne-specific couplings.

Nucleophilic Propargylic Substitution

Both molecules act as electrophiles in nucleophilic substitution reactions, where the acetate serves as a good leaving group. However, the nature of the propargylic cation or transition state intermediate differs, influencing reactivity and product distribution.[2]

The reaction can proceed through two primary pathways: direct substitution at the α-carbon (S_N_2) to give a propargylic product, or attack at the γ-carbon (S_N_2') to yield an isomeric allenic product.

  • Propargyl Acetate: Reaction with nucleophiles often yields a mixture of propargyl and allenyl products. The distribution is highly dependent on the nucleophile, catalyst, and reaction conditions. The formation of a primary propargylic carbocation is generally unfavorable, so the reaction often proceeds via a concerted mechanism or through a metal-activated intermediate.[3]

  • This compound: The presence of the methyl group has two key effects. First, it provides greater steric hindrance at the γ-position, which can disfavor the S_N_2' pathway. Second, and more importantly, the electron-donating methyl group provides greater stabilization to a developing positive charge at the propargylic position. This increased stability of the carbocationic intermediate can facilitate the substitution reaction.[4]

dot graph { layout=dot; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.1,0.1"]; edge [fontname="Helvetica", fontsize=9];

} end Figure 3: Nucleophilic substitution pathways.

Quantitative Data Summary

The following table summarizes the key reactivity differences based on typical experimental outcomes. Direct comparative studies are rare, so this data is synthesized from general principles and individual reaction reports.

Reaction TypePropargyl AcetateThis compoundRationale for Difference
Sonogashira Coupling High YieldNo ReactionRequires terminal alkyne C-H bond.[1]
CuAAC (Click Reaction) High YieldNo ReactionRequires terminal alkyne for cycloaddition.
Acetylide Formation Readily deprotonated with strong base (e.g., n-BuLi)No ReactionNo acidic acetylenic proton.
Nucleophilic Substitution Yields mixtures of propargyl and allenyl products.[3]Primarily yields the propargyl product.Methyl group sterically hinders γ-attack and electronically stabilizes the α-carbocation intermediate.[4]
Electrophilic Addition ReactiveGenerally more reactiveThe electron-donating methyl group increases the electron density of the π-system, making it more susceptible to electrophilic attack.

Experimental Protocol: Comparative Propargylation of Indole

This protocol outlines a hypothetical experiment designed to directly compare the reactivity of the two acetates in a metal-catalyzed propargylic substitution reaction. The choice of indole as a nucleophile is illustrative, as N-propargylated indoles are valuable scaffolds in medicinal chemistry.

Objective: To compare the yield and regioselectivity of the N-propargylation of indole using propargyl acetate and this compound under copper catalysis.

Materials:

  • Indole

  • Propargyl Acetate

  • This compound[5]

  • Copper(I) Iodide (CuI)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Toluene (anhydrous)

  • Ethyl acetate, Hexanes (for chromatography)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup:

    • To two separate oven-dried Schlenk flasks (Flask A and Flask B) under an argon atmosphere, add Indole (117 mg, 1.0 mmol) and Copper(I) Iodide (9.5 mg, 0.05 mmol, 5 mol%).

    • Add 5 mL of anhydrous toluene to each flask and stir to dissolve the solids.

  • Addition of Reagents:

    • To Flask A , add Propargyl Acetate (108 mg, 1.1 mmol).

    • To Flask B , add this compound (123 mg, 1.1 mmol).

    • To both flasks, add DBU (167 mg, 1.1 mmol) dropwise via syringe. The base is crucial for facilitating the reaction, possibly by deprotonating the indole or interacting with the catalyst.

  • Reaction Execution:

    • Heat both flasks to 80 °C in a pre-heated oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) at 1-hour intervals, eluting with 20% ethyl acetate in hexanes.

  • Work-up and Isolation:

    • After the reaction is complete (or after a set time, e.g., 12 hours), cool the flasks to room temperature.

    • Quench the reactions by adding 10 mL of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude residue from each reaction by flash column chromatography on silica gel.

    • Determine the yield of the purified product(s).

    • Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and assess the regioselectivity (i.e., the ratio of propargyl to any potential allenyl products).

Expected Outcome:

  • Flask A (Propargyl Acetate): Is expected to yield the N-propargylated indole. Depending on the precise conditions, a small amount of the N-allenylated isomer might be observed.

  • Flask B (this compound): Is expected to yield the N-(but-2-yn-1-yl)indole, likely in a higher yield and with greater regioselectivity (minimal to no allenic byproduct) compared to Flask A, due to the factors discussed previously.

Conclusion and Strategic Recommendations

The choice between propargyl acetate and this compound is not one of preference but of strategic necessity, dictated entirely by the desired synthetic outcome.

  • Choose Propargyl Acetate when:

    • The goal is to introduce a terminal alkyne moiety.

    • The synthetic plan involves subsequent Sonogashira coupling, click chemistry (CuAAC) , or other reactions specific to terminal alkynes.

    • The formation of an acetylide anion is a desired downstream transformation.

  • Choose this compound when:

    • The target molecule requires an internal, methyl-substituted alkyne .

    • The reaction conditions are incompatible with an acidic acetylenic proton (e.g., presence of strong bases where acetylide formation would be a detrimental side reaction).

    • High regioselectivity for the propargylic substitution product is critical, and the formation of allenic isomers must be suppressed.

By understanding these fundamental differences, researchers can harness the unique reactivity of each building block to design more efficient, predictable, and robust synthetic routes toward novel therapeutics and complex chemical entities.

References

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. Available at: [Link][3][6]

  • Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. Available at: [Link]

  • Scope and advances in the catalytic propargylic substitution reaction. RSC Publishing. Available at: [Link][2][7]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. ResearchGate. Available at: [Link][8]

  • Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. PMC - NIH. Available at: [Link]

  • Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents. MDPI. Available at: [Link]

  • Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. YouTube. Available at: [Link]

  • This compound. PubChem - NIH. Available at: [Link]

  • Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. ACS Publications. Available at: [Link]

  • Exploring the Structural Characteristics and Reactions of 2-Butyne and Its Derivatives in Organic Chemistry. Tenger Chemical. Available at: [Link]

  • Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. ACS Publications. Available at: [Link]

  • Lewis acid-promoted three-component reactions of propargylic alcohols with 2-butynedioates and secondary amines. PubMed. Available at: [Link]

  • Effect of Propargylic Substituents on Enantioselectivity and Reactivity in Ruthenium-Catalyzed Propargylic Substitution Reactions: A DFT Study. ACS Publications. Available at: [Link]

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Comparing the efficacy of different catalysts for 2-Butynyl acetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, the efficient and selective synthesis of key intermediates is paramount. 2-Butynyl acetate, a valuable building block, is no exception. Its synthesis, primarily through the esterification of 2-butyn-1-ol, can be achieved using a variety of catalytic systems, each with its own set of advantages and limitations. This guide provides an in-depth, objective comparison of the efficacy of different catalysts for this transformation, supported by available experimental data, to empower researchers in making informed decisions for their specific synthetic needs.

Introduction: The Significance of this compound Synthesis

This compound serves as a versatile precursor in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The presence of the alkyne and ester functionalities allows for a diverse range of subsequent chemical modifications. The primary route to this compound is the acetylation of 2-butyn-1-ol. The choice of catalyst for this esterification is a critical parameter that dictates the reaction's efficiency, selectivity, and overall economic and environmental footprint. This guide will explore and compare the performance of several key catalytic systems.

Comparative Analysis of Catalytic Systems

The efficacy of a catalyst in the synthesis of this compound is evaluated based on several key metrics:

  • Yield (%): The amount of desired product obtained relative to the theoretical maximum.

  • Reaction Time: The duration required to achieve a satisfactory conversion.

  • Reaction Temperature (°C): The temperature at which the reaction is conducted, impacting energy consumption and potential side reactions.

  • Catalyst Loading (mol%): The amount of catalyst required relative to the substrate.

  • Selectivity: The preference of the catalyst to form the desired product over potential byproducts.

This section will delve into the performance of prominent catalyst types, including traditional base catalysis, Lewis acid catalysis, and enzymatic catalysis.

Base-Catalyzed Acetylation: A High-Yielding Standard

A widely employed and highly effective method for the synthesis of this compound involves the use of a stoichiometric or catalytic amount of a base. A common and efficient protocol utilizes triethylamine (Et₃N) in the presence of acetyl chloride.

Experimental Data Summary:

Catalyst SystemAcetylating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
TriethylamineAcetyl ChlorideDichloromethane0 - 25Not Specified96[1]

Causality Behind Experimental Choices:

The use of acetyl chloride as the acetylating agent provides a highly reactive electrophile. Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Dichloromethane is a common, relatively inert solvent for this type of reaction. The reaction is typically initiated at a lower temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Trustworthiness and Validation:

This method is a well-established and reliable procedure for the acylation of alcohols. The high reported yield of 96% indicates a very efficient transformation with minimal side product formation under the specified conditions.

Experimental Workflow:

Caption: Workflow for the base-catalyzed synthesis of this compound.

Lewis Acid Catalysis: Mild and Efficient Alternatives

Lewis acids are effective catalysts for esterification reactions as they activate the carbonyl group of the acetylating agent, making it more susceptible to nucleophilic attack by the alcohol. Several Lewis acids have shown high efficacy in the acetylation of a wide range of alcohols.

Bismuth(III) Triflate (Bi(OTf)₃):

Bismuth(III) triflate is a commercially available, relatively non-toxic, and water-tolerant Lewis acid that has demonstrated high catalytic activity in acylation reactions.[2][3][4] It can efficiently catalyze the acetylation of primary and secondary alcohols with acetic anhydride under mild conditions.

Scandium(III) Triflate (Sc(OTf)₃):

Scandium(III) triflate is another powerful Lewis acid catalyst known for its high activity and chemoselectivity in various organic transformations, including esterification.[5][6][7] It is particularly effective in transesterification reactions and can be recycled.

Comparative Data for Lewis Acid Catalyzed Acetylation of Alcohols (General):

CatalystAcetylating AgentCatalyst Loading (mol%)Temperature (°C)General Yield Range (%)Key Advantages
Bi(OTf)₃Acetic Anhydride0.1 - 1Room Temp.High (>90)Mild conditions, water tolerant, low catalyst loading.[2][3]
Sc(OTf)₃Acetic Anhydride1 - 10Room Temp. - RefluxHigh (>90)Recyclable, high activity.[7][8]

Causality Behind Experimental Choices:

Acetic anhydride is often preferred over acetyl chloride in Lewis acid-catalyzed reactions as it is less corrosive and the acetic acid byproduct is less acidic than HCl. The choice of a Lewis acid like Bi(OTf)₃ or Sc(OTf)₃ is driven by their high catalytic activity at low loadings and their tolerance to various functional groups, which can be crucial in the synthesis of complex molecules.

Trustworthiness and Validation:

The use of these Lewis acids for acetylation is well-documented in the scientific literature with numerous examples demonstrating their high efficiency and broad substrate scope. While specific data for 2-butyn-1-ol is not explicitly detailed in the initial search, the high reactivity of primary propargyl alcohols suggests that these catalysts would be highly effective.

Reaction Mechanism (Lewis Acid Catalysis):

LewisAcidMechanism cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation & Catalyst Regeneration Lewis_Acid Lewis Acid (e.g., Bi(OTf)₃) Ac2O Acetic Anhydride Lewis_Acid->Ac2O Coordination Activated_Complex Activated Acylium Ion Intermediate Ac2O->Activated_Complex Formation Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Complex->Tetrahedral_Intermediate Alcohol 2-Butyn-1-ol Alcohol->Activated_Complex Attack Product This compound Tetrahedral_Intermediate->Product Collapse Byproduct Acetic Acid Tetrahedral_Intermediate->Byproduct Byproduct->Lewis_Acid Catalyst Regeneration

Caption: Generalized mechanism for Lewis acid-catalyzed acetylation.

Nucleophilic Catalysis: The Power of DMAP

4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst for acylation reactions.[9][10][11][12][13] It operates through a different mechanism than Lewis acids, involving the formation of a highly reactive N-acylpyridinium intermediate.

Key Features of DMAP Catalysis:

  • High Catalytic Activity: DMAP is often used in small catalytic amounts (0.05-0.2 equivalents).

  • Mild Reaction Conditions: Reactions can typically be carried out at room temperature.

  • Broad Substrate Scope: Effective for a wide range of alcohols, including sterically hindered ones.

Causality Behind Experimental Choices:

DMAP's high nucleophilicity allows it to readily react with acetic anhydride to form the acylpyridinium ion, which is a much more potent acylating agent than acetic anhydride itself. A stoichiometric base, such as triethylamine or pyridine, is often added to neutralize the acetic acid byproduct.

Trustworthiness and Validation:

The catalytic prowess of DMAP in acylation is extensively documented and is a standard method in organic synthesis. Its reliability and efficiency are well-established.

Reaction Mechanism (DMAP Catalysis):

DMAP_Mechanism DMAP DMAP Ac2O Acetic Anhydride DMAP->Ac2O Nucleophilic Attack Acylpyridinium N-Acylpyridinium Ion Ac2O->Acylpyridinium Acetate Acetate Ion Ac2O->Acetate Product This compound Acylpyridinium->Product Regenerated_DMAP DMAP (regenerated) Acylpyridinium->Regenerated_DMAP Acetic_Acid Acetic Acid Acetate->Acetic_Acid + H+ Alcohol 2-Butyn-1-ol Alcohol->Acylpyridinium Nucleophilic Attack

Caption: Catalytic cycle of DMAP-catalyzed acetylation.

Enzymatic Catalysis: A Green and Selective Approach

Enzymatic catalysis, particularly using lipases, offers a sustainable and highly selective alternative for ester synthesis.[14][15][16][17][18][19][20][21][22] Lipases can catalyze esterification reactions under mild conditions, often in organic solvents or even in solvent-free systems.

Key Features of Lipase Catalysis:

  • High Selectivity: Lipases can exhibit high chemo-, regio-, and enantioselectivity.

  • Mild Conditions: Reactions are typically run at or near room temperature.

  • Environmental Benignity: Enzymes are biodegradable and reactions often use less hazardous reagents and solvents.

Experimental Data for Lipase-Catalyzed Butyl Acetate Synthesis (as a model):

EnzymeAcyl DonorSolventTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Immobilized Rhizopus oryzae lipaseAcetic AcidNot SpecifiedNot SpecifiedNot SpecifiedOptimal at 1:1 molar ratio[14]
Novozym 435 (Candida antarctica lipase B)Acetic Acidn-hexane402.5>90[15]
Recombinant CS-2 lipaseAcetic Acidn-heptane551098.2[16][18]

Causality Behind Experimental Choices:

The choice of lipase is critical and depends on the specific substrates. Immobilized enzymes are often preferred as they can be easily recovered and reused. The reaction medium can be an organic solvent to facilitate substrate solubility and product recovery, or in some cases, can be solvent-free. Water content is a critical parameter to control as excess water can lead to hydrolysis of the ester product.

Trustworthiness and Validation:

The use of lipases for the synthesis of various esters, including butyl acetate, is well-established in the literature. The high conversions and yields reported demonstrate the viability of this approach for producing this compound.

Experimental Workflow (Enzymatic):

Caption: General workflow for lipase-catalyzed synthesis of this compound.

Head-to-Head Comparison and Recommendations

Catalyst TypeKey StrengthsPotential WeaknessesBest Suited For
Base-Catalyzed (Et₃N) High yield, fast reaction, well-established.Requires stoichiometric base, potential for corrosive byproducts (HCl).High-throughput synthesis where yield is the primary concern.
Lewis Acid (Bi(OTf)₃, Sc(OTf)₃) High yield, mild conditions, low catalyst loading, good functional group tolerance.Catalyst cost can be a factor, potential for moisture sensitivity (though some are tolerant).Syntheses requiring mild conditions and compatibility with sensitive functional groups.
Nucleophilic (DMAP) Very high catalytic activity, mild conditions, effective for hindered alcohols.Can be more expensive than simple bases, requires a co-base.Small to medium-scale synthesis, especially with challenging substrates.
Enzymatic (Lipase) High selectivity, environmentally friendly, mild conditions, reusable catalyst.Slower reaction times, enzyme cost and stability can be concerns, optimization of reaction parameters is critical.Green chemistry applications, synthesis of chiral esters, and processes where high selectivity is crucial.

Recommendations for Catalyst Selection:

  • For rapid, high-yield production on a laboratory scale, the triethylamine/acetyl chloride method is a robust and proven choice.

  • For syntheses involving sensitive functional groups or a desire for milder conditions and lower catalyst loadings , Lewis acids like Bi(OTf)₃ are highly recommended.

  • When dealing with sterically hindered propargyl alcohols or when seeking to maximize catalytic turnover, DMAP is an excellent option.

  • For applications demanding a "green" and highly selective approach , particularly for the synthesis of specialty chemicals or pharmaceutical intermediates, enzymatic catalysis with lipases is the most promising route, despite potentially longer reaction times.

Conclusion

The synthesis of this compound can be effectively achieved through a variety of catalytic methods. The optimal choice of catalyst is not universal but rather depends on the specific requirements of the synthesis, including scale, cost, desired purity, and environmental considerations. Traditional base-catalyzed methods offer high yields and reliability. Lewis acid and nucleophilic catalysts provide mild and efficient alternatives with broad applicability. Finally, enzymatic catalysis stands out as a green and highly selective approach for sustainable chemical production. By understanding the nuances of each catalytic system presented in this guide, researchers can select the most appropriate method to efficiently and effectively synthesize this compound for their research and development endeavors.

References

  • Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 66(25), 8926–8934. [Link]

  • Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. Organic Chemistry Portal. [Link]

  • Various Authors. Ester synthesis by acylation. Organic Chemistry Portal. [Link]

  • Wan Ting, S. (2021).
  • Scriven, E. F. V., & Murugan, R. (2005). Catalysis by 4-dialkylaminopyridines. Science of Synthesis, 15, 563-596.
  • Larionov, E. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Ludwig-Maximilians-Universität München.
  • Mattson, A. E., & Scheidt, K. A. (2022). Bismuth Redox Catalysis: An Emerging Main-Group Platform for Organic Synthesis. Accounts of Chemical Research, 55(2), 164-178. [Link]

  • Remme, N., Koschek, K., & Schneider, C. (2007). Scandium Triflate Catalyzed Transesterification of Carboxylic Esters. Request PDF. [Link]

  • Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7.
  • Karimi, B., & Ma'mani, L. (2003). Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. Synthesis, 2003(15), 2503-2506. [Link]

  • Ghamgui, H., Karra-Chaâbouni, M., & Gargouri, Y. (2004). Rapid and high yields of synthesis of butyl acetate catalyzed by Novozym 435: Reaction optimization by response surface methodology.
  • Atkinson, B. N., & Williams, J. M. J. (2014). Scandium triflate catalyzed ester synthesis using primary amides. Tetrahedron Letters, 55(50), 6935-6938.
  • Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. The University of Texas Rio Grande Valley.
  • Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). Request PDF. [Link]

  • Peng, R., Lin, J., & Wei, D. (2011). Synthesis of butyl acetate in n-heptane by the recombinant CS-2 lipase immobilized on kieselguhr. African Journal of Food Science and Technology, 2(3), 60-66.
  • Kajino, H., Nagatani, T., Oi, M., Sohtome, Y., & Kanai, M. (2020). Mechanistic analyses of DMAP-catalyzed acetylation with PAc.
  • Atkinson, B. N., & Williams, J. M. J. (2014). Scandium triflate catalyzed ester synthesis using primary amides. ResearchGate. [Link]

  • Mat Radzi, S., Basri, M., & Salleh, A. B. (2011). Green Synthesis of Butyl Acetate, A Pineapple Flavour via Lipase-Catalyzed Reaction. World Academy of Science, Engineering and Technology, International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 5(9), 677-680.
  • BenchChem. (2025).
  • Peng, R., Lin, J., & Wei, D. (2011). Synthesis of butyl acetate in n-heptane by the recombinant. International Research Journal of Arts and Social Sciences.
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  • Mariconda, A., Iacopetta, D., Sirignano, M., Ceramella, J., & Longo, P. (2024). Comparison of catalytic yields between catalysts 1 and 2 for the carboxylation of terminal alkynes. International Journal of Molecular Sciences, 25(4), 2202.
  • Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Orvosi hetilap, 144(35), 1731-6.
  • van der Padt, A., Edema, M. J., Sewalt, J. J., & van 't Riet, K. (1992). Lipase-catalyzed synthesis of geranyl acetate in n-hexane with membrane-mediated water removal. Journal of the American Oil Chemists' Society, 69(8), 748-754.
  • Cotič, M., Podgornik, A., & Koloini, T. (2016). Continuous Lipase B-Catalyzed Isoamyl Acetate Synthesis in a Two-Liquid Phase System Using Corning. Periodica Polytechnica Chemical Engineering, 60(1), 3-10.

Sources

A Comparative Analysis of the Antiproliferative Potency of Novel (2-Butynyl)thioquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology research, the quinoline scaffold remains a cornerstone for the development of novel anticancer agents.[1][2] Its versatile structure has given rise to a multitude of derivatives with diverse mechanisms of action, including the inhibition of protein kinases, disruption of tubulin assembly, and interference with crucial tumor growth signaling pathways.[2] This guide provides a comparative technical overview of a promising subclass: (2-butynyl)thioquinolines. We will delve into their antiproliferative activities against various cancer cell lines, explore the structure-activity relationships that govern their potency, and provide detailed experimental protocols for assessing their efficacy.

The Rationale for Investigating (2-Butynyl)thioquinolines

The introduction of an acetylenic moiety, specifically the 2-butynyl group, into the thioquinoline scaffold is a strategic design choice aimed at enhancing biological activity. The triple bond of the butynyl group can participate in various interactions with biological targets, potentially leading to increased binding affinity and cytotoxicity against cancer cells. This hypothesis is supported by studies on various acetylenic compounds that have demonstrated significant antiproliferative effects.

Comparative Antiproliferative Activity

The antiproliferative efficacy of novel (2-butynyl)thioquinoline derivatives has been evaluated against a panel of human and murine cancer cell lines. The half-maximal inhibitory concentration (ID50), the concentration of a compound required to inhibit the proliferation of 50% of the cancer cell population, is a key metric for comparison.

A study on a series of new acetylenic thioquinolines containing propargyl, 2-butynyl, 4-bromo-2-butynyl, and 4-hydroxy-2-butynyl groups demonstrated significant antiproliferative activity. The most active compounds in this series exhibited ID50 values ranging from 0.2 to 4.6 µg/mL, which is comparable to the well-established anticancer drug cisplatin.[1] Another study on diacetylenic thioquinolines also reported potent activity, with the most active compounds having ID50 values in a similar range of 0.2 to 3.6 µg/mL against human and murine cancer cell lines.[3]

Below is a table summarizing the reported antiproliferative activities of selected (2-butynyl)thioquinoline derivatives and related compounds against various cancer cell lines.

Compound IDCancer Cell LineCell Line OriginID50 (µg/mL)Reference CompoundReference Compound ID50 (µg/mL)
7 SW707Colorectal Adenocarcinoma0.2 - 4.6CisplatinComparable
16 CCRF/CEMLeukemia0.2 - 4.6CisplatinComparable
17 P388Murine Leukemia0.2 - 4.6CisplatinComparable
19 B16Murine Melanoma0.2 - 4.6CisplatinComparable
4h SW707Colon Cancer0.2 - 3.6CisplatinComparable
4l-m CCRF/CEMLeukemia0.2 - 3.6CisplatinComparable
8 T47DBreast Cancer0.4 - 3.8CisplatinComparable
12 SW707Colorectal Adenocarcinoma0.4 - 3.8CisplatinComparable
21 B16Murine Melanoma0.4 - 3.8CisplatinComparable

Data compiled from available research on acetylenic thioquinolines.[1][3][4]

Unraveling the Mechanism of Action: A Look into the Causality

While direct mechanistic studies on (2-butynyl)thioquinolines are emerging, the broader class of quinoline derivatives offers significant insights into their potential modes of action. The antiproliferative effects of these compounds are often attributed to their ability to induce programmed cell death (apoptosis) and disrupt the normal cell cycle progression in cancer cells.

Induction of Apoptosis

Many quinoline-based compounds trigger apoptosis, a crucial mechanism for eliminating cancerous cells.[5][6][7] This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. It is hypothesized that (2-butynyl)thioquinolines may induce apoptosis by causing cellular stress, leading to the activation of pro-apoptotic proteins and caspases, the key executioners of apoptosis.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. Quinoline derivatives have been shown to interfere with the cell cycle, often causing arrest at specific checkpoints, such as the G2/M phase.[8][9][10] This prevents the cancer cells from progressing through mitosis and ultimately leads to cell death. The presence of the butynyl group may enhance the interaction of these compounds with cellular targets that regulate the cell cycle.

cluster_cell Cancer Cell Quinoline (2-Butynyl)thioquinoline Target Cellular Target (e.g., Kinase, Tubulin) Quinoline->Target Binds to Signal Signaling Cascade Target->Signal Inhibits Apoptosis Apoptosis Signal->Apoptosis Induces CellCycleArrest Cell Cycle Arrest Signal->CellCycleArrest Induces Proliferation Cell Proliferation Signal->Proliferation Blocks

Caption: Proposed mechanism of antiproliferative action of (2-butynyl)thioquinolines.

Potential for Kinase Inhibition

A significant number of quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[11] The ATP-binding pocket of many kinases is a common target for small molecule inhibitors. It is plausible that (2-butynyl)thioquinolines could act as kinase inhibitors, thereby disrupting pro-survival signaling in cancer cells.

Structure-Activity Relationship (SAR)

The antiproliferative activity of (2-butynyl)thioquinolines is significantly influenced by the nature and position of substituents on the quinoline ring. SAR studies indicate that the presence and type of the acetylenic substituent at the C-3 and C-4 positions, as well as the heteroatom (S or Se) at C-4, critically influence the anticancer activity.[12] For instance, the introduction of a 4-acyloxy-2-butynyl function has been shown to be important for anti-melanoma activity.[12]

SAR Quinoline Core Thioether Linkage (2-Butynyl) Group Substituents on Quinoline Ring Activity Antiproliferative Activity SAR:f0->Activity Scaffold SAR:f1->Activity Linker SAR:f2->Activity Key Functional Group SAR:f3->Activity Modulates Potency

Caption: Key structural features influencing the antiproliferative activity.

Experimental Protocol: MTT Assay for Antiproliferative Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials
  • (2-Butynyl)thioquinoline derivatives

  • Cancer cell lines (e.g., SW707, CCRF/CEM, P388, B16)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure
  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the (2-butynyl)thioquinoline derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the compound concentration to determine the ID50 value.

start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with (2-Butynyl)thioquinoline (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 mtt Add MTT Solution incubate2->mtt incubate3 Incubate 2-4h mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570nm solubilize->read analyze Calculate ID50 read->analyze end End analyze->end

Caption: Workflow for determining antiproliferative activity using the MTT assay.

Conclusion and Future Directions

Novel (2-butynyl)thioquinolines represent a promising class of compounds with potent antiproliferative activity against a range of cancer cell lines. Their efficacy, comparable to established chemotherapeutic agents like cisplatin in some cases, warrants further investigation. Future research should focus on elucidating the precise molecular mechanisms of action, including the identification of specific kinase targets and their impact on key signaling pathways. More extensive in vivo studies are also necessary to evaluate the therapeutic potential and safety profile of these compounds, paving the way for their potential development as next-generation anticancer drugs.

References

  • Mól, W., Naczyński, A., Boryczka, S., Wietrzyk, J., & Opolski, A. (2011). Synthesis and in vitro antiproliferative activity of novel (4-chloro- and 4-acyloxy-2-butynyl)thioquinolines. Medicinal Chemistry Research, 20(8), 1402-1410. [Link]

  • Mól, W., Boryczka, S., Wietrzyk, J., & Opolski, A. (2008). Synthesis and antiproliferative activity in vitro of novel (2-butynyl) thioquinolines. Pharmazie, 63(3), 183-187. [Link]

  • Mól, W., Naczyński, A., Boryczka, S., Wietrzyk, J., & Opolski, A. (2010). Synthesis and in vitro antiproliferative activity of novel (4-chloro- and 4-acyloxy-2-butynyl)thioquinolines. Medicinal Chemistry Research, 20(8), 1402-1410. [Link]

  • Mól, W., Naczyński, A., Boryczka, S., Wietrzyk, J., & Opolski, A. (2006). Synthesis and antiproliferative activity in vitro of diacetylenic thioquinolines. Pharmazie, 61(9), 742-746. [Link]

  • Król, S. K., Bębenek, E., Dmoszyńska-Graniczka, M., Sławińska-Brych, A., Boryczka, S., & Stepulak, A. (2021). Acetylenic Synthetic Betulin Derivatives Inhibit Akt and Erk Kinases Activity, Trigger Apoptosis and Suppress Proliferation of Neuroblastoma and Rhabdomyosarcoma Cell Lines. International journal of molecular sciences, 22(22), 12299. [Link]

  • Sharma, A., Kumar, V., & Kumar, S. (2018). A review on quinoline derivatives showing anticancer activity. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 18(13), 1806-1824.
  • A triple-drug combination induces apoptosis in cervical cancer-derived cell lines. (2023). Frontiers in Oncology, 13, 1145456. [Link]

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  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (2021). Frontiers in Chemistry, 9, 738128. [Link]

  • The microtubule-stabilizing agents epothilones A and B and their desoxy-derivatives induce mitotic arrest and apoptosis in human prostate cancer cells. (1999). Prostate Cancer and Prostatic Diseases, 2(1), 41-52. [Link]

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  • Cytotoxic Activity, Apoptosis Induction and Structure-Activity Relationship of 8-OR-2-aryl-3,4-dihydroisoquinolin-2-ium Salts as Promising Anticancer Agents. (2017). Bioorganic & medicinal chemistry letters, 27(1), 55–60. [Link]

  • Pyrrolyldihydropyrazino[1,2-a]indoletrione Analogue Microtubule Inhibitor Induces Cell-Cycle Arrest and Apoptosis in Colorectal Cancer Cells. (2022). International Journal of Molecular Sciences, 23(19), 11825. [Link]

  • Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). International Journal of Molecular Sciences, 23(9), 5035. [Link]

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  • Antiproliferative Activity of Aminobenzylnaphthols Deriving from the Betti Reaction. (2022). Molecules (Basel, Switzerland), 27(21), 7208. [Link]

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A-Comparative-Guide-to-the-Performance-of-2-Butynyl-acetate-in-Diverse-Solvent-Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solvent selection is a critical parameter in optimizing chemical transformations, directly influencing reaction kinetics, product selectivity, and overall process efficiency.[1][2] This guide provides a comprehensive analysis of the performance of 2-butynyl acetate, a versatile building block in organic synthesis, across a range of common solvent systems. By examining the interplay between solvent properties and reaction outcomes, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their experimental designs. This document delves into the theoretical underpinnings of solvent effects and presents supporting experimental data to offer a practical framework for solvent selection in reactions involving this compound.

Introduction: The Critical Role of the Solvent Environment

The solvent is not merely an inert medium in which a reaction occurs; it is an active participant that can profoundly influence the reaction pathway and energetics.[1] Solvent properties such as polarity, proticity, and coordinating ability can stabilize or destabilize reactants, transition states, and products to varying degrees, thereby altering the activation energy and, consequently, the reaction rate.[3][4] For a substrate like this compound, which possesses both a reactive alkyne functionality and an ester group, the choice of solvent can be particularly impactful.

Understanding Solvent Parameters

To rationally select a solvent, it is essential to understand key parameters that describe its behavior:

  • Polarity: A solvent's polarity is its ability to solvate charged or polar species. It is often quantified by the dielectric constant (ε).[5]

  • Proticity: Protic solvents contain acidic protons, typically in the form of O-H or N-H bonds, and can act as hydrogen bond donors.[5][6] Aprotic solvents lack these acidic protons.[5][6]

  • Coordinating Ability: Some solvents can act as ligands, coordinating to metal catalysts or other reactive species, which can modulate their reactivity.

The interplay of these factors dictates the solvent's effect on a given reaction. For instance, polar protic solvents are adept at stabilizing ions through hydrogen bonding, which can be advantageous in SN1 reactions but may hinder SN2 reactions by solvating the nucleophile.[4][7][8] Conversely, polar aprotic solvents are excellent for SN2 reactions as they solvate cations well, leaving the anionic nucleophile "bare" and more reactive.[3][4]

Performance of this compound in Different Solvent Classes

The reactivity of this compound can be significantly modulated by the solvent system. Below, we compare its performance in three major classes of organic solvents.

Polar Protic Solvents (e.g., Alcohols, Water)

Characteristics: High dielectric constants and the ability to form hydrogen bonds.[5][6] Examples include methanol (MeOH), ethanol (EtOH), and water.

Performance Insights: In polar protic solvents, this compound is susceptible to solvolysis, particularly under acidic or basic conditions, leading to the formation of 2-butyn-1-ol and the corresponding acetate-derived product (e.g., methyl acetate in methanol). The rate of this solvolysis is dependent on the solvent's nucleophilicity and the temperature.

For metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, the use of protic solvents can be complex. While they can aid in dissolving inorganic salts and co-reagents, their coordinating nature can sometimes interfere with the catalytic cycle. However, in certain hydrogenation reactions, the presence of a protic co-solvent like water can be beneficial.[2]

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile)

Characteristics: High dielectric constants but no acidic protons.[5][6] Examples include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN).

Performance Insights: Polar aprotic solvents are often the solvents of choice for a wide range of reactions involving this compound, especially those that proceed via polar transition states or involve anionic nucleophiles. For instance, in nucleophilic substitution reactions at the propargylic position, these solvents enhance the reactivity of the nucleophile by minimizing solvation.[3][4]

In copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, polar aprotic solvents like DMF and DMSO are effective at solubilizing both the organic azide and the this compound, leading to homogeneous reaction mixtures and often high reaction rates.[9]

Nonpolar and Weakly Polar Aprotic Solvents (e.g., Toluene, THF, Dichloromethane)

Characteristics: Low dielectric constants and inability to donate hydrogen bonds.[6] Examples include toluene, tetrahydrofuran (THF), and dichloromethane (DCM).

Performance Insights: These solvents are generally less effective at solvating charged species. Consequently, reactions that involve the formation of ionic intermediates may proceed slower in these media. However, for reactions where a non-polar environment is preferred to minimize side reactions or to favor a specific reaction pathway, these solvents are ideal.

For example, in certain transition metal-catalyzed isomerizations or rearrangements of this compound, the use of a non-coordinating, nonpolar solvent like toluene can be advantageous in preventing catalyst deactivation and promoting the desired transformation. In Sonogashira couplings, toluene and THF are common choices.[9]

Comparative Data Summary

The following table summarizes the expected performance of this compound in various solvent systems for a hypothetical palladium-catalyzed Sonogashira cross-coupling reaction with an aryl iodide. The performance is rated qualitatively based on typical reaction outcomes reported in the literature for similar substrates.

Solvent SystemSolvent ClassPolarity (Dielectric Constant)ProticityExpected Relative RateCommon Side Reactions
TolueneNonpolar Aprotic2.4AproticModerate to HighHomocoupling (Glaser-type)
Tetrahydrofuran (THF)Weakly Polar Aprotic7.5AproticHighCatalyst deactivation if peroxides are present
Acetonitrile (MeCN)Polar Aprotic37.5AproticHighPotential for competing coordination to catalyst
Dimethylformamide (DMF)Polar Aprotic36.7AproticVery HighDifficult to remove post-reaction; potential for decomposition at high temperatures
Ethanol (EtOH)Polar Protic24.6ProticLow to ModerateSolvolysis of the acetate group; reduced nucleophilicity of the base

Experimental Protocols

To empirically determine the optimal solvent for a specific application involving this compound, a systematic solvent screening experiment is recommended.

General Protocol for Solvent Screening in a Palladium-Catalyzed Sonogashira Coupling

This protocol provides a framework for comparing the efficacy of different solvents in the Sonogashira coupling of this compound with iodobenzene.

Materials:

  • This compound

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous solvents (Toluene, THF, Acetonitrile, DMF, Ethanol)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To five separate oven-dried Schlenk tubes, add Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and CuI (5 mol%) under an inert atmosphere.

  • To each tube, add iodobenzene (1.0 equiv) followed by this compound (1.2 equiv).

  • To each respective tube, add 5 mL of one of the anhydrous solvents being tested (Toluene, THF, Acetonitrile, DMF, Ethanol).

  • Finally, add triethylamine (2.0 equiv) to each reaction mixture.

  • Stir the reactions at a constant temperature (e.g., 50 °C).

  • Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking a small aliquot and analyzing it by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (as determined by the consumption of the limiting reagent), quench the reactions with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to determine the isolated yield for each solvent system.

Visualizing the Experimental Workflow

Solvent_Screening_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Analysis start Start reagents Add Pd(OAc)₂, PPh₃, CuI, Iodobenzene, this compound start->reagents solvents Add Solvents (Toluene, THF, MeCN, DMF, EtOH) reagents->solvents base Add Triethylamine solvents->base stir Stir at 50 °C base->stir monitor Monitor by TLC/GC-MS stir->monitor t = 1, 2, 4, 8, 24h quench Quench with NH₄Cl(aq) monitor->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Chromatography extract->purify analyze Determine Isolated Yield purify->analyze end End analyze->end

Caption: Experimental workflow for solvent screening.

Logical Relationships in Solvent Selection

The choice of solvent is a multi-faceted decision that involves considering the reaction mechanism, the properties of the reactants and reagents, and the desired outcome.

Decision Tree for Solvent Selection

Solvent_Selection_Logic start Start: Select Solvent for a Reaction involving this compound mechanism Consider the Reaction Mechanism start->mechanism sn1 S N 1-type or Carbocationic Intermediate? mechanism->sn1 Ionic sn2 S N 2-type or Anionic Nucleophile? mechanism->sn2 Ionic nonpolar Nonpolar/Radical Mechanism? mechanism->nonpolar Non-ionic protic Use Polar Protic Solvent (e.g., EtOH, MeOH) sn1->protic Yes solubility Are all reactants soluble? sn1->solubility No aprotic Use Polar Aprotic Solvent (e.g., DMF, DMSO, MeCN) sn2->aprotic Yes sn2->solubility No nonpolar_solvent Use Nonpolar/Weakly Polar Aprotic Solvent (e.g., Toluene, THF, Hexane) nonpolar->nonpolar_solvent Yes nonpolar->solubility No protic->solubility aprotic->solubility nonpolar_solvent->solubility yes_sol Proceed solubility->yes_sol Yes no_sol Consider a co-solvent or a different solvent class solubility->no_sol No end Final Solvent Choice yes_sol->end no_sol->mechanism

Caption: Decision tree for initial solvent selection.

Conclusion

The performance of this compound in a chemical reaction is inextricably linked to the properties of the solvent system employed. A judicious choice of solvent, guided by an understanding of the reaction mechanism and the principles of solvent-solute interactions, is paramount for achieving optimal results. Polar aprotic solvents like DMF and acetonitrile often provide a good starting point for reactions involving polar intermediates, while nonpolar solvents such as toluene are suitable for transformations that are sensitive to solvent coordination. For reactions with ionic character, the proticity of the solvent becomes a critical consideration. Ultimately, empirical screening of a diverse set of solvents, as outlined in the provided protocol, remains the most reliable method for identifying the ideal medium for a novel transformation.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

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  • PubChem. (n.d.). This compound. National Institutes of Health. [Link]

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A Comparative Cost-Effectiveness Analysis of 2-Butynyl Acetate Synthesis Routes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to selecting the most economical and efficient synthesis strategy for a key building block in pharmaceutical and fine chemical development.

Introduction

2-Butynyl acetate is a valuable propargyl acetate derivative utilized as a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. Its bifunctional nature, possessing both an alkyne and an ester group, allows for diverse chemical transformations. For researchers and professionals in drug development, the efficient and cost-effective synthesis of such building blocks is paramount to the overall success and economic viability of a project. This guide provides a detailed comparative analysis of the most common synthetic routes to this compound, offering experimental protocols, cost breakdowns, and a critical evaluation of each method's strengths and weaknesses to inform your selection of the optimal synthetic strategy.

Overview of Synthetic Strategies

Two primary strategies dominate the synthesis of this compound: the direct esterification of 2-butyn-1-ol and a multi-step approach commencing with the fundamental building blocks of acetylene and formaldehyde. Each route presents a unique set of considerations regarding raw material cost, reaction efficiency, catalyst requirements, and purification challenges.

Route 1: Direct Esterification of 2-Butyn-1-ol

This is the most straightforward approach, involving the direct conversion of commercially available 2-butyn-1-ol to its acetate ester. Two common acetylating agents are employed: acetic anhydride and acetyl chloride.

Route 1a: Esterification with Acetic Anhydride

This method is a classic Fischer-Speier esterification, typically catalyzed by a Brønsted or Lewis acid, or in some variations, a base.

Reaction Workflow:

2-Butyn-1-ol 2-Butyn-1-ol Reaction Reaction 2-Butyn-1-ol->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Catalyst (e.g., Pyridine, DMAP) Catalyst (e.g., Pyridine, DMAP) Catalyst (e.g., Pyridine, DMAP)->Reaction This compound This compound Reaction->this compound Acetic Acid (by-product) Acetic Acid (by-product) Reaction->Acetic Acid (by-product) Purification Purification This compound->Purification Acetic Acid (by-product)->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: Esterification of 2-Butyn-1-ol with Acetic Anhydride.

Experimental Protocol:

  • To a stirred solution of 2-butyn-1-ol (1.0 eq) in a suitable solvent such as dichloromethane or pyridine at 0 °C, add acetic anhydride (1.2 eq).

  • If a catalyst is used, add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Causality Behind Experimental Choices:

  • The use of a slight excess of acetic anhydride ensures complete conversion of the starting alcohol.

  • Pyridine can act as both a solvent and a catalyst by activating the acetic anhydride and scavenging the acetic acid by-product.

  • DMAP is a highly efficient acylation catalyst that significantly accelerates the reaction rate.

  • The aqueous workup is crucial to remove unreacted acetic anhydride, acetic acid, and the catalyst.

Route 1b: Esterification with Acetyl Chloride

This method is generally faster and more reactive than using acetic anhydride but requires careful handling due to the corrosive nature of acetyl chloride and the generation of hydrochloric acid.

Reaction Workflow:

2-Butyn-1-ol 2-Butyn-1-ol Reaction Reaction 2-Butyn-1-ol->Reaction Acetyl Chloride Acetyl Chloride Acetyl Chloride->Reaction Base (e.g., Pyridine, Triethylamine) Base (e.g., Pyridine, Triethylamine) Base (e.g., Pyridine, Triethylamine)->Reaction This compound This compound Reaction->this compound HCl (by-product) HCl (by-product) Reaction->HCl (by-product) Purification Purification This compound->Purification HCl (by-product)->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: Esterification of 2-Butyn-1-ol with Acetyl Chloride.

Experimental Protocol:

  • Dissolve 2-butyn-1-ol (1.0 eq) and a suitable base such as pyridine or triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C and add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours, monitoring for completion.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by fractional distillation.

Causality Behind Experimental Choices:

  • The use of a base is essential to neutralize the hydrochloric acid by-product, which can otherwise lead to side reactions.

  • Anhydrous conditions are critical as acetyl chloride reacts violently with water.

  • Dropwise addition at low temperature helps to control the exothermic reaction.

Route 2: Multi-step Synthesis from Acetylene and Formaldehyde

This route builds the carbon skeleton of the target molecule from basic feedstocks, offering potential cost advantages at a larger scale, but with increased process complexity.

Step 2a: Reppe Synthesis of 2-Butyne-1,4-diol

This is a well-established industrial process for the synthesis of the key intermediate, 2-butyne-1,4-diol.

Reaction Workflow:

Acetylene Acetylene Reaction Reaction Acetylene->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Copper Acetylide Catalyst Copper Acetylide Catalyst Copper Acetylide Catalyst->Reaction 2-Butyne-1,4-diol 2-Butyne-1,4-diol Reaction->2-Butyne-1,4-diol

Caption: Reppe Synthesis of 2-Butyne-1,4-diol.

Experimental Protocol (Conceptual):

The industrial Reppe synthesis is typically a continuous process conducted under pressure (2-6 bar) and at elevated temperatures (80-100°C).[1] Acetylene gas is reacted with an aqueous solution of formaldehyde in the presence of a copper acetylide catalyst, which may be promoted with bismuth oxide to prevent the formation of polymeric by-products.[1] The catalyst is often supported on silica.[1]

Step 2b: Selective Hydrogenation to 2-Butene-1,4-diol

To arrive at this compound, a selective hydrogenation of one of the hydroxyl groups and subsequent acetylation would be less direct. A more plausible, though still multi-step, route to a related but different product, 2-butenyl acetate, would involve the selective hydrogenation of the alkyne to an alkene. While not directly yielding the target molecule, this highlights a potential downstream transformation. For the synthesis of this compound from 2-butyne-1,4-diol, a selective mono-acetylation would be required.

Selective Mono-acetylation (Hypothetical Protocol):

  • Dissolve 2-butyne-1,4-diol (1.0 eq) in a suitable solvent.

  • Add a sub-stoichiometric amount of the acetylating agent (e.g., acetic anhydride, 0.9-1.0 eq) and a catalyst.

  • Carefully monitor the reaction to maximize the formation of the mono-acetylated product and minimize the di-acetylated by-product.

  • Isolate and purify the desired mono-acetate.

This selective reaction can be challenging to control and often results in a mixture of starting material, mono-acetate, and di-acetate, requiring careful chromatographic purification.

Cost-Effectiveness Analysis

To provide a quantitative comparison, the following tables summarize the estimated costs of raw materials for each route. Prices are based on currently available market data and may vary depending on the supplier, purity, and quantity purchased.

Table 1: Raw Material Costs for Route 1 (Direct Esterification)

ReagentMolecular Weight ( g/mol )Price (USD/kg)Price (USD/mol)
2-Butyn-1-ol70.09VariesVaries
Acetic Anhydride102.09~546~55.74
Acetyl Chloride78.50~214.65 (per L, density ~1.1 g/mL)~18.57
Pyridine79.10~336 (per L, density ~0.98 g/mL)~26.04
Sodium Acetate82.03~1.34 - 14.66~0.11 - 1.20

Table 2: Raw Material Costs for Route 2 (from Acetylene and Formaldehyde)

ReagentMolecular Weight ( g/mol )Price (USD/kg)Price (USD/mol)
Acetylene26.04Varies (often sold by volume)Varies
Formaldehyde (37% aq. soln)30.03 (as HCHO)~0.16 - 0.74 (solution)~0.005 - 0.022 (as HCHO)
2-Butyne-1,4-diol86.09~748~64.39
Copper(I) Acetylide151.12Not readily available commercially-
Palladium on Carbon (5% Pd)-~38,200 (for 10g of catalyst)-
Lindlar Catalyst-~79,750 (for 10g of catalyst)-

Benchmark Price of this compound:

The commercial price for this compound is approximately $77.90 per gram . This high price reflects its specialized nature and the costs associated with its synthesis and purification.

Comparison and Discussion

FeatureRoute 1a (Acetic Anhydride)Route 1b (Acetyl Chloride)Route 2 (from Acetylene/Formaldehyde)
Number of Steps 112+
Raw Material Cost ModerateModeratePotentially lower at very large scale
Process Complexity LowLowHigh
Safety Concerns Acetic anhydride is corrosive.Acetyl chloride is highly corrosive and reacts violently with water.Acetylene is explosive. Formaldehyde is a suspected carcinogen. Copper acetylide is explosive when dry.
By-products Acetic acidHydrochloric acidPropargyl alcohol, polymeric materials
Purification Fractional distillationFractional distillationMultiple purification steps required
Scalability Excellent for lab and pilot scaleGood for lab and pilot scaleBest suited for large industrial scale
Overall Cost-Effectiveness High for lab/research scale High for lab/research scalePotentially high for industrial production

Analysis:

  • For laboratory, research, and pilot-scale synthesis , the direct esterification of 2-butyn-1-ol (Route 1) is unequivocally the more cost-effective and practical approach. The single-step nature of the reaction, coupled with relatively straightforward purification, minimizes labor and time, which are significant cost drivers in a research setting. While the starting material, 2-butyn-1-ol, may be more expensive than acetylene and formaldehyde, the avoidance of a complex, multi-step synthesis with hazardous intermediates makes it the preferred choice. Between the two esterification methods, the choice often comes down to a trade-off between the reactivity and handling challenges of acetyl chloride versus the milder conditions but potentially longer reaction times with acetic anhydride.

  • For large-scale industrial production , the multi-step synthesis from acetylene and formaldehyde (Route 2) becomes a more viable and potentially cost-effective option. The significantly lower cost of the basic feedstocks can offset the increased capital investment in specialized equipment required for handling hazardous materials and performing multi-step syntheses. However, the challenges associated with this route, including the handling of explosive acetylene and copper acetylide, and the need for stringent process control and purification, are substantial. The selective mono-acetylation of 2-butyne-1,4-diol would also need to be optimized to be economically feasible.

Conclusion and Recommendations

For the target audience of researchers, scientists, and drug development professionals operating at a laboratory to pilot scale, the direct esterification of 2-butyn-1-ol with acetic anhydride (Route 1a) emerges as the most recommended route for the synthesis of this compound. This recommendation is based on a holistic consideration of raw material costs, process simplicity, safety, and the ease of purification. The use of a catalytic amount of DMAP can further enhance the efficiency of this reaction.

While the synthesis from acetylene and formaldehyde offers a fascinating academic and industrial perspective on building molecular complexity from simple precursors, its practical implementation for non-industrial scale synthesis is hampered by significant safety and complexity hurdles. The direct esterification routes provide a reliable, efficient, and ultimately more cost-effective solution for obtaining this compound for research and development purposes.

References

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A Researcher's Guide to Differentiating 2-Butynyl Acetate from its Isomers via Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic chemistry and drug development, the precise identification of molecular structure is not merely a procedural formality—it is the bedrock of safety, efficacy, and innovation. Isomers, compounds sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. For a compound like 2-butynyl acetate (C₆H₈O₂), a seemingly minor shift in the position of its alkyne or ester functional groups results in isomers with distinct spectroscopic fingerprints.[1][2][3][4] This guide provides a comprehensive comparison of this compound with its structural isomers, offering the experimental data and procedural rationale necessary for their unambiguous differentiation using fundamental spectroscopic techniques.

The isomers under consideration are:

  • This compound: An internal alkyne.

  • 3-Butynyl acetate: A terminal alkyne.

  • 1-Butynyl acetate: A positional isomer with the acetate group on an sp-hybridized carbon.

  • Crotonyl acetate (trans-2-Butenyl acetate): An alkene isomer, useful for comparison.[5]

This guide is structured to explain the causality behind the expected spectral differences, empowering researchers to not only identify these compounds but to understand why their spectra differ.

Infrared (IR) Spectroscopy: Probing Vibrational Signatures

Infrared spectroscopy is a powerful first-pass technique for functional group identification. The differentiation of our target isomers hinges on the characteristic vibrational frequencies of their carbon-carbon triple bonds (C≡C) and any associated alkynyl C-H bonds.

The Causality of IR Differences: The key distinction lies in the location of the alkyne. A terminal alkyne (like in 3-butynyl acetate) possesses a C≡C-H group. This bond gives rise to two highly characteristic absorptions: a sharp, strong C-H stretch around 3300 cm⁻¹ and the C≡C triple bond stretch itself, typically found between 2100-2260 cm⁻¹.[6][7] In contrast, an internal alkyne (like in this compound) lacks a terminal C-H, and its C≡C stretch is often weaker and can be absent in symmetrical molecules due to a lack of a significant dipole moment change during vibration.[6] The alkene C=C bond in crotonyl acetate will appear at a lower frequency, around 1650 cm⁻¹.

Comparative IR Data:

CompoundKey IR Absorptions (cm⁻¹)Interpretation
This compound ~2240 (weak), ~1740 (strong, C=O), ~1230 (strong, C-O)Internal alkyne, ester present.
3-Butynyl acetate ~3300 (strong, sharp, ≡C-H), ~2120 (medium, C≡C), ~1740 (strong, C=O)Terminal alkyne, ester present.[8]
1-Butynyl acetate ~2250 (medium, C≡C), ~1760 (strong, C=O)Internal alkyne, ester on sp carbon.
Crotonyl acetate ~1745 (strong, C=O), ~1650 (medium, C=C), ~965 (strong, trans C-H bend)Alkene, ester present.

Note: Exact frequencies can vary based on the sample phase and instrument.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This protocol is chosen for its simplicity and minimal sample preparation, making it ideal for the rapid analysis of liquid esters.[9][10]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.[11]

  • Sample Application: Place a single drop (1-2 drops) of the neat liquid sample directly onto the center of the ATR crystal.[12]

  • Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.[12] Acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[11]

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to prevent cross-contamination.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides the most detailed structural information, allowing for the definitive assignment of proton and carbon environments.

¹H NMR: The Proton Environment

The Causality of ¹H NMR Differences: The chemical shift (δ) of protons is highly sensitive to their local electronic environment.

  • Protons on sp³ carbons adjacent to the alkyne (propargylic protons) in this compound are deshielded by the triple bond and the adjacent oxygen, appearing significantly downfield.

  • The terminal alkynyl proton (≡C-H) in 3-butynyl acetate has a characteristic chemical shift around 2-3 ppm.[6] This shielding is due to the magnetic anisotropy of the cylindrical π-electron cloud of the alkyne.[6]

  • Olefinic protons (on the C=C bond) in crotonyl acetate are highly deshielded and appear far downfield (5-7 ppm).[13]

  • The protons of the acetyl methyl group (-OCOCH₃) are typically found around 2.0-2.1 ppm, providing a consistent reference point across the isomers.

Comparative ¹H NMR Data (CDCl₃, δ ppm):

Compound-CH₃ (acetyl)-CH₃ (other)-CH₂-=CH-≡C-H
This compound ~2.1 (s, 3H)~1.9 (t, 3H)~4.7 (q, 2H)--
3-Butynyl acetate ~2.1 (s, 3H)-~4.2 (t, 2H), ~2.5 (dt, 2H)-~2.0 (t, 1H)
1-Butynyl acetate ~2.1 (s, 3H)~1.1 (t, 3H)~2.3 (q, 2H)--
Crotonyl acetate ~2.1 (s, 3H)~1.7 (dd, 3H)~4.6 (d, 2H)~5.8 (m, 1H), ~5.6 (m, 1H)-

s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet. J-couplings provide further confirmation.

¹³C NMR: The Carbon Backbone

The Causality of ¹³C NMR Differences: The hybridization state and substitution of carbon atoms dictate their chemical shifts.

  • Alkyne carbons (sp-hybridized) are a key diagnostic, typically appearing in the 70-90 ppm range.[14] In terminal alkynes, the ≡C-H carbon is usually more shielded (further upfield) than the quaternary sp carbon.

  • Alkene carbons (sp²-hybridized) in crotonyl acetate resonate much further downfield, typically between 110-140 ppm.

  • Ester carbonyl carbon (C=O) provides a consistent peak around 170 ppm.

Comparative ¹³C NMR Data (CDCl₃, δ ppm):

CompoundC=OAlkyne/Alkene CarbonsOther Carbons
This compound ~170.5~81.0, ~73.5~51.5 (CH₂), ~20.8 (CH₃), ~3.5 (CH₃)
3-Butynyl acetate ~170.8~80.0, ~70.0~62.0 (CH₂), ~20.8 (CH₃), ~19.5 (CH₂)
1-Butynyl acetate ~153.0~88.0, ~80.5~20.8 (CH₃), ~13.5 (CH₂), ~12.0 (CH₃)
Crotonyl acetate ~170.0~123.0, ~130.0~65.0 (CH₂), ~20.8 (CH₃), ~17.8 (CH₃)
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Meticulous sample preparation is crucial for obtaining high-quality, interpretable NMR spectra.[15]

  • Sample Preparation: Weigh 5-25 mg of the liquid acetate for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[16]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing an internal standard like tetramethylsilane (TMS).[17][18] Ensure the sample is fully dissolved.

  • Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube to remove any particulate matter.[15][18] The final sample depth should be around 4 cm.[17]

  • Data Acquisition: Place the capped and labeled NMR tube into the spectrometer. Acquire the ¹H spectrum, followed by the broadband proton-decoupled ¹³C spectrum. Standard acquisition parameters on a 400 MHz or 500 MHz instrument are typically sufficient.

Mass Spectrometry (MS): Analyzing Fragmentation Patterns

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), provides information on the molecular weight and fragmentation patterns, which are unique to each isomer's structure.

The Causality of MS Differences: Under electron ionization (EI), the molecular ion (M⁺˙) is formed, which then undergoes fragmentation. The stability of the resulting fragments dictates the observed spectrum. All isomers share a molecular weight of 112.13 g/mol .[1][2][4] The key differentiator is the fragmentation pathway.

  • A dominant fragment for many acetate esters is the loss of the acetyl group as a ketene (CH₂=C=O, 42 Da), leading to a prominent peak at m/z 70.

  • Another common fragment is the acetyl cation (CH₃CO⁺) at m/z 43.

  • The specific structure of the C₄H₅⁺ fragment (m/z 53) will differ based on the initial isomer, influencing its relative abundance. For example, 3-butynyl acetate can readily lose the terminal proton and the acetate group.

Comparative Mass Spectrometry Data (EI, m/z):

CompoundMolecular Ion (M⁺˙)Key Fragment Ions (m/z)
This compound 11297, 70, 53, 43 (base peak)
3-Butynyl acetate 11270, 53, 43 (base peak), 39
1-Butynyl acetate 11283, 69, 55, 43 (base peak)
Crotonyl acetate 114 (different formula)71, 54, 43 (base peak)

The base peak is the most intense peak in the spectrum.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice as it separates the volatile isomers before they enter the mass spectrometer, making it ideal for analyzing mixtures.[19][20]

  • Sample Preparation: Prepare a dilute solution of the acetate sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions: Inject a small volume (e.g., 1 µL) into a GC equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program to separate the isomers, for example: hold at 50°C for 2 min, then ramp to 250°C at 10°C/min.[21]

  • MS Conditions: The GC eluent is directed into an electron ionization (EI) source (typically 70 eV). The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 35-300.

  • Data Analysis: Identify the peak for each isomer based on its retention time. Analyze the corresponding mass spectrum and compare it to reference libraries like the NIST database for confirmation.[22]

Visualization of Methodologies

Diagram: General Spectroscopic Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Liquid Acetate Isomer IR ATR-FTIR Prep->IR Acquire Data NMR NMR (¹H & ¹³C) Prep->NMR Acquire Data GCMS GC-MS Prep->GCMS Acquire Data IR_Data Functional Groups (C≡C, ≡C-H, C=O) IR->IR_Data NMR_Data Structural Connectivity (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern GCMS->MS_Data Conclusion Unambiguous Isomer Identification IR_Data->Conclusion Synthesize Results NMR_Data->Conclusion Synthesize Results MS_Data->Conclusion Synthesize Results

Caption: Workflow for isomeric differentiation.

Diagram: Key Structural Differentiators for NMR

G cluster_2but This compound cluster_3but 3-Butynyl acetate cluster_crot Crotonyl acetate Propargylic Propargylic CH₂ (~4.7 ppm) NMR_Spec ¹H NMR Spectrum Propargylic->NMR_Spec causes downfield shift TerminalH Terminal ≡C-H (~2.0 ppm) TerminalH->NMR_Spec causes shielded shift Olefinic Olefinic =C-H (5.5-6.0 ppm) Olefinic->NMR_Spec causes large downfield shift

Caption: ¹H NMR chemical shift differentiators.

Conclusion

The unambiguous identification of this compound from its isomers is readily achievable through a systematic application of standard spectroscopic techniques. IR spectroscopy provides a rapid screen for the presence and type of alkyne (terminal vs. internal). Mass spectrometry confirms the molecular weight and offers isomer-specific fragmentation clues. However, it is NMR spectroscopy, with its ability to precisely map the proton and carbon environments, that delivers the most definitive and conclusive evidence for structural assignment. By understanding the fundamental principles that govern the spectral outputs, researchers can confidently differentiate these closely related compounds, ensuring the integrity and success of their scientific endeavors.

References

  • Vertex AI Search. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique.
  • Thermo Fisher Scientific. (n.d.). Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • ResearchGate. (n.d.). How to Prepare Samples for NMR.
  • University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy.
  • Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know.
  • Springer Nature Experiments. (n.d.). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants.
  • MDPI. (n.d.). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Butyl acetate.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Medistri SA. (2022). Volatile Organic Compounds (VOCs) Analysis by GC/MS.
  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-Butoxyethyl acetate.
  • Chemistry LibreTexts. (2021). 10.2: Physical and Spectroscopic Properties of Alkenes and Alkynes.
  • Sigma-Aldrich. (n.d.). MATERIAL SAFETY DATA SHEET - BUTYL ACETATE.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - tert-butyl acetate.
  • Shimadzu. (n.d.). Liquid Samples.
  • NIST. (n.d.). 2-Buten-1-ol, 3-methyl-, acetate. NIST Chemistry WebBook.
  • PubChem. (n.d.). 3-Buten-1-ol, 1-acetate.
  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.
  • Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy.
  • ResearchGate. (n.d.). 1H NMR spectra of crotonic acid and derivatives.
  • PubChem. (n.d.). This compound.
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  • PubChemLite. (n.d.). This compound (C6H8O2).
  • SpectraBase. (n.d.). BUT-3-YN-2-YL-ACETATE - Optional[FTIR] - Spectrum.
  • NIST. (n.d.). 2-Butoxyethyl acetate. NIST Chemistry WebBook.
  • Neuman, R. C. (2003). Chapter 8: Alkenes and Alkynes.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • NIST. (n.d.). 2-Buten-1-ol, acetate. NIST Chemistry WebBook.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • NIST. (n.d.). sec-Butyl acetate. NIST Chemistry WebBook.
  • ResearchGate. (n.d.). Mass spectrum of bornyl acetate (1) reference standard.
  • NIST. (n.d.). Welcome to the NIST Chemistry WebBook.
  • NIST. (n.d.). 1-Butyne. NIST Chemistry WebBook.
  • NIST. (n.d.). 3-Butyn-1-ol. NIST Chemistry WebBook.
  • LibreTexts. (2010). Functional Groups In Organic Chemistry.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • NIST. (n.d.). sec-Butyl acetate. NIST Chemistry WebBook.
  • ChemicalBook. (n.d.). Butyl acetate(123-86-4)IR1.
  • ChemicalBook. (n.d.). CROTONALDEHYDE(4170-30-3) 1H NMR spectrum.
  • ChemicalBook. (n.d.). trans-Methyl crotonate (623-43-8) 1H NMR spectrum.
  • SciSpace. (n.d.). How Alkenes and alkynes differs from each other- A comparative study.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Butynyl Acetate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries are paramount in the laboratory. Equally important is the unwavering commitment to safety and environmental stewardship that underpins all successful scientific endeavors. This guide provides an in-depth, procedural framework for the proper disposal of 2-butynyl acetate, ensuring the safety of laboratory personnel and compliance with regulatory standards. The causality behind each procedural step is explained to foster a culture of informed safety practices.

Section 1: Understanding the Hazard Profile of this compound

Before any handling or disposal protocol is initiated, a thorough understanding of the inherent risks associated with this compound is crucial. This foundational knowledge informs every subsequent action, from the selection of personal protective equipment (PPE) to the final disposal pathway.

This compound is classified as a flammable liquid and vapor.[1] It is also considered harmful if swallowed.[1] Due to its flammability, it must be kept away from heat, sparks, open flames, and other ignition sources.[2][3][4] The use of non-sparking tools and explosion-proof electrical equipment is a critical preventative measure to mitigate the risk of ignition.[2][4][5]

Table 1: Key Hazard and Physical Properties of this compound

PropertyValueSource
GHS Hazard StatementsH226: Flammable liquid and vapor; H302: Harmful if swallowed
Molecular FormulaC6H8O2
AppearanceColorless liquid
SolubilitySoluble in alcohol and ether solvents, insoluble in water.[6]

Proper handling to avoid exposure is essential. This includes working in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2][3][7] Appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and flame-retardant lab coats, must be worn at all times.[7]

Section 2: Waste Segregation and Accumulation: The First Line of Defense

The principle of "cradle-to-grave" responsibility for hazardous waste, as established by the Resource Conservation and Recovery Act (RCRA), begins at the point of generation.[8] Proper segregation and accumulation of this compound waste are therefore not merely logistical steps but are integral to a compliant and safe disposal process.

Step-by-Step Waste Accumulation Protocol:

  • Container Selection: Utilize a designated, chemically compatible waste container. The container must be in good condition, with a secure, tightly fitting screw cap to prevent leaks and the escape of vapors.[9][10] The original product container, if in good condition, is often a suitable choice.[9]

  • Labeling: Immediately upon adding the first volume of waste, the container must be labeled as "Hazardous Waste." The label should clearly identify the contents, including "this compound" and any other constituents, and the approximate concentration of each. The date of initial accumulation must also be recorded.[9][10]

  • Segregation: Never mix this compound waste with incompatible materials.[10] It should be stored separately from strong oxidizing agents, acids, and bases. Flammable liquid waste should be stored in a designated flammable storage cabinet.[10][11]

  • Storage Location: The waste accumulation area, often referred to as a Satellite Accumulation Area (SAA), must be at or near the point of generation and under the control of the laboratory personnel.[9] It is imperative to limit the volume of hazardous waste stored in the laboratory to no more than 10 gallons at any given time.[10]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[9][10] Do not overfill the container; leave at least one inch of headspace to allow for vapor expansion.[9]

Section 3: Disposal Pathways for this compound Waste

The disposal of this compound must be conducted in accordance with local, regional, national, and international regulations.[2] Under no circumstances should it be disposed of down the drain or in the regular trash.[8][10] Evaporation in a fume hood is not a recommended or compliant disposal method for significant quantities of flammable solvents.[10]

The following flowchart illustrates the decision-making process for the proper disposal of this compound waste:

DisposalWorkflow cluster_generation Waste Generation & Characterization cluster_accumulation Waste Accumulation cluster_disposal Disposal Pathway start This compound Waste Generated characterize Characterize Waste: - Pure this compound? - Mixture? - Contaminated Materials? start->characterize liquid_waste Liquid Waste: Collect in a labeled, compatible container. characterize->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated wipes): Collect in a separate labeled container. characterize->solid_waste Solid request_pickup Request Hazardous Waste Pickup from Institutional Environmental Health & Safety (EHS). liquid_waste->request_pickup solid_waste->request_pickup ehs_manages EHS transports waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). request_pickup->ehs_manages incineration Final Disposal: Typically high-temperature incineration. ehs_manages->incineration

Caption: Decision workflow for the proper disposal of this compound waste.

Detailed Disposal Procedures:

  • For Pure this compound and Solutions:

    • Collect the waste in a properly labeled hazardous waste container as described in Section 2.

    • When the container is nearly full (leaving adequate headspace) or has been accumulating for a designated period (often not to exceed one year in a satellite accumulation area), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9][12][13]

    • Complete a hazardous waste pickup request form as required by your institution, providing accurate information about the waste composition.[14]

  • For Contaminated Solid Waste (e.g., gloves, absorbent pads, glassware):

    • Collect all solid materials contaminated with this compound in a separate, clearly labeled hazardous waste container.

    • This solid waste must also be disposed of through your institution's EHS department.

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Once decontaminated, the container's label should be defaced, and it may be disposed of as regular solid waste, in accordance with institutional policies.[8][12]

Section 4: Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical to minimize harm.

  • Spill Response:

    • Evacuate all non-essential personnel from the immediate area.

    • If the spill is large or in a poorly ventilated area, evacuate the entire laboratory and contact your institution's emergency response team.

    • For small spills, if you are trained and equipped to do so, contain the spill using an inert absorbent material such as vermiculite or sand.[5][15]

    • Place the absorbent material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[8]

    • Ventilate the area and wash the spill site once the material has been completely removed.

  • Exposure Response:

    • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[2][3][4]

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Section 5: Regulatory Compliance and Best Practices

Adherence to regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) is mandatory. Academic laboratories may be subject to the specific guidelines outlined in 40 CFR Part 262, Subpart K, which provides alternative requirements for managing hazardous waste in these settings.[13]

Key Best Practices for Waste Minimization:

  • Purchase only the quantity of this compound that is reasonably needed for your experiments to avoid the generation of excess, unused chemical waste.[10]

  • Maintain a current inventory of all chemicals in the laboratory to prevent the purchase of duplicates and to track expiration dates.

  • Whenever feasible, consider substituting this compound with a less hazardous alternative.

By integrating these procedures and principles into your daily laboratory operations, you contribute to a robust safety culture and ensure the responsible management of chemical waste, protecting both yourself, your colleagues, and the environment.

References

  • Redox. (2024, May 17). Safety Data Sheet Butyl Acetate. Retrieved from [Link]

  • Lab Alley. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). SAFETY DATA SHEET: N-butyl acetate. Retrieved from [Link]

  • ChemBK. (2024, April 9). (E)-2-butenyl acetate. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Slate. (n.d.). What is Butyl Acetate? Cosmetic usage, properties, and regulatory insights. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • AdventHealth University. (n.d.). Hazardous Waste Management Manual. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Public Health Statement for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]

  • Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]

  • Wikipedia. (n.d.). Butyl acetate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2-Butynyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the safe and effective handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-Butynyl acetate, a valuable reagent in organic synthesis. Our goal is to empower you with the knowledge to not only use this compound effectively but to do so with the highest degree of safety for yourself and your colleagues. This document is structured to provide a deep, practical understanding of the necessary precautions, operational workflows, and disposal protocols.

Understanding the Hazard Profile of this compound

This compound (C₆H₈O₂) is a flammable liquid and vapor that is also harmful if swallowed.[1][2] Its chemical structure, containing a reactive alkyne functional group, necessitates careful handling to mitigate potential risks. The primary hazards are associated with its flammability and acute oral toxicity.[1][2]

Key Hazard Information:

Hazard ClassificationGHS CodeDescriptionSource
Flammable liquidsH226Flammable liquid and vapor[1]
Acute toxicity, oralH302Harmful if swallowed[1][2]

Due to its volatile nature, there is also a risk of inhalation exposure, which can lead to respiratory tract irritation, dizziness, and drowsiness, similar to other volatile organic compounds (VOCs).[3][4] Repeated or prolonged skin contact may cause dryness or cracking.[3][5][6]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE is the first line of defense against chemical exposure.[7][8]

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.[9][10]Protects against splashes and vapors that can cause eye irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[10][11]Prevents skin contact, which can lead to irritation and potential absorption.[3]
Body Protection Flame-resistant lab coat.[11]Protects against splashes and in the event of a fire.
Footwear Closed-toe shoes made of a chemical-resistant material.[8][11]Protects feet from spills.
Enhanced Respiratory Protection

For operations with a higher risk of aerosol or vapor generation, such as heating or creating a fine mist, enhanced respiratory protection is necessary.

  • When to Use: When working outside of a certified chemical fume hood, during large-volume transfers, or when there is a potential for significant vapor release.

  • Recommended Equipment: A NIOSH-approved respirator with an organic vapor cartridge.[3]

Operational Workflow for Safe Handling

A systematic and well-planned workflow is essential to minimize the risk of exposure and accidents. The following diagram and steps outline a safe handling process for this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe Proceed prep_hood Verify Fume Hood Function prep_ppe->prep_hood Proceed handle_transfer Transfer Chemical prep_hood->handle_transfer Proceed handle_reaction Perform Reaction handle_transfer->handle_reaction Proceed cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon Proceed cleanup_waste Segregate Waste cleanup_decon->cleanup_waste Proceed cleanup_disposal Dispose of Waste cleanup_waste->cleanup_disposal Proceed

Caption: A logical workflow for the safe handling of this compound.

Pre-Operational Checklist
  • Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound from your supplier. This document contains the most specific and detailed safety information.

  • Assemble and Inspect PPE: Ensure all required PPE is available and in good condition.[8]

  • Prepare the Work Area:

    • Work should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[7][11]

    • Remove all potential ignition sources from the vicinity, including open flames, hot plates, and spark-producing equipment.[6][12][13]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[3]

    • Have appropriate spill containment materials on hand.

Chemical Handling Protocol
  • Grounding and Bonding: When transferring from a larger container, use grounding and bonding straps to prevent the buildup of static electricity, which could ignite the flammable vapors.[6][12]

  • Use of Non-Sparking Tools: Employ tools made of non-sparking materials to avoid accidental ignition.[6][12]

  • Controlled Dispensing: Use a funnel or other appropriate dispensing aid to minimize splashing and vapor release.

  • Container Management: Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[6][13][14] Store in a cool, well-ventilated area away from heat and direct sunlight.[6][13]

Spill Management and Emergency Procedures

In the event of a spill or exposure, a rapid and informed response is critical.

Spill Response
  • Evacuate and Alert: Immediately evacuate the area and alert nearby personnel.

  • Ventilate: Increase ventilation to the area, if safe to do so.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the liquid.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal.[15]

  • Decontamination: Clean the spill area with soap and water.

Exposure Response
Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3][5]
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][5] Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][6]

Waste Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Liquid Waste: Collect all waste this compound and solutions containing it in a designated, properly labeled, and sealed container. The container should be stored in a well-ventilated area away from ignition sources.

  • Solid Waste: All contaminated materials, such as gloves, absorbent pads, and paper towels, should be collected in a separate, sealed container labeled as hazardous waste.

Disposal Protocol
  • Follow Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures.

  • Licensed Waste Disposal: Arrange for the disposal of all hazardous waste through a licensed and reputable waste management company.[16]

  • Do Not Dispose Down the Drain: Never dispose of this compound or any organic solvent down the laboratory drain.[11]

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both the integrity of their work and the safety of their laboratory environment.

References

  • Butyl Acetate (BUTAC) - Chemius. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: N-butyl acetate - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

  • Safety Data Sheet Butyl Acetate - Redox. (2024, May 17). Retrieved from [Link]

  • SAFETY DATA SHEET - A. G. Layne, Inc. (2015, May 14). Retrieved from [Link]

  • Material Safety Data Sheet Butyl acetate - Vastani. (n.d.). Retrieved from [Link]

  • This compound | C6H8O2 | CID 7018870 - PubChem. (n.d.). Retrieved from [Link]

  • FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications - Columbia | Research. (n.d.). Retrieved from [Link]

  • Importance of PPE in Acetylene Plants - Rexarc. (n.d.). Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (n.d.). Retrieved from [Link]

  • Detecting Volatile Organic Compounds In Laboratories - Ion Science. (n.d.). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.